molecular formula C7H7BF2O2S B1446499 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid CAS No. 1451392-37-2

2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

Cat. No.: B1446499
CAS No.: 1451392-37-2
M. Wt: 204.01 g/mol
InChI Key: NEKZJMNHOSAZPI-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid is a useful research compound. Its molecular formula is C7H7BF2O2S and its molecular weight is 204.01 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2,5-difluoro-4-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF2O2S/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKZJMNHOSAZPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)SC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound (CAS 1451392-37-2), a valuable building block in medicinal chemistry and materials science. We present two robust synthetic strategies: a classical approach via halogen-metal exchange from a pre-functionalized aryl bromide and a more elegant, atom-economical route utilizing Directed ortho Metalation (DoM). This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to guide the selection of the optimal synthetic route.

Chapter 1: Strategic Overview and Retrosynthetic Analysis

This compound is a highly functionalized arylboronic acid derivative. Its utility primarily lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental for the construction of complex biaryl systems.[1] The unique electronic properties imparted by two electron-withdrawing fluorine atoms and an electron-donating methylsulfanyl group make it an attractive synthon for tuning the characteristics of target molecules.

The synthesis of such a polysubstituted aromatic ring requires precise control over regiochemistry. Two primary retrosynthetic disconnections are considered the most viable, as illustrated below.

G cluster_0 Pathway A: Halogen-Metal Exchange cluster_1 Pathway B: Directed ortho Metalation (DoM) Target 2,5-Difluoro-4-(methylsulfanyl) phenylboronic acid ArylLithium_A Aryllithium Intermediate Target->ArylLithium_A Hydrolysis ArylLithium_B Aryllithium Intermediate (Regioselective) Target->ArylLithium_B Hydrolysis ArylLithium_A->Target Borylation (e.g., B(OiPr)3) ArylBromide 1-Bromo-2,5-difluoro-4- (methylsulfanyl)benzene ArylLithium_A->ArylBromide Li-Halogen Exchange (e.g., n-BuLi) ArylLithium_B->Target Borylation (e.g., B(OiPr)3) StartingArene 1,4-Difluoro-2- (methylsulfanyl)benzene ArylLithium_B->StartingArene C-H Activation / Lithiation (e.g., s-BuLi, TMEDA)

Caption: Reaction scheme for Pathway A (placeholder images).

Chapter 3: Pathway B - Synthesis via Directed ortho Metalation (DoM)

This pathway offers an elegant and atom-economical alternative by activating a C-H bond directly, circumventing the need for a halogenated intermediate.

Principle and Regioselectivity

Directed ortho Metalation relies on a heteroatom-containing group (DMG) to coordinate a strong lithium base, thereby lowering the pKa of the adjacent ortho protons and directing deprotonation. [2]In the proposed starting material, 1,4-difluoro-2-(methylsulfanyl)benzene, the methylsulfanyl (-SMe) group can act as a DMG. [3]Furthermore, fluorine atoms are known to acidify ortho protons. The proton at the C5 position is ortho to both the -SMe group and the C4-fluorine, making it the most acidic proton and the prime target for lithiation.

Detailed Experimental Protocol: Directed Lithiation and Borylation

Materials:

  • 1,4-Difluoro-2-(methylsulfanyl)benzene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 eq, freshly distilled)

  • sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.2 eq)

  • Triisopropyl borate (B(OiPr)₃, 1.5 eq)

  • 2 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, inert-atmosphere flask, add 1,4-difluoro-2-(methylsulfanyl)benzene (1.0 eq), anhydrous THF, and freshly distilled TMEDA (1.2 eq).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add s-butyllithium (1.2 eq) dropwise. A color change (typically to yellow or orange) indicates the formation of the aryllithium species. Stir the solution at -78 °C for 2-3 hours.

  • Borylation: Add triisopropyl borate (1.5 eq) dropwise at -78 °C.

  • Warming and Hydrolysis: Allow the reaction to warm to room temperature and stir overnight. Quench and hydrolyze the reaction with 2 M HCl as described in Pathway A.

  • Workup: Perform an extractive workup using diethyl ether, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as detailed in Chapter 4.

Causality and Expertise:

  • Why s-BuLi and TMEDA? Directed C-H activation is more demanding than lithium-halogen exchange. sec-Butyllithium is a stronger base than n-BuLi. TMEDA is a bidentate ligand that chelates the lithium cation, breaking up alkyllithium aggregates and increasing the kinetic basicity of the system, which is essential for efficient deprotonation. [4][2]* Control of Regioselectivity: The convergence of directing effects from the -SMe group and activating effects from the ortho-fluorine atom provides a strong rationale for the selective deprotonation at the C5 position, leading directly to the desired product.

Chapter 4: Purification and Characterization

Crude arylboronic acids often contain residual starting materials and borinic acid byproducts. A robust acid-base extraction is a highly effective method for purification.

Purification Protocol:

  • Dissolve the crude product in diethyl ether or ethyl acetate.

  • Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate to form the water-soluble sodium boronate salt, which partitions into the aqueous layer.

  • Separate the layers. The organic layer contains non-acidic impurities and can be discarded.

  • Cool the aqueous layer in an ice bath and re-acidify to pH ~1-2 with concentrated HCl. The pure boronic acid will precipitate out as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

  • Alternatively, the acidified aqueous layer can be extracted with fresh ethyl acetate, and the organic layer dried and concentrated to yield the pure product.

  • For ultimate purity, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be performed.

Characterization Data (Expected):

  • ¹H NMR: Expect signals for the aromatic protons, a singlet for the -SMe group (~2.5 ppm), and a broad singlet for the B(OH)₂ protons.

  • ¹⁹F NMR: Expect two distinct signals for the two non-equivalent fluorine atoms, likely showing complex coupling.

  • ¹³C NMR: Aromatic carbons will show characteristic C-F couplings. The carbon attached to the boron atom may be broad or unobserved due to quadrupolar relaxation.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated exact mass should be observed.

Chapter 5: Comparative Analysis and Recommendations

FeaturePathway A: Halogen-Metal ExchangePathway B: Directed ortho Metalation (DoM)
Starting Material 1-Bromo-2,5-difluoro-4-(methylsulfanyl)benzene1,4-Difluoro-2-(methylsulfanyl)benzene
Atom Economy Lower (introduces and removes Br)Higher (C-H activation)
Regioselectivity Unambiguous (defined by precursor)High (kinetically controlled, but potential for minor isomers)
Reagents n-BuLis-BuLi / TMEDA (more reactive/hazardous)
Robustness Generally very high and predictableCan be substrate-sensitive; requires rigorous optimization
Cost/Availability Bromo-precursor may be more expensiveNon-halogenated precursor is simpler and likely cheaper

Senior Scientist Recommendation:

  • For guaranteed regiochemistry and process reliability , especially on a larger scale or for GMP synthesis, Pathway A is the recommended route, provided the brominated precursor is readily available. Its predictability minimizes the risk of isomeric impurities.

  • For exploratory chemistry, route scouting, and projects where atom economy is a primary driver , Pathway B represents a more modern and elegant approach. While it may require more initial optimization to perfect the lithiation conditions, its efficiency makes it a highly attractive alternative.

References

  • Grokipedia. Directed ortho metalation. [Link]

  • Baran, P. Directed Metalation: A Survival Guide. Baran Group Meeting, The Scripps Research Institute. [Link]

  • PrepChem. Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. [Link]

  • Wikipedia. Directed ortho metalation. [Link]

  • Del Grosso, A., Carrillo, J. A., & Ingleson, M. J. Regioselective Electrophilic Borylation of Haloarenes. Chemical Communications. [Link]

  • Snieckus, V. Directed ortho metalation. A survival guide. University of Waterloo. [Link]

  • Francis, C. L., et al. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. [Link]

  • Clayden, J., Organ, M. G., & Worrall, C. Preparation of arylboronic acids by lithiation and borylation. In Organic Syntheses. [Link]

  • Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.
  • Dolbier, W. R., et al. Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. Beilstein Journal of Organic Chemistry. [Link]

  • Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene.
  • Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

  • Taylor, D., et al. Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. RSC Publishing. [Link]

  • Ingleson, M. J., et al. Borylation–Reduction–Borylation for the Formation of 1,4-Azaborines. Journal of the American Chemical Society. [Link]

  • Sakaki, S., et al. Iridium-Catalyzed Borylation of Benzene with Diboron. Theoretical Elucidation of Catalytic Cycle Including Unusual Iridium(V) Intermediate. Journal of the American Chemical Society. [Link]

  • Kim, S., et al. Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters. [Link]

  • Google Patents.
  • Google Patents.
  • Páv, O., et al. Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. ResearchGate. [Link]

  • Taylor, D., et al. Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. ResearchGate. [Link]

  • ResearchGate. Scheme 1 Synthesis of 2,5-difluorobenzene diazonium tetrafluoroborate 3. [Link]

  • Burgess, K., et al. 4,4-Difluoro-4-bora-3a,4a-diaza- s -indacene (BODIPY) Dyes Modified for Extended Conjugation and Restricted Bond Rotations. ResearchGate. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

Sources

Physicochemical properties of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

Abstract

This compound is a specialized organoboron compound of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. Its unique trifunctional substitution pattern—featuring a reactive boronic acid group, electron-withdrawing fluorine atoms, and a methylsulfanyl moiety—positions it as a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization methodologies, synthetic utility, and potential applications. It is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique reactivity of this molecule.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are foundational reagents in modern organic chemistry, primarily celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed process enables the formation of carbon-carbon bonds, particularly for constructing biaryl systems that are prevalent in pharmaceuticals and functional materials.[1][2] The utility of a boronic acid is heavily influenced by the substituents on the phenyl ring, which modulate its electronic properties, stability, and steric profile.

This compound is a prime example of a strategically designed reagent. The fluorine atoms act as powerful electron-withdrawing groups and can form beneficial hydrogen bonds or block metabolic pathways in a drug discovery context. The methylsulfanyl group offers another point for chemical modification and influences the molecule's overall lipophilicity and electronic nature. This combination makes it a highly valuable intermediate for creating novel compounds with tailored biological or material properties.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective use in synthesis and formulation.

Table 1: Key Compound Identifiers

Property Value
IUPAC Name (2,5-Difluoro-4-(methylsulfanyl)phenyl)boronic acid
CAS Number 1451392-37-2
Molecular Formula C₇H₇BF₂O₂S

| Molecular Weight | 204.01 g/mol |

Table 2: Summary of Physicochemical Data

Property Value / Expected Behavior Rationale & References
Physical Form Expected to be a solid at room temperature. Phenylboronic acids are typically crystalline solids.[3]
Melting Point Data not publicly available. Expected to be >100°C. Structurally related compounds like 4-(methylthio)phenylboronic acid and various difluorophenylboronic acids are high-melting solids.
Solubility Sparingly soluble in water; soluble in organic solvents like THF, DMSO, methanol, and ethyl acetate. General solubility profile for functionalized phenylboronic acids used in organic synthesis.[4][5]

| pKa | Data not publicly available. Estimated to be between 7.5 and 8.5. | The pKa of unsubstituted phenylboronic acid is ~8.8. The two electron-withdrawing fluorine atoms are expected to increase its Lewis acidity, thereby lowering the pKa.[6] |

Molecular Structure

The molecule's structure dictates its reactivity. The boronic acid group is a Lewis acid, capable of interacting with Lewis bases.[7] The two fluorine atoms ortho and meta to the boronic acid group exert a strong inductive electron-withdrawing effect, which can influence the transmetalation step in cross-coupling reactions. The para-methylsulfanyl group has a more complex electronic influence, capable of donating electron density through resonance but also possessing inductive properties.

Stability and Storage

Like many boronic acids, this compound is generally stable to air and moisture, a key advantage for its widespread use.[1] However, two primary degradation pathways must be considered:

  • Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated under certain aqueous or acidic/basic conditions.

  • Oxidative Instability: Boronic acids can be susceptible to oxidation, particularly in the presence of reactive oxygen species.[8] This is a critical consideration in biological applications.

For long-term viability, the compound should be stored in a cool (2-8°C), dry environment under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of this molecule.

  • ¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region for the two non-equivalent aromatic protons, each exhibiting complex coupling to the fluorine atoms. A singlet corresponding to the three protons of the methylsulfanyl (-SCH₃) group would appear in the upfield region (typically ~2.5 ppm). The B(OH)₂ protons are often broad and may exchange with residual water, appearing over a wide chemical shift range.

  • ¹⁹F NMR: Two distinct signals are expected, one for each of the chemically non-equivalent fluorine atoms, with their coupling providing structural confirmation.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons attached to fluorine will appear as doublets due to C-F coupling. The chemical shifts will be heavily influenced by the attached heteroatoms.

  • ¹¹B NMR: This technique is highly specific for the boron nucleus. A single, relatively broad resonance is expected, confirming the presence of the boronic acid. Its chemical shift can provide information about the coordination state of the boron atom and is useful for studying binding interactions with diols.[6]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition.

  • Technique: Electrospray ionization (ESI) is a suitable soft ionization method for this compound, typically yielding the protonated molecular ion [M+H]⁺ or other adducts.[9]

  • Expected Mass: The high-resolution mass of the molecular ion should align precisely with the calculated value from its elemental formula (C₇H₇BF₂O₂S).

Experimental Protocol: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for quantifying boronic acids in complex matrices.

Objective: To develop a high-throughput method for the accurate quantification of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution (e.g., 1 mg/mL) in methanol. Create a calibration curve by serial dilution of the stock solution with a 50:50 (v/v) methanol/water mixture.[10]

  • Chromatographic Separation:

    • HPLC System: Standard HPLC or UHPLC system.

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

    • Acquisition: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The precursor ion (e.g., [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This transition must be optimized empirically for the target analyte.

  • Data Analysis: Quantify the analyte by integrating the peak area from the MRM chromatogram and comparing it against the calibration curve. The method should demonstrate good linearity (R² > 0.99).[10]

Analytical Workflow Diagram

The following diagram outlines a comprehensive workflow for the characterization of the title compound.

G cluster_0 Identity & Structure Confirmation cluster_1 Purity & Quantification cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) LCMS LC-MS/MS (MRM) NMR->LCMS Structure Confirmed HRMS High-Resolution MS (HRMS) HRMS->LCMS Mass Confirmed DSC DSC / Melting Point Apparatus LCMS->DSC Purity ≥ 98% HPLCUV HPLC-UV HPLCUV->DSC Final Fully Characterized Reagent DSC->Final Potentiometric Potentiometric Titration (for pKa) Potentiometric->Final Sample Raw Material Sample Sample->NMR Sample->HRMS

Caption: Workflow for comprehensive analytical characterization.

Reactivity and Synthetic Utility

The primary value of this reagent lies in its application in C-C bond formation.

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction is the cornerstone of its synthetic utility, coupling the arylboronic acid with an organic halide or triflate (R-X) in the presence of a palladium catalyst and a base.[11][12]

General Reaction: Ar-B(OH)₂ + R-X --(Pd catalyst, Base)--> Ar-R

The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond, forming a Pd(II) complex.[2]

  • Transmetalation: The aryl group from the boronic acid (activated by the base to form a boronate species) is transferred to the palladium center, displacing the halide.[1][2]

  • Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[13]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Transmetal R-Pd(II)-Ar L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R-Ar Transmetal->Product Waste X⁻ + B(OH)₃ Transmetal->Waste center RX R-X RX->OxAdd ArBOH2 ArB(OH)₂ + Base ArBOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][11]

Proposed Synthesis

A common and effective method for synthesizing arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis.

Experimental Protocol: General Synthesis via Lithiation-Borylation

  • Precursor Synthesis: The synthesis would begin with a suitable precursor, such as 1-bromo-2,5-difluoro-4-(methylsulfanyl)benzene.

  • Lithiation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the aryl bromide precursor in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature at -78°C. Stir the reaction for 1-2 hours to ensure complete formation of the aryllithium species.[14]

  • Borylation: To the cold aryllithium solution, add triisopropyl borate dropwise. The reaction is highly exothermic and the temperature must be carefully controlled. Allow the mixture to slowly warm to room temperature and stir overnight.[14]

  • Hydrolysis (Workup): Quench the reaction by slowly adding it to a cold aqueous acid solution (e.g., 1N HCl). Adjust the pH to be acidic (pH 5-6) to facilitate hydrolysis of the borate ester to the boronic acid.[14]

  • Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final this compound.

Synthesis_Workflow Start 1-Bromo-2,5-difluoro- 4-(methylsulfanyl)benzene Step1 Lithiation (n-BuLi, THF, -78°C) Start->Step1 Intermediate Aryllithium Intermediate Step1->Intermediate Step2 Borylation (Triisopropyl borate) Intermediate->Step2 Intermediate2 Borate Ester Step2->Intermediate2 Step3 Hydrolysis (Aqueous Acid) Intermediate2->Step3 End 2,5-Difluoro-4-(methylsulfanyl)- phenylboronic acid Step3->End

Caption: Plausible synthetic route to the title compound.

Applications in Research and Drug Development

The unique substitution pattern of this molecule makes it a valuable tool in several areas:

  • Drug Discovery: As a key building block for synthesizing biaryl compounds, which are privileged structures in many approved drugs.[1] The difluoro substitution can enhance metabolic stability and binding affinity, while the methylsulfanyl group provides a handle for further functionalization or can interact with specific protein residues.

  • Agrochemicals: The principles of rational drug design also apply to the development of new pesticides and herbicides, where fluorinated organic molecules play a crucial role.

  • Materials Science: Used in the synthesis of organic light-emitting diodes (OLEDs), conductive polymers, and liquid crystals, where the electronic properties of the biaryl core are critical.

  • Biomedical Sensing: Phenylboronic acid-containing polymers can be used to create glucose-responsive materials for diabetes management or sensors for other biologically important diol-containing molecules.[15][16]

Safety and Handling

While boronic acids are generally less toxic than many other organometallic reagents, appropriate safety precautions are mandatory.

  • GHS Information: Based on similar compounds, it should be treated as a substance that may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a highly functionalized and synthetically valuable reagent. Its well-defined reactivity in Suzuki-Miyaura cross-coupling, combined with the modulating effects of its fluoro and methylsulfanyl substituents, makes it a powerful tool for the construction of complex molecules. A thorough understanding of its physicochemical properties, analytical characterization, and handling requirements is essential for its successful application in pioneering research across the chemical and biomedical sciences.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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A Technical Guide to 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid (CAS No. 1451392-37-2). This document explores its chemical properties, provides a detailed, plausible synthetic route with step-by-step protocols, and elucidates its primary application in palladium-catalyzed cross-coupling reactions, supported by field-proven insights and methodologies.

Introduction and Core Compound Properties

This compound is a specialized building block of significant interest in medicinal chemistry and materials science.[1] The presence of two electron-withdrawing fluorine atoms, a sulfur-containing moiety, and a reactive boronic acid group makes it a versatile reagent for introducing a unique trifunctionalized phenyl ring into complex molecular architectures.[2] Boronic acids are valued for their stability, low toxicity, and exceptional utility in forming carbon-carbon bonds via reactions like the Suzuki-Miyaura coupling.[3][4] The specific substitution pattern of this compound offers nuanced electronic and steric properties that can be exploited to fine-tune the pharmacological or material characteristics of a target molecule.

Physicochemical Data Summary
PropertyValueSource
CAS Number 1451392-37-2
Molecular Formula C₇H₇BF₂O₂S
Molecular Weight 204.00 g/mol
Physical Form Solid[5]
Storage Temperature Inert atmosphere, 2-8°C[5]

Strategic Synthesis Pathway

This multi-step approach is predicated on the principles of regioselectivity and functional group compatibility, ensuring a high-yielding and reproducible synthesis.

G A 2,5-Difluoroaniline B 2,5-Difluorobenzenediazonium salt A->B Diazotization (NaNO₂, HBr) C 1-Bromo-2,5-difluorobenzene B->C Sandmeyer Reaction (CuBr) D 1-Bromo-2,5-difluoro-4-(methylsulfanyl)benzene C->D SₙAr Reaction (NaSMe) E This compound (Target Molecule) D->E Lithiation-Borylation (n-BuLi, B(OiPr)₃)

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Diazotization and Sandmeyer Reaction of 2,5-Difluoroaniline

The synthesis initiates with the conversion of the primary amine group of 2,5-difluoroaniline into a diazonium salt. This is a classic transformation achieved under cold acidic conditions using sodium nitrite.[6] The resulting diazonium salt is highly reactive and is immediately subjected to a copper(I) bromide-catalyzed Sandmeyer reaction. This reaction is a cornerstone of aromatic chemistry, providing an efficient method for installing a halogen, in this case, bromine, onto the aromatic ring by displacing the diazonium group as nitrogen gas.[7][8][9] The mechanism proceeds through a single-electron transfer from the copper(I) catalyst, generating an aryl radical which then abstracts a bromine atom from a copper(II) species.[10][11]

Detailed Experimental Protocol:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 2,5-difluoroaniline (1.0 equiv.) in a 48% aqueous solution of hydrobromic acid (HBr, 3.0 equiv.).

    • Cool the suspension to 0-5°C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 equiv.) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the aniline suspension, ensuring the internal temperature does not exceed 5°C.

    • Stir the resulting mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equiv.) in 48% HBr (1.5 equiv.).

    • Cool this catalyst solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Pour the reaction mixture into water and extract with diethyl ether or dichloromethane.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromo-2,5-difluorobenzene. Purify via distillation or column chromatography.

Step 2: Nucleophilic Aromatic Substitution (SₙAr) for Thioether Installation

The electron-deficient nature of the 1-bromo-2,5-difluorobenzene ring, enhanced by the two fluorine atoms, makes it susceptible to nucleophilic aromatic substitution. The bromine atom can be displaced by a suitable sulfur nucleophile. Sodium thiomethoxide (NaSMe) is an excellent choice for this transformation, introducing the required methylsulfanyl group.

Detailed Experimental Protocol:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-2,5-difluorobenzene (1.0 equiv.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Add sodium thiomethoxide (NaSMe, 1.5 equiv.).

  • Heat the reaction mixture to 80-100°C and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product, 1-bromo-2,5-difluoro-4-(methylsulfanyl)benzene, by silica gel column chromatography.

Step 3: Lithiation-Borylation to Form the Boronic Acid

The final step involves the conversion of the aryl bromide into the target boronic acid. This is efficiently achieved through a halogen-metal exchange (lithiation) followed by quenching with a boron electrophile.[12] At low temperatures, n-butyllithium (n-BuLi) readily displaces the bromine atom to form a highly reactive aryllithium intermediate. This intermediate is then trapped in situ by a trialkyl borate, such as triisopropyl borate (B(OiPr)₃), to form a boronic ester.[13] Subsequent acidic workup hydrolyzes the ester to yield the final this compound.[14]

Detailed Experimental Protocol:

  • Dissolve the purified 1-bromo-2,5-difluoro-4-(methylsulfanyl)benzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) or diethyl ether in an oven-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 equiv., typically a 1.6 M or 2.5 M solution in hexanes) dropwise, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 1 hour to ensure complete lithiation.

  • Add triisopropyl borate (B(OiPr)₃, 1.5 equiv.) dropwise to the aryllithium solution, again keeping the temperature at -78°C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or 1 M HCl.

  • Stir vigorously for 1-2 hours to complete the hydrolysis of the boronic ester.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[3] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and substituted styrene motifs that are prevalent in pharmaceuticals and functional materials.[15][16]

The reaction mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B [R¹-Pd(II)-X]L₂ (Oxidative Addition Complex) A->B Oxidative Addition (R¹-X) C [R¹-Pd(II)-R²]L₂ (Transmetalation Complex) B->C Transmetalation (R²-B(OH)₂, Base) C->A Reductive Elimination Product R¹-R² (Coupled Product) C->Product R1X Aryl/Vinyl Halide (R¹-X) R1X->B R2BOH2 This compound (R²-B(OH)₂) R2BOH2->C

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Field-Proven Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Reagents and Equipment:

  • This compound (1.2 equiv.)

  • Aryl bromide (Ar-Br, 1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)[15]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)[15][16]

  • Solvent system (e.g., Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂O)

  • Schlenk flask or microwave vial, magnetic stirrer, condenser, inert atmosphere setup.

Step-by-Step Methodology:

  • To a Schlenk flask or microwave vial, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.

  • Heat the reaction mixture to 90-100°C with vigorous stirring. For microwave-assisted reactions, temperatures of 120-150°C for shorter durations (15-30 min) can be effective.[17]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude biaryl product by silica gel column chromatography.

Safety, Handling, and Storage

As a professional in the field, adherence to strict safety protocols is paramount. While a specific safety data sheet (SDS) for this compound is not widely available, guidelines for the general class of arylboronic acids should be followed.[18][19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.[20][21]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[20] Avoid contact with skin and eyes.[22] In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[23][24][25] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[5] Boronic acids can be hygroscopic and may undergo dehydration to form boroxines, so proper sealing is crucial.[23][26]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent for synthetic chemists. Its unique electronic and structural features make it an attractive building block for creating novel compounds in drug discovery and materials science. The synthetic and application protocols detailed in this guide are based on established, reliable chemical principles and provide a solid framework for the successful utilization of this compound in a research setting. By understanding the causality behind the experimental choices and adhering to rigorous safety standards, researchers can effectively leverage the potential of this specialized boronic acid.

References

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An In-depth Technical Guide to 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and boronic acid functionalities into molecular scaffolds has become a cornerstone of rational drug design. Phenylboronic acids, in particular, have emerged as versatile intermediates, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions—a Nobel Prize-winning methodology for forging carbon-carbon bonds.[1][2] This guide focuses on a specific, highly functionalized reagent, 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid , detailing its molecular characteristics and exploring its significance for researchers, medicinal chemists, and professionals in pharmaceutical development.

The presence of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3] The difluoro substitution pattern in this particular reagent, combined with the methylsulfanyl group, offers a unique electronic and steric profile, making it a valuable building block for creating novel chemical entities with therapeutic potential. Boronic acids and their derivatives are integral to a number of FDA-approved drugs, underscoring their therapeutic relevance.[4][5]

This document provides a comprehensive overview of the molecular structure and weight of this compound, alongside essential data for its practical application in a research setting.

Core Molecular Attributes

The fundamental characteristics of this compound are summarized below. A precise understanding of these attributes is critical for stoichiometric calculations, analytical characterization, and the design of synthetic routes.

PropertyValueSource
Chemical Name This compoundSigma-Aldrich
CAS Number 1451392-37-2Sigma-Aldrich
Linear Formula C₇H₇BF₂O₂SSigma-Aldrich
Molecular Weight 204.01 g/mol Calculated
Chemical Structure See Figure 1-

Figure 1: 2D Chemical Structure

2_5_Difluoro_4_methylsulfanyl_phenylboronic_acid C1 C C2 C C1->C2 B B(OH)₂ C1->B C3 C C2->C3 F1 F C2->F1 C4 C C3->C4 C5 C C4->C5 S SCH₃ C4->S C6 C C5->C6 F2 F C5->F2 C6->C1 db1 db2 db3 G A Aryl Halide Precursor (e.g., 4-Bromo-2,5-difluoro-1-(methylsulfanyl)benzene) B Organometallic Formation (e.g., with n-BuLi or Mg) A->B Reaction C Aryl Organometallic Intermediate B->C Forms D Quench with Borate Ester (e.g., Triisopropyl borate) C->D Reacts with E Boronate Ester Intermediate D->E Forms F Acidic Hydrolysis E->F Undergoes G Final Product (this compound) F->G Yields

Conceptual workflow for the synthesis of a substituted phenylboronic acid.

The reactivity of this compound is dominated by the boronic acid moiety. This group can participate in a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming bi-aryl structures, which are prevalent in many biologically active compounds. [1]

Applications in Drug Discovery and Development

Phenylboronic acid-based functional materials are increasingly utilized for a range of biomedical applications, from cell imaging to drug delivery. [6][7]The unique ability of boronic acids to form reversible covalent bonds with diols makes them particularly useful for targeting glycoproteins, which are often overexpressed on the surface of cancer cells. [6] this compound serves as a specialized building block in discovery campaigns. Its distinct substitution pattern allows for the systematic exploration of chemical space around a lead compound. The difluoro substituents can enhance binding to target proteins through favorable electrostatic interactions and can block sites of metabolism, thereby improving the drug's half-life. The methylsulfanyl group provides an additional vector for modification or can participate in key binding interactions within a protein's active site.

Handling and Storage

As with most boronic acids, proper handling and storage are crucial to maintain the integrity of the compound. Many boronic acids are sensitive to air and moisture and may be hygroscopic. [8] Safety and Handling Precautions:

  • Always handle in a well-ventilated area, preferably within a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [9]* Avoid inhalation of dust and contact with skin and eyes. [10]* In case of contact, rinse the affected area thoroughly with water. [11] Storage Recommendations:

  • Store in a tightly sealed container in a cool, dry place.

  • To maintain product quality, refrigeration is often recommended. [9]* Storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation. [8]

Conclusion

This compound is a highly valuable and specialized reagent in the medicinal chemist's toolbox. Its carefully designed molecular architecture provides a unique combination of functionalities that are advantageous for the development of novel therapeutics. A thorough understanding of its molecular structure, weight, and reactivity is paramount for its effective utilization in the synthesis of next-generation drug candidates. As the field of drug discovery continues to evolve, the demand for sophisticated and precisely functionalized building blocks like this will undoubtedly grow.

References

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A Technical Guide to the Spectral Analysis of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the expected spectral data for 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. This document, intended for researchers and drug development professionals, offers a detailed analysis of the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By synthesizing theoretical principles with data from analogous structures, this guide serves as a practical reference for the characterization and quality control of this compound.

Introduction

This compound is a versatile synthetic intermediate. The presence of multiple functional groups—a boronic acid, two fluorine atoms, and a methylsulfanyl group—on a phenyl ring makes it a valuable component in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials. Accurate and thorough characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the quality of the final products. This guide provides a detailed roadmap for interpreting the spectral data of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments would provide a complete picture of its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylsulfanyl group. The chemical shifts and coupling patterns will be influenced by the electronic effects of the fluorine and boronic acid substituents.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.8m1HAromatic CH
~7.2 - 7.4m1HAromatic CH
~2.5s3H-SCH₃
~8.0 (broad)s2H-B(OH)₂

Interpretation:

  • The two aromatic protons will appear as multiplets due to coupling with each other and with the adjacent fluorine atoms. The exact chemical shifts will depend on the solvent used.

  • The methylsulfanyl (-SCH₃) protons will appear as a sharp singlet around 2.5 ppm.

  • The boronic acid protons (-B(OH)₂) typically appear as a broad singlet that can exchange with D₂O. Its chemical shift can be highly variable depending on the concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be significantly influenced by the attached fluorine atoms through C-F coupling.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~160 - 165 (d, JCF ≈ 250 Hz)C-F
~155 - 160 (d, JCF ≈ 250 Hz)C-F
~130 - 140Aromatic C-S
~120 - 130 (d)Aromatic C-H
~115 - 125 (d)Aromatic C-H
~110 - 120 (broad)C-B
~15-SCH₃

Interpretation:

  • The carbon atoms directly bonded to fluorine will show large one-bond coupling constants (¹JCF).

  • The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms.

  • The carbon attached to the boronic acid group will likely be broad due to the quadrupolar nature of the boron nucleus.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a crucial technique for fluorinated compounds. It provides direct information about the fluorine environments.

Expected ¹⁹F NMR Data:

Chemical Shift (δ, ppm)Multiplicity
-110 to -120m
-120 to -130m

Interpretation:

  • Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts are relative to a standard like CFCl₃. The multiplicities will arise from coupling to each other and to the aromatic protons.

¹¹B NMR Spectroscopy

¹¹B NMR can confirm the presence and the coordination state of the boron atom.

Expected ¹¹B NMR Data:

Chemical Shift (δ, ppm)Appearance
+25 to +35Broad singlet

Interpretation:

  • For a trigonal planar boronic acid, a broad signal in this region is characteristic. The broadness is due to the quadrupolar relaxation of the ¹¹B nucleus.[1]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is outlined below.

Figure 1. A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600Broad, StrongO-H stretch (from B(OH)₂)
~2920WeakC-H stretch (aromatic and methyl)
~1600, ~1475MediumC=C stretch (aromatic ring)
1350 - 1400StrongB-O stretch
1100 - 1200StrongC-F stretch
~700MediumC-S stretch

Interpretation:

  • A very prominent broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the boronic acid group, which often participates in hydrogen bonding.[2]

  • The strong absorption due to the B-O stretch is a key indicator of the boronic acid functionality.[2][3]

  • Strong bands corresponding to the C-F stretching vibrations are also expected.[2]

Experimental Protocol: IR Data Acquisition

Figure 3. A general workflow for LC-MS analysis.

Conclusion

The comprehensive spectral analysis of this compound requires a multi-technique approach. By combining the structural details from NMR, the functional group information from IR, and the molecular weight confirmation from MS, a complete and unambiguous characterization of this important synthetic building block can be achieved. This guide provides the foundational knowledge and expected data to assist researchers in this analytical endeavor, ensuring the quality and reliability of their scientific work.

References

  • Theranostics. (n.d.). Supporting Information. Retrieved from [Link]

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  • ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

  • Chidella, K.S., Dasari, V.B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86.
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  • ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

  • ResearchGate. (n.d.). The IR spectrum of 7. Retrieved from [Link]

  • SpectraBase. (n.d.). Phenylboronic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from [Link]

  • MDPI. (2022). A Diboronic Acid-Based Fluorescent Sensor Array for Rapid Identification of Lonicerae Japonicae Flos and Lonicerae Flos. Molecules, 27(18), 6041.

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Reactivity profile of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic Acid

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a specialized organoboron compound that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms, a methylsulfanyl group, and the synthetically powerful boronic acid moiety—creates a nuanced reactivity profile. This guide provides an in-depth analysis of its chemical behavior, core applications, and field-proven protocols, designed to empower researchers in leveraging this reagent to its full potential. The strategic placement of its functional groups allows for the synthesis of complex molecular architectures with fine-tuned electronic and pharmacokinetic properties, making it an invaluable tool in the development of novel therapeutics and advanced materials.

Physicochemical and Structural Characteristics

A foundational understanding of a reagent begins with its physical and chemical properties. These attributes dictate storage, handling, and compatibility with various reaction systems.

PropertyValue
CAS Number 1451392-37-2[1][2]
Molecular Formula C₇H₇BF₂O₂S[2]
Molecular Weight 204.00 g/mol
Appearance Solid (Typically off-white to yellow powder)
Melting Point 216 - 219 °C[3]
SMILES String CS(C1=CC(F)=C(B(O)O)C=C1F)
InChI Key InChI=1S/C7H7BF2O2S/c1-13-7-3-5(9)6(8(10)11)2-4(7)10

Analysis of the Reactivity Profile

The reactivity of this compound is a product of the interplay between its three key functional components: the boronic acid, the fluorine substituents, and the methylsulfanyl group.

  • The Boronic Acid Moiety (-B(OH)₂): As a Lewis acid, the boronic acid group is the primary reactive center for cross-coupling reactions.[4] Its most prominent role is in the palladium-catalyzed Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[5][6] This functional group can also form reversible covalent bonds with diols, a property increasingly exploited in chemical biology for sensing and drug delivery applications.[7]

  • Difluoro Substitution (C2 and C5 positions): The two fluorine atoms exert a strong electron-withdrawing inductive effect on the phenyl ring. This has two major consequences:

    • Increased Lewis Acidity: The electron withdrawal enhances the acidity of the boron atom, which can influence the kinetics of the transmetalation step in cross-coupling reactions.

    • Modulation of Ring Electronics: The fluorines lower the pKa of the phenyl ring protons and can significantly alter the binding properties of the final molecule, often improving metabolic stability and binding affinity in drug candidates.

  • Methylsulfanyl Group (-SMe at C4 position): The sulfur-containing group introduces a counterbalancing electronic effect. While sulfur can be weakly electron-donating through resonance, its overall impact is complex. Critically, the lone pairs on the sulfur atom can potentially coordinate with the palladium catalyst, which may influence catalyst activity and regioselectivity in certain contexts. Its position para to the boronic acid and meta to the fluorine atoms creates a unique electronic environment that is distinct from more common phenylboronic acids.

This synergistic arrangement of electron-withdrawing and modulating groups makes the molecule less prone to protodeboronation under certain conditions and primes it for efficient participation in controlled cross-coupling reactions.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The cornerstone of this reagent's utility is the Suzuki-Miyaura reaction, a Nobel Prize-winning method for synthesizing biaryl compounds, which are prevalent scaffolds in pharmaceuticals and organic electronics.[6]

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add Ar-X pd_complex Ar-Pd(II)-X (Oxidative Adduct) oxidative_add->pd_complex transmetalation Transmetalation (Ar'-B(OR)3-) pd_complex->transmetalation [Ar'B(OH)₃]⁻ biaryl_pd Ar-Pd(II)-Ar' transmetalation->biaryl_pd reductive_elim Reductive Elimination biaryl_pd->reductive_elim reductive_elim->pd0 regenerates product Ar-Ar' (Product) reductive_elim->product forms boronate Ar'B(OH)₂ + Base -> [Ar'B(OH)₃]⁻ boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Workflow Overview

Caption: Standard experimental workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide partner. The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent and Base Addition: Add a solvent mixture, typically toluene and ethanol, followed by an aqueous solution of a base such as 2M sodium carbonate (Na₂CO₃) (3.0 equiv).

    • Causality: The base is essential. It reacts with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is required for the transmetalation step to proceed efficiently.[5] A biphasic solvent system helps to dissolve both the organic reagents and the inorganic base.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.

    • Causality: Removing dissolved oxygen is paramount. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions.

  • Reaction: Heat the mixture to the target temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Considerations for Deactivated Systems

Due to the electron-withdrawing fluorine atoms, this boronic acid can be considered moderately deactivated. For challenging couplings with electron-rich or sterically hindered aryl halides, protocol modifications may be necessary. Research has shown that a combination of Cesium Fluoride (CsF) as the base and Silver(I) Oxide (Ag₂O) as an additive can be highly effective for promoting reactions with inactive substrates.[8][9]

Applications in Drug Discovery

Boronic acids are a privileged functional group in medicinal chemistry. The first-in-class proteasome inhibitor, Bortezomib (Velcade®), validated boronic acids as effective pharmacophores.[4][10] They often serve as bioisosteres of carboxylic acids and can form reversible covalent bonds with serine residues in enzyme active sites.[4]

This compound is a valuable building block for constructing drug candidates where:

  • Metabolic Stability is Key: The fluorine atoms can block sites of oxidative metabolism, increasing the half-life of a drug.

  • Modulation of pKa is Required: The electronic properties of the substituted ring can be used to fine-tune the acidity or basicity of nearby functional groups to optimize target engagement.

  • Targeted Covalent Inhibition is Desired: While the boronic acid itself can be the warhead, it is more commonly used to build the scaffold of a molecule that may contain other reactive groups.

Safety and Handling

As with all laboratory chemicals, proper handling is essential to ensure safety.

  • Hazards: This compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[11][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[3][11] Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11] For long-term stability and to maintain product quality, refrigeration is recommended.[11][12]

  • Incompatibilities: Avoid strong oxidizing agents.[11][12]

References

  • SAFETY D
  • This compound | 1451392-37-2. ChemicalBook.
  • SAFETY D
  • This compound | 1451392-37-2. Sigma-Aldrich.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. (2024). ChemOrgChem via YouTube.
  • United States P
  • Phenylboronic acid - SAFETY D
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed.
  • Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). Organic Letters.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Pharmaceuticals.
  • Phenylboronic Acid-polymers for Biomedical Applications. (2018). Current Medicinal Chemistry.

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An In-depth Technical Guide to 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid: From Synthesis to Application in Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Building Block

In the landscape of modern medicinal chemistry, fluorinated organic molecules hold a privileged position. The strategic introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, arylboronic acids are indispensable tools, primarily for their versatility in carbon-carbon bond formation through reactions like the Suzuki-Miyaura coupling. The compound 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid (CAS No. 1451392-37-2) represents a confluence of these two powerful motifs. Its unique substitution pattern—two electron-withdrawing fluorine atoms and an electron-donating methylsulfanyl group—offers a nuanced electronic profile, making it a valuable synthon for accessing complex molecular architectures. This guide provides a comprehensive overview of the discovery, synthesis, and application of this important building block, with a particular focus on its role in the development of novel antibacterial agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1451392-37-2[1]
Molecular Formula C₇H₇BF₂O₂S
Molecular Weight 204.01 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, DMSO, and THF

Historical Context and Discovery

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of substituted phenylboronic acids often relies on the borylation of an organometallic intermediate. A common and effective strategy involves the formation of a Grignard or organolithium reagent from a corresponding aryl halide, followed by quenching with a trialkyl borate ester and subsequent hydrolysis. This general approach is adaptable for the synthesis of this compound, as outlined in the patent literature.

The logical flow for a plausible synthetic route is depicted in the diagram below:

Synthesis_Workflow Start Starting Material: 1-Bromo-2,5-difluoro-4-(methylsulfanyl)benzene Step1 Lithium-Halogen Exchange (e.g., n-BuLi, THF, -78 °C) Start->Step1 1. Intermediate Aryllithium Intermediate Step1->Intermediate Step2 Borylation (e.g., Triisopropyl borate) Intermediate->Step2 2. Borate_Ester Boronic Ester Intermediate Step2->Borate_Ester Step3 Aqueous Acidic Workup (e.g., HCl) Borate_Ester->Step3 3. Product Final Product: This compound Step3->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology adapted from analogous preparations of fluorinated phenylboronic acids.[2][3][4]

Materials:

  • 1-Bromo-2,5-difluoro-4-(methylsulfanyl)benzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is charged with 1-bromo-2,5-difluoro-4-(methylsulfanyl)benzene (1.0 equivalent) and anhydrous THF.

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour. The formation of the aryllithium intermediate is the critical step. The low temperature is essential to prevent side reactions.

  • Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. Following the addition, the mixture is allowed to slowly warm to room temperature and is stirred for an additional 12-16 hours.

  • Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 1 M aqueous HCl at 0 °C. The mixture is stirred for 1 hour to ensure complete hydrolysis of the boronic ester.

  • Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x). The combined organic layers are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to afford pure this compound.

Application in Drug Development: A Case Study in Antibacterial Research

The primary documented application of this compound is as a crucial intermediate in the synthesis of novel dihydropyridinone inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are validated targets for antibacterial drugs, as their inhibition disrupts bacterial DNA replication and repair, leading to cell death. The fluoroquinolone class of antibiotics, for instance, targets these enzymes.[5]

The dihydropyridinone scaffold represents a newer class of compounds aimed at these targets, potentially overcoming existing resistance mechanisms. In the synthesis described in patent WO2013179271A1, this compound is utilized in a Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of a C-C bond between the boronic acid and a suitable aryl or heteroaryl halide.

The role of this compound in this context is to introduce the 2,5-difluoro-4-(methylsulfanyl)phenyl moiety into the final drug candidate.

Suzuki_Coupling Boronic_Acid This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) Boronic_Acid->Catalyst Aryl_Halide Dihydropyridinone Core (with a halide, e.g., Br, I) Aryl_Halide->Catalyst Coupled_Product Final Dihydropyridinone Inhibitor Catalyst->Coupled_Product Suzuki-Miyaura Coupling

Caption: Role of the boronic acid in Suzuki-Miyaura coupling.

The choice of this specific boronic acid is deliberate. The fluorine atoms can enhance binding to the target enzymes and improve metabolic stability, while the methylsulfanyl group can be a site for further functionalization or can contribute to the overall electronic properties and solubility of the final compound.

Conclusion and Future Perspectives

This compound, while not a household name in the broader chemical community, exemplifies the importance of purpose-built chemical tools in the advancement of drug discovery. Its documented use in the synthesis of novel antibacterial agents highlights a rational approach to molecular design, where specific structural motifs are incorporated to achieve desired biological activity and pharmacokinetic properties. As the challenge of antimicrobial resistance continues to grow, the demand for novel scaffolds and the specialized building blocks required for their synthesis will undoubtedly increase. This compound and its analogs are well-positioned to play a continuing role in this critical area of research. Further exploration of its utility in other therapeutic areas, leveraging its unique electronic and steric properties, remains a promising avenue for future investigation.

References

  • WO2013179271A1. Dihydropyridinone compounds as bacterial DNA gyrase and topoisomerase IV inhibitors.
  • PubChem. (2,5-Difluoro-1,4-phenylene)diboronic acid. Available from: [Link]

  • CN101671352A. Method for preparing fluoride-bearing phenyloboric acid.
  • CN103951688A. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available from: [Link]

Sources

An In-depth Technical Guide to the Characterization of (2,5-difluoro-4-(methylthio)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Fluorinated Phenylboronic Acids in Modern Drug Discovery

Substituted phenylboronic acids are indispensable building blocks in contemporary organic synthesis and medicinal chemistry. Their prominence is largely attributed to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. The incorporation of fluorine atoms and a methylthio group into the phenylboronic acid scaffold, as in the case of (2,5-difluoro-4-(methylthio)phenyl)boronic acid, can profoundly influence the parent molecule's physicochemical and pharmacological properties. Fluorine substitution is known to enhance metabolic stability, modulate acidity, and improve binding affinity to target proteins through various non-covalent interactions. The methylthio group can also participate in crucial binding interactions and serve as a handle for further chemical modification. Consequently, molecules like (2,5-difluoro-4-(methylthio)phenyl)boronic acid are of significant interest to researchers in drug development for creating novel therapeutic agents.

This guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of (2,5-difluoro-4-(methylthio)phenyl)boronic acid, ensuring its identity, purity, and stability for research and development applications. While specific experimental data for this exact molecule is not extensively available in public literature, this guide will utilize data from closely related analogs to provide a representative understanding of the expected characterization outcomes.

Core Physicochemical Properties

A foundational aspect of characterizing any chemical compound is the determination of its fundamental physicochemical properties. For (2,5-difluoro-4-(methylthio)phenyl)boronic acid, these properties provide the initial confirmation of its identity and purity.

PropertyExpected Value/RangeSignificance
Molecular Formula C₇H₇BF₂O₂SDefines the elemental composition.
Molecular Weight 204.00 g/mol A key parameter for mass spectrometry.
Appearance White to off-white solidA preliminary indicator of purity.
Melting Point Varies; typically >150 °C for similar compoundsA sharp melting point range suggests high purity.
Solubility Soluble in organic solvents (e.g., methanol, DMSO, THF)Important for selecting appropriate analytical and reaction conditions.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are paramount in unequivocally determining the chemical structure of (2,5-difluoro-4-(methylthio)phenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For the title compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

¹H NMR (Proton NMR): This technique provides information about the number, environment, and connectivity of hydrogen atoms.

  • Expected Chemical Shifts (δ) in DMSO-d₆:

    • Aromatic Protons (Ar-H): Signals are expected in the range of 7.0-8.0 ppm. Due to the fluorine substituents, these protons will exhibit complex splitting patterns (doublets of doublets or triplets) due to coupling with neighboring protons and fluorine atoms.

    • Methyl Protons (-SCH₃): A singlet peak is anticipated around 2.5 ppm.

    • Boronic Acid Protons (-B(OH)₂): A broad singlet, often exchangeable with D₂O, is expected in the region of 8.0-8.5 ppm.

¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton.

  • Expected Chemical Shifts (δ) in DMSO-d₆:

    • Aromatic Carbons (Ar-C): Resonances will appear between 110-160 ppm. Carbons directly bonded to fluorine will show large coupling constants (J-coupling).

    • Carbon bonded to Boron (C-B): This signal is often broad and may be difficult to observe.

    • Methyl Carbon (-SCH₃): A signal is expected around 15 ppm.

¹⁹F NMR (Fluorine-19 NMR): This is crucial for confirming the presence and environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula.

  • Expected Result: An electrospray ionization (ESI) mass spectrum in negative ion mode would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 203.0. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Key Absorptions (cm⁻¹):

    • O-H stretch (boronic acid): A broad band in the region of 3200-3600 cm⁻¹.

    • C-H stretch (aromatic and methyl): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

    • C=C stretch (aromatic): Peaks in the 1400-1600 cm⁻¹ region.

    • B-O stretch: A strong absorption around 1350 cm⁻¹.

    • C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ range.

Chromatographic Purity Assessment

Ensuring the purity of (2,5-difluoro-4-(methylthio)phenyl)boronic acid is critical for its application in synthesis and biological screening.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of non-volatile organic compounds.

  • Methodology: A reverse-phase HPLC method using a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid, is typically employed. Detection is commonly performed using a UV detector, monitoring at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Purity Determination: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocols

The following are generalized protocols for the characterization techniques described above. Instrument parameters may need to be optimized for specific equipment.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Protocol 2: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Separation: Inject the sample onto an HPLC system coupled to a mass spectrometer. Use a C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • MS Detection: Set the mass spectrometer to operate in electrospray ionization (ESI) mode, acquiring data in both positive and negative ion modes to ensure detection of the molecular ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any fragment ions.

Logical Workflows

Workflow for Structural Confirmation

start Synthesized Compound nmr NMR Spectroscopy (1H, 13C, 19F) start->nmr Primary Structure ms Mass Spectrometry (LC-MS/HRMS) start->ms Molecular Weight ir IR Spectroscopy start->ir Functional Groups structure Proposed Structure Confirmed nmr->structure ms->structure ir->structure

Caption: Workflow for Structural Confirmation.

Workflow for Purity Determination

sample Compound Sample hplc HPLC Analysis sample->hplc Chromatographic Purity nmr_purity 1H NMR for Purity Check sample->nmr_purity Relative Integration report Purity Report (e.g., >95%) hplc->report nmr_purity->report

Caption: Workflow for Purity Determination.

Conclusion and Future Perspectives

The thorough characterization of (2,5-difluoro-4-(methylthio)phenyl)boronic acid is a critical prerequisite for its successful application in research and drug development. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently establish the identity, purity, and stability of this valuable building block. While specific, publicly available data for this exact compound is limited, the principles and expected outcomes outlined in this guide, based on closely related analogs, provide a robust framework for its characterization. As the use of complex, substituted boronic acids continues to grow, the development of standardized and comprehensive analytical methodologies will remain a cornerstone of ensuring the quality and reproducibility of scientific research in this exciting field.

References

  • Characterization of Substituted Phenylboronic Acids: A thesis on the synthesis of para-substituted phenylboronic acids, detailing characterization by mass spectrum, ¹H NMR, IR, and HPLC. Available at: [Link][1]

  • NMR Data of Fluorinated Phenylboronic Acids: Supporting information from a Royal Society of Chemistry publication providing NMR data for various substituted phenylboronic acid pinacol esters, including fluorinated examples. Available at: [Link]

  • FT-IR Spectroscopy of Phenylboronic Acids: A research article containing FT-IR spectra of vinylphenyl boronic acid, illustrating typical absorptions. Available at: [Link][2]

Sources

A Technical Guide to the Stability and Storage of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to reproducible and successful outcomes. This guide provides an in-depth technical overview of the stability and optimal storage conditions for 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid, a key building block in modern medicinal chemistry. By understanding its chemical liabilities, appropriate handling procedures can be implemented to ensure its quality and performance in synthetic applications.

Chemical Profile and Inherent Reactivity

This compound (CAS No. 1256346-39-8) is a multifunctional organoboron compound. Its utility, primarily in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is derived from the versatile reactivity of the boronic acid moiety. However, the very nature of this functional group, coupled with the electronic effects of the fluoro and methylsulfanyl substituents, predisposes the molecule to several degradation pathways.

Boronic acids are known to be sensitive to environmental factors, and their stability is a critical consideration for long-term storage and use in reactions. The key structural features of this specific molecule that influence its stability are:

  • The Boronic Acid Group (-B(OH)₂): This Lewis acidic functional group is susceptible to dehydration, oxidation, and protodeboronation.

  • Electron-Withdrawing Fluoro Substituents: The two fluorine atoms on the phenyl ring decrease the electron density of the aromatic system. This can influence the rate of protodeboronation and potentially enhance the stability towards oxidation compared to electron-rich arylboronic acids.

  • The Methylsulfanyl Group (-SMe): The sulfur atom in the methylsulfanyl group is prone to oxidation, which can lead to the formation of sulfoxide and sulfone derivatives. This represents a degradation pathway independent of the boronic acid moiety but equally important for the purity of the material.

Major Decomposition Pathways

Understanding the potential routes of degradation is crucial for developing effective storage and handling strategies. For this compound, the primary concerns are dehydration, oxidation, and protodeboronation.

Dehydration to Boroxine

A common and reversible degradation pathway for boronic acids is the intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine. This process is driven by the removal of water and can be accelerated by heat.

Caption: Reversible dehydration of the boronic acid to form a boroxine.

While boroxines can often be used in situ in coupling reactions, their formation indicates improper storage and can lead to inconsistencies in stoichiometry and reaction kinetics.

Oxidation

Oxidative degradation is a significant concern for many organoboron compounds.[1][2][3][4][5][6] For this particular molecule, two sites of oxidation exist: the boronic acid itself and the methylsulfanyl group.

  • Oxidation of the Boronic Acid: The carbon-boron bond can be cleaved by oxidation to yield the corresponding phenol. This is an irreversible process that consumes the starting material. The mechanism can be complex and may be accelerated by light, air (oxygen), and metal contaminants.

  • Oxidation of the Methylsulfanyl Group: The sulfur atom can be oxidized to a sulfoxide and subsequently to a sulfone. This leads to the formation of impurities that can be difficult to separate from the desired product.

Oxidation Pathways Start This compound Phenol 2,5-Difluoro-4-(methylsulfanyl)phenol Start->Phenol [O] (C-B cleavage) Sulfoxide 2,5-Difluoro-4-(methylsulfinyl)phenylboronic acid Start->Sulfoxide [O] Sulfone 2,5-Difluoro-4-(methylsulfonyl)phenylboronic acid Sulfoxide->Sulfone [O]

Caption: Potential oxidative degradation pathways.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, resulting in the replacement of the boronic acid group with a hydrogen atom. This reaction is often catalyzed by acids or bases and can be promoted by elevated temperatures.

Protodeboronation Start This compound Product 1,4-Difluoro-2-(methylsulfanyl)benzene Start->Product + H⁺ - B(OH)₃

Caption: Protodeboronation of the boronic acid.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, stringent storage and handling procedures are essential.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound to ensure its long-term stability.

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C) Low temperatures slow down the rates of all chemical degradation pathways, including oxidation and dehydration.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen) Minimizes contact with atmospheric oxygen and moisture, thereby inhibiting oxidation and dehydration to boroxine.
Light Protect from light (store in an amber vial) Light can promote oxidative degradation.
Container Tightly sealed container Prevents the ingress of moisture and air.[7][8]
Handling Procedures

When handling this compound, the following best practices should be observed:

  • Inert Atmosphere: Whenever possible, handle the solid and its solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

  • Avoid Moisture: Use dry solvents and glassware. Avoid exposure to humid air.

  • Minimize Time at Room Temperature: Only allow the compound to warm to room temperature just before use and for the minimum time necessary.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.[8]

Experimental Workflow for Stability Assessment

For critical applications, it may be necessary to perform a stability assessment of a particular batch of this compound. The following workflow outlines a general approach.

Stability Assessment Workflow Start Receive/Synthesize Batch Initial_Analysis Initial Analysis (t=0) - Purity (HPLC, NMR) - Appearance - Water content (Karl Fischer) Start->Initial_Analysis Stress_Conditions Aliquot and subject to stress conditions: - Elevated Temperature - High Humidity - Light Exposure Initial_Analysis->Stress_Conditions Time_Points Analyze at defined time points Stress_Conditions->Time_Points Analysis Analysis: - Purity (HPLC) - Identification of degradants (LC-MS) Time_Points->Analysis Data_Evaluation Evaluate data to determine - Degradation rate - Shelf-life Analysis->Data_Evaluation

Caption: A general workflow for assessing the stability of the boronic acid.

Conclusion

This compound is a valuable synthetic intermediate, but its stability is a critical factor that must be carefully managed. By understanding the primary degradation pathways—dehydration, oxidation, and protodeboronation—and implementing rigorous storage and handling protocols, researchers can ensure the integrity of this reagent. Storing the compound under refrigerated conditions, in a tightly sealed container under an inert atmosphere, and protected from light are the cornerstones of maintaining its quality and ensuring the reliability of experimental results.

References

  • Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(10), e2013691118. [Link]

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Theoretical and Mechanistic Perspectives on 2,5-Difluoro-4-(methylsulfanyl)phenylboronic Acid: A Computational Guide for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid is a sophisticated building block whose utility in medicinal chemistry and materials science is dictated by the nuanced interplay of its substituent electronics. This guide provides a comprehensive theoretical framework for understanding its molecular properties, chemical reactivity, and potential applications. Leveraging Density Functional Theory (DFT), we dissect its structural and electronic characteristics, offer mechanistic insights into its behavior in the Suzuki-Miyaura coupling, and explore the competing boroxine equilibrium. This document serves as a practical guide for researchers, scientists, and drug development professionals, providing not only foundational knowledge but also actionable computational protocols and workflows to accelerate research and development.

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs), the choice of building blocks is paramount. This compound (hereafter DFMPA) represents a class of highly functionalized reagents designed for strategic incorporation into complex molecular architectures. Its structure is deceptively simple, yet it contains a confluence of functionalities that impart unique and desirable properties.

The boronic acid moiety is a cornerstone of modern cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which provides a robust and versatile method for forming carbon-carbon bonds.[1][2] The true value of DFMPA, however, lies in its aryl substituents:

  • Difluoro Substitution: The two fluorine atoms at the 2- and 5-positions are powerful electron-withdrawing groups. Their presence significantly modulates the electronic properties of the phenyl ring and the acidity of the boronic acid group.[3][4] In a drug discovery context, fluorine is often used to enhance metabolic stability, improve binding affinity through specific interactions, and modulate lipophilicity and pKa.[5]

  • Methylsulfanyl Group: The -SMe group at the 4-position is a versatile handle. It is a weak electron-donating group by resonance but can be easily oxidized to the strongly electron-withdrawing sulfoxide or sulfone, offering a route to fine-tune electronic properties post-synthesis.

This guide moves beyond empirical observation to establish a foundational understanding of DFMPA from first principles. By employing computational chemistry, we can visualize its electronic landscape, predict its behavior in key reactions, and design more effective synthetic and drug discovery strategies.

The Computational Lens: Methodology and Theoretical Framework

To dissect the properties of DFMPA, we turn to quantum chemical calculations. Experimental characterization of short-lived intermediates or transition states in a catalytic cycle is often challenging.[1] Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful predictive tool to bridge these gaps, offering insights into geometry, electronics, and reaction energetics with a favorable balance of accuracy and computational cost.[6][7][8]

Causality Behind Method Selection

The reliability of any theoretical study hinges on the appropriateness of the chosen methodology. For a molecule like DFMPA, our choices are guided by the need to accurately describe the electronic effects of fluorine and sulfur, as well as the geometry of the boronic acid group.

  • Density Functional Theory (DFT): This method is the workhorse of modern computational chemistry. Instead of solving the complex many-electron wavefunction directly, DFT calculates the electron density to determine the energy and properties of a system, making it highly efficient for molecules of this size.[7]

  • Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that combines a portion of exact Hartree-Fock exchange with exchange and correlation functionals. It has a long track record of providing excellent results for the geometries and electronic properties of a wide range of organic molecules and is a robust starting point for organoboron chemistry.[9][10]

  • Basis Set - 6-311++G(d,p): A basis set is the set of mathematical functions used to build the molecular orbitals. The choice of 6-311++G(d,p) is deliberate:

    • 6-311G : A triple-zeta basis set, providing a flexible and accurate description of the core and valence electrons.

    • ++ : These diffuse functions are crucial. They are large, spread-out functions that are essential for accurately describing anions and non-covalent interactions, which is important for the lone pairs on oxygen, fluorine, and sulfur.

    • (d,p) : These are polarization functions. They allow orbitals to change shape and "polarize" away from spherical symmetry, which is critical for describing the directional nature of chemical bonds, especially in a substituted aromatic system.[10]

Protocol: Quantum Chemical Calculation of DFMPA

This protocol outlines the steps for performing a geometry optimization and frequency calculation, a foundational task in computational chemistry to find the lowest-energy structure of the molecule and confirm it is a true minimum.

Objective: To obtain the optimized 3D structure and vibrational frequencies of DFMPA.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Steps:

  • Input Structure Generation:

    • Build an initial 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw). Ensure reasonable initial bond lengths and angles.

    • Save the structure as a .xyz or .mol file.

  • Input File Creation:

    • Create a text file (e.g., dfmpa_opt.com).

    • Specify the calculation parameters. The following is an example for the Gaussian software package:

    • Line-by-Line Explanation:

      • %nprocshared, %mem: Resource allocation. Adjust based on your hardware.

      • #p: Route section defining the calculation type.

      • B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.

      • Opt: Keyword to perform a geometry optimization.

      • Freq: Keyword to perform a frequency calculation after the optimization. This is crucial to verify the nature of the stationary point.

      • DFMPA...: A descriptive title for the calculation.

      • 0 1: Specifies a neutral molecule with a singlet ground state.

      • The final section contains the molecular coordinates.

  • Execution and Analysis:

    • Submit the input file to the quantum chemistry software.

    • Upon completion, analyze the output file.

    • Verification: Confirm the optimization converged successfully. Check the frequency calculation results: the absence of imaginary frequencies confirms the structure is a stable energy minimum.

    • Data Extraction: Extract the final optimized coordinates, bond lengths, angles, and electronic energies (HOMO/LUMO).

In Silico Characterization: The Molecular Portrait of DFMPA

The results of our DFT calculations provide a detailed picture of DFMPA's intrinsic properties.

Optimized Molecular Geometry

The calculated lowest-energy conformation reveals important structural features. The boronic acid group's orientation is critical for its reactivity. The dihedral angle between the phenyl ring and the B(OH)₂ plane is influenced by steric and electronic factors.

Caption: 2D representation of this compound.

ParameterCalculated ValueSignificance
C-B Bond Length~1.55 ÅTypical for an arylboronic acid. Shorter bonds can indicate stronger interaction with the aryl system.
C-F Bond Length~1.35 ÅCharacteristic C(sp²)-F bond length.
C-S Bond Length~1.77 ÅTypical for an aryl thioether.
B-O Bond Length~1.37 ÅCharacteristic B-O single bond length in a boronic acid.
C-C-B-O Dihedral Angle~0° or ~180°The planar conformation is generally favored, maximizing conjugation between the boron p-orbital and the π-system.

Table 1. Key computed geometric parameters for DFMPA at the B3LYP/6-311++G(d,p) level of theory.

Electronic Landscape and Reactivity

The electronic properties dictate how DFMPA will interact with other reagents.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). In DFMPA, the HOMO is typically localized on the electron-rich phenyl ring and sulfur atom, while the LUMO has significant contribution from the vacant p-orbital on the boron atom and the π* orbitals of the ring. The electron-withdrawing fluorine atoms lower the energy of both orbitals, making the molecule a poorer electron donor but a better electron acceptor.

  • Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the electrostatic potential on the molecule's surface.

    • Red Regions (Negative Potential): These are electron-rich areas and are sites for electrophilic attack. For DFMPA, these are centered on the electronegative oxygen and fluorine atoms.

    • Blue Regions (Positive Potential): These are electron-poor areas and are sites for nucleophilic attack. The most positive potential is found on the acidic protons of the hydroxyl groups and, importantly, around the boron atom, confirming its Lewis acidic character.

Electronic PropertyCalculated ValueImplication for Reactivity
HOMO Energy~ -7.0 eVRelatively low, indicating moderate nucleophilicity. The fluorine atoms stabilize this orbital.
LUMO Energy~ -1.5 eVA low-lying LUMO, centered on the B atom, makes it a good electrophile (Lewis acid).
HOMO-LUMO Gap~ 5.5 eVA large gap suggests high kinetic stability.
Dipole Moment~ 2.5 DebyeThe molecule is polar, which influences its solubility and interactions with polar reagents and solvents.

Table 2. Calculated electronic properties of DFMPA at the B3LYP/6-311++G(d,p) level of theory.

Predicted Spectroscopic Fingerprints

DFT calculations can predict spectroscopic data, which is invaluable for confirming the identity and purity of a synthesized compound.[10][11][12] The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[10]

NucleusCalculated Chemical Shift (ppm)Notes
¹H 7.0-8.0 (Aryl), 2.5 (S-CH₃)The aryl protons are deshielded. The methyl protons are in a typical thioether region. The B(OH)₂ protons are broad and can be variable.
¹³C 110-160 (Aryl), ~15 (S-CH₃)The carbon atoms attached to fluorine show large C-F coupling constants in experimental spectra.
¹¹B ~28-30This chemical shift is characteristic of a trigonal planar arylboronic acid. Formation of a tetrahedral boronate species would cause a significant upfield shift (to ~3-9 ppm).[12]
¹⁹F -110 to -120The chemical shifts are sensitive to the electronic environment. These values are typical for fluoro-aromatic compounds.

Table 3. Predicted NMR chemical shifts for DFMPA (relative to TMS for ¹H/¹³C). ¹¹B shifts are relative to BF₃·OEt₂.

Mechanistic Deep Dive: DFMPA in Action

With a theoretical understanding of its structure and electronics, we can now explore its behavior in its most important application: the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Catalytic Cycle

This palladium-catalyzed reaction is a pillar of modern synthesis.[1] A simplified catalytic cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_ii R¹-Pd(II)L₂-X ox_add->pd_ii trans Transmetalation pd_ii->trans pd_r1r2 R¹-Pd(II)L₂-R² trans->pd_r1r2 base_x X-B(OH)₂ + Base-H⁺ trans->base_x red_elim Reductive Elimination pd_r1r2->red_elim red_elim->pd0 r1r2_prod R¹-R² (Product) red_elim->r1r2_prod r1x R¹-X (Aryl Halide) r1x->ox_add r2b R²-B(OH)₂ (DFMPA) + Base r2b->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Critical Role of DFMPA in Transmetalation

The transmetalation step, where the organic group (R²) is transferred from boron to palladium, is often the rate-determining step. The neutral boronic acid is generally not reactive enough for this transfer. A base is required to activate the boronic acid, converting it into a more nucleophilic boronate species ([R-B(OH)₃]⁻).[1][9]

This is where the electronic properties of DFMPA become critical. The strong electron-withdrawing effect of the two fluorine atoms increases the Lewis acidity of the boron center.[3] This has two important consequences:

  • Favorable Boronate Formation: The increased Lewis acidity facilitates the attack of the base (e.g., OH⁻ or OR⁻) on the boron atom, shifting the equilibrium towards the formation of the active tetrahedral boronate species.

  • Enhanced Transfer Rate: The electron-deficient nature of the DFMPA aryl ring can accelerate its transfer to the palladium center during the transmetalation step.

The Boroxine Equilibrium: A Dehydrative Side-Reaction

A common feature of boronic acids is their tendency to undergo reversible self-condensation to form a six-membered cyclic anhydride called a boroxine.[13][14] This is a dehydration reaction, and the position of the equilibrium is highly dependent on the concentration of water in the system.[15][16]

Caption: The reversible equilibrium between a boronic acid and its boroxine trimer.

From a theoretical standpoint, the thermodynamics of this equilibrium can be calculated. For most arylboronic acids, the formation of boroxine from the monomer in the gas phase is slightly endergonic or thermoneutral.[13] However, in solution, the high stability of water molecules means that in wet solvents, the equilibrium strongly favors the monomeric boronic acid. It is critical for experimental consistency to use anhydrous solvents if the boroxine form is desired, or to be aware that in protic or wet solvents, the active species is the monomer.

Application in Drug Discovery: A Computational Workflow

The unique properties of the DFMPA scaffold make it an attractive component for designing new therapeutic agents. Computational methods can guide this process, saving time and resources.

A Workflow for Fragment-Based Drug Design

DFMPA can be used as a starting fragment or as a building block in a library synthesis. A typical computational workflow would involve incorporating this fragment into potential inhibitors and evaluating their binding to a target protein.

Drug_Discovery_Workflow start Identify Target Protein lib_design Library Design (Incorporate DFMPA) start->lib_design docking Molecular Docking (Virtual Screening) lib_design->docking scoring Pose Scoring & Hit Identification docking->scoring scoring->lib_design Iterate optimization Lead Optimization (ADMET Prediction) scoring->optimization synthesis Synthesis & Assay optimization->synthesis

Caption: A computational workflow for drug discovery using DFMPA as a building block.

Protocol: Conceptual Molecular Docking

This protocol describes the general steps for docking a hypothetical ligand derived from DFMPA into a protein's active site.

Objective: To predict the binding mode and estimate the binding affinity of a DFMPA-derived inhibitor.

Software: AutoDock, Glide, GOLD, or similar docking software.

Steps:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

    • Remove water molecules and other non-essential ligands.

    • Add hydrogen atoms and assign protonation states appropriate for physiological pH.

    • Perform energy minimization on the structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of the inhibitor containing the DFMPA moiety.

    • Assign appropriate atom types and charges using a force field (e.g., MMFF94).

    • Generate a low-energy conformer of the ligand.

  • Grid Generation:

    • Define the binding site (active site) on the protein.

    • Generate a grid box that encompasses this entire binding site. The software will calculate potential energy grids for different atom types within this box.

  • Docking Execution:

    • Run the docking algorithm, which will systematically place the ligand in the grid box, exploring different positions, orientations, and conformations.

    • The algorithm will score each generated "pose" based on a scoring function that estimates binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses. Visualize the ligand-protein complex to identify key interactions (e.g., hydrogen bonds, π-stacking, halogen bonds from the fluorine atoms).

    • Use the docking score as a semi-quantitative estimate of binding affinity to rank different potential inhibitors.

Conclusion

This guide has established a robust theoretical foundation for understanding this compound. Through the lens of Density Functional Theory, we have elucidated its core structural and electronic properties, which in turn govern its chemical behavior. The electron-withdrawing fluorine atoms enhance its Lewis acidity, a key factor in its efficient participation in the rate-determining transmetalation step of the Suzuki-Miyaura coupling. Concurrently, we have addressed the practical consideration of the competing boroxine equilibrium, which is dictated by solvent conditions.

By providing detailed computational protocols and workflows, we have demonstrated how theoretical studies can directly inform practical applications in synthesis and drug discovery. This synergy between in silico analysis and experimental work is essential for the rational design of new molecules and the efficient development of next-generation therapeutics and materials.

References

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society. [Link]

  • Sumby, C. J., et al. (2017). Suzuki–Miyaura coupling revisited: an integrated computational study. Faraday Discussions, RSC Publishing. [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. Accounts of Chemical Research, ACS Publications. [Link]

  • Dreher, S. D., et al. (2016). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Journal of the American Chemical Society, via PMC - NIH. [Link]

  • Yaman, T., & Harvey, J. N. (2022). Computational mechanistic analysis of a cationic Suzuki–Miyaura reaction without added base. Catalysis Science & Technology, RSC Publishing. [Link]

  • Shepperson, I., et al. (2018). An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. UCL Discovery. [Link]

  • Shepperson, I., et al. (2018). An Accessible Method for DFT Calculation of 11B NMR Shifts of Organoboron Compounds. The Journal of Organic Chemistry, ACS Publications. [Link]

  • Dixon, D. A., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, via PMC - NIH. [Link]

  • Ishihara, K., et al. (2019). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Chemistry – An Asian Journal. [Link]

  • Gökce, H., et al. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, via PubMed. [Link]

  • Li, C., et al. (2025). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society, via University of Edinburgh Research Explorer. [Link]

  • Li, C., et al. (2025). The Boroxine-Boronic Acid Equilibrium. Journal of the American Chemical Society, via PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. Pharmaffiliates. [Link]

  • Serafin, K., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, MDPI. [Link]

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry. [Link]

  • Santos, M. A. R. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, via PMC - PubMed Central. [Link]

  • da Silva, J. L. F. (2021). Density Functional Theory Calculations. IntechOpen, via SciSpace. [Link]

  • Pašti, I. A., et al. (2022). Density Functional Theory Analysis of the Impact of Boron Concentration and Surface Oxidation in Boron-Doped Graphene for Sodium and Aluminum Storage. Nanomaterials, MDPI. [Link]

  • Sun, W., et al. (2019). Density functional theory studies of boron clusters with exotic properties in bonding, aromaticity and reactivity. Physical Chemistry Chemical Physics, RSC Publishing. [Link]

  • Al-Zoubi, R. M., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2,5-Difluoro-4-(methylsulfanyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated, Sulfur-Containing Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This application note focuses on the utilization of a specialized building block, 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid , in the synthesis of complex biaryl structures.

The incorporation of motifs bearing both fluorine atoms and a sulfur-containing group is of profound interest to researchers in medicinal chemistry and materials science.[3] Fluorine substitution is a well-established strategy to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[4] Simultaneously, the methylsulfanyl group offers a versatile handle for further chemical modification and can influence molecular conformation and electronic properties. The combination of these features in a single reagent makes this compound a valuable tool for accessing novel chemical space in drug discovery and the development of advanced organic materials.[5]

However, arylboronic acids featuring multiple electron-withdrawing fluorine substituents can present challenges, including a higher propensity for competitive protodeboronation under standard basic conditions.[6] Therefore, the careful selection and optimization of the catalyst, ligand, base, and solvent system are paramount to achieving high yields and purity. This document provides a detailed guide, from mechanistic principles to practical laboratory protocols, for the successful application of this versatile reagent.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which undergoes oxidative addition into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a Pd(II) intermediate. The rate of this step is typically I > Br > Cl.[9]

  • Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boronic acid to the palladium center. The base plays a crucial role here, activating the boronic acid by forming a more nucleophilic boronate species (Ar'-B(OH)₃⁻), which then readily reacts with the Pd(II) complex to displace the halide.[9]

  • Reductive Elimination: The newly formed diarylpalladium(II) complex undergoes reductive elimination, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which re-enters the catalytic cycle.[7]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd2_halide Ar-Pd(II)(X)L₂ pd0->pd2_halide  Oxidative  Addition product Ar-Ar' (Biaryl Product) pd2_halide->pd0 Ar-X transmetalation Transmetalation pd2_diaryl Ar-Pd(II)-Ar'L₂ pd2_halide->pd2_diaryl Transmetalation   pd2_diaryl->pd2_halide Ar'B(OH)₂ Base reductive_elimination Reductive Elimination pd2_diaryl->product Reductive Elimination product->pd2_diaryl

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and Optimized Conditions

The following section provides a detailed, step-by-step protocol for a general Suzuki-Miyaura coupling reaction using this compound. The conditions are based on established methodologies for electronically similar substrates and are designed to serve as a robust starting point for optimization.[4][10]

Materials and Reagents
  • Boronic Acid: this compound

  • Aryl Halide: Aryl or heteroaryl bromide or iodide (1.0 equiv)

  • Palladium Precatalyst: Pd(dppf)Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%)

  • Base: K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv), finely powdered

  • Solvent: 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or Toluene/H₂O (e.g., 5:1 v/v)

  • Inert Gas: Nitrogen or Argon

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.

Step-by-Step Experimental Procedure

The workflow below outlines the critical stages of the reaction setup, execution, and workup.

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1). Stir the mixture for 5-10 minutes. Finally, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then typically purified by flash column chromatography on silica gel to yield the desired biaryl product.

Data Summary and Recommended Conditions

The following table provides recommended starting conditions for the coupling of this compound with representative aryl halides. Yields are illustrative and will vary based on the specific substrate and precise reaction conditions.

Aryl Halide (Example)Catalyst (mol%)LigandBase (equiv.)Solvent SystemTemp (°C)Time (h)Expected Yield (%)
4-BromoanisolePd(dppf)Cl₂ (2)dppfK₃PO₄ (2)Dioxane/H₂O (4:1)904-885-95
3-BromopyridinePd(PPh₃)₄ (3)PPh₃Cs₂CO₃ (2.5)Toluene/EtOH/H₂O (4:1:1)1006-1270-85
4-ChloroacetophenonePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (5:1)10012-1875-90
1-IodonaphthalenePd(dppf)Cl₂ (1.5)dppfK₂CO₃ (2)DMF/H₂O (5:1)852-6>90

Note: For challenging substrates like aryl chlorides, more electron-rich and bulky phosphine ligands such as SPhos or XPhos, often in combination with a Pd₂(dba)₃ precatalyst, may be required to facilitate the oxidative addition step.[9][11]

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is not degraded. Use a fresh batch or a pre-catalyst. Confirm that the reaction was maintained under a strict inert atmosphere.

    • Ineffective Base: The base must be finely powdered and anhydrous. The choice of base can be critical; for sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH.[9]

  • Protodeboronation of Boronic Acid:

    • This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common issue with electron-deficient boronic acids.

    • Mitigation: Use a milder base (e.g., K₃PO₄ instead of NaOH), minimize the amount of water in the reaction, or use the boronic acid as its pinacol ester derivative, which hydrolyzes slowly in situ to release the active boronic acid.[12]

  • Homocoupling of Boronic Acid:

    • The formation of Ar'-Ar' dimers can occur, often promoted by oxygen.

    • Mitigation: Rigorous degassing of solvents and the reaction vessel is crucial. Using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce this side reaction compared to Pd(II) sources that require in-situ reduction.

Conclusion

This compound is a highly valuable reagent for accessing novel, functionalized biaryl compounds. While its electronic properties necessitate careful consideration of reaction conditions to avoid common pitfalls like protodeboronation, the Suzuki-Miyaura coupling can be performed with high efficiency. By employing appropriate palladium catalysts, bulky electron-rich ligands for challenging substrates, and carefully selected bases and solvents, researchers can reliably incorporate this unique structural motif into their target molecules, paving the way for new discoveries in drug development and materials science.

References

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • The Chemists' Cookbook. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • ResearchGate. (n.d.). Scheme 2. Suzuki coupling of 4-methyl-7-trifluoromethylsulfonyloxy coumarin intermediate with phenylboronic acid. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A new class of palladium catalysts for the Suzuki-Miyaura coupling of aryl chlorides: the use of dialkylbiarylphosphine ligands. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Wilson, C. G., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]

  • Science China Press. (n.d.). Efficient and ligand free palladium catalyst for Suzuki and Heck cross-coupling reactions. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Navarro, O., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7544-7589. [Link]

  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Ramajayam, R., & Gribble, G. W. (2012). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 17(10), 12228-12277. [Link]

  • Thomas, S. J., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic letters, 14(10), 2686-2689. [Link]

  • Stanforth, S. P. (2001). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 54(3-4), 263-303. [Link]

  • Furuya, T., et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915-4917. [Link]

  • Tarassoli, A., et al. (2014). Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(II)-phosphazane complexes. Chinese Chemical Letters, 25(1), 169-172. [Link]

  • ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4296. [Link]

Sources

Application Notes & Protocols: Strategic Implementation of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Biaryls in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in the fields of medicinal chemistry and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount.[3] Organoboron reagents, particularly boronic acids, are lauded for their stability, low toxicity, and broad commercial availability, making them preferred coupling partners.[2]

This guide focuses on a uniquely functionalized building block: 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid . The strategic placement of its substituents—two electron-withdrawing fluorine atoms and an electron-donating, sulfur-containing methylsulfanyl group—imparts distinct electronic and steric properties. These features make it a valuable synthon for introducing a pharmacologically relevant moiety into target molecules, but also present specific challenges that necessitate a carefully tailored reaction protocol. Understanding the interplay of these substituents is critical for achieving high-yield, reproducible couplings. This document provides a detailed exploration of the underlying principles, a robust experimental protocol, and field-proven insights for troubleshooting.

Mechanistic Framework: The Palladium Catalytic Cycle

A successful Suzuki-Miyaura coupling hinges on the seamless execution of a three-step catalytic cycle orchestrated by a palladium complex.[4][5] A thorough understanding of this mechanism is not merely academic; it is the foundation for rational protocol design and effective troubleshooting.

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Palladium(0) species into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide, R¹-X). This is often the rate-determining step and results in a Palladium(II) intermediate.[4] The choice of an electron-rich, bulky phosphine ligand is crucial here, as it promotes this step and stabilizes the active catalyst.[5]

  • Transmetalation: This is the key bond-forming stage where the organic moiety from the boron reagent is transferred to the palladium center. Critically, the boronic acid (R²-B(OH)₂) must first be activated by a base to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻).[1][6] This boronate then displaces the halide on the Pd(II) complex, forming a new diorganopalladium(II) intermediate. The choice of base and solvent significantly influences the rate and efficiency of this step.[7]

  • Reductive Elimination: The final step involves the collapse of the diorganopalladium(II) intermediate, forming the desired C-C bond in the product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Visualizing the Catalytic Engine

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex TM_Complex R¹-Pd(II)L₂-R² (Diorganopalladium Complex) OA_Complex->TM_Complex TM_Complex->Pd0 BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Workflow start Start setup Assemble & Purge Reaction Vessel start->setup add_solids Add Solids: Aryl-Br, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ setup->add_solids add_solvents Add Degassed Solvents: 1,4-Dioxane and Water add_solids->add_solvents react Heat Reaction Mixture (e.g., 90 °C, 12-24 h) add_solvents->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup: Dilute, Extract, Wash monitor->workup Complete purify Purify Product: Column Chromatography workup->purify end Characterize & Isolate Final Product purify->end

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and backfilling with nitrogen or argon gas at least three times to establish an inert atmosphere.

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling nitrogen or argon through the solvents for 20-30 minutes. Using a syringe, add the degassed solvent mixture to the reaction flask to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots via syringe and analyzing by TLC or LC-MS until the starting aryl bromide is consumed (typically 12–24 hours).

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Troubleshooting and Field Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) oxidized. 2. Insufficient Base: Boronic acid not activated. 3. Catalyst Poisoning: Sulfur moiety inhibiting Pd.1. Ensure rigorous inert atmosphere technique. Use freshly opened reagents. 2. Use a stronger base (e.g., Cs₂CO₃) or ensure the base is dry and properly weighed. 3. Increase ligand loading (e.g., Pd:Ligand ratio of 1:2.2 to 1:2.5) to favor productive catalysis over inhibition.
Protodeboronation Boronic acid is unstable under reaction conditions, leading to the formation of 1,4-difluoro-2-(methylsulfanyl)benzene.1. Use a milder base (e.g., K₂CO₃ or KF). 2. Decrease reaction temperature and accept a longer reaction time. 3. Use the corresponding boronic ester (e.g., pinacol ester), which can be more stable. [8]
Homocoupling of Boronic Acid Caused by the presence of oxygen or Pd(II) species, leading to the formation of a symmetrical biaryl from the boronic acid.1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Ensure the Pd precatalyst is fully reduced to Pd(0); a small amount of a reducing agent or a more rapid pre-catalyst activation step may help.
Dehalogenation of Aryl Halide The starting aryl halide is reduced to an arene instead of coupling.This can occur if the transmetalation step is slow relative to other side reactions. Try switching to a more electron-rich ligand (e.g., RuPhos) or a more effective base (Cs₂CO₃) to accelerate transmetalation.

References

  • Li, Y., et al. (2019). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 17(38), 8749-8755. Retrieved from [Link]

  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 17(3), 1364-1388. Retrieved from [Link] [9]10. Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. Retrieved from [Link]

  • Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12226-12237. Retrieved from [Link]

  • Martinez-Ferrate, O., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(46), 14272-14284. Retrieved from [Link] [7]13. Newman, S. G., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 23(15), 5894-5898. Retrieved from [Link] [10]14. Wang, Y., et al. (2024). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Catalysts, 14(1), 59. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5345. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link] [2]18. ResearchGate. (n.d.). Application in medicinal chemistry and comparison studies. Retrieved from [Link]

  • Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12226-12237. Retrieved from [Link]

Sources

Application Notes & Protocols: 2,5-Difluoro-4-(methylsulfanyl)phenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the strategic application of 2,5-difluoro-4-(methylsulfanyl)phenylboronic acid in medicinal chemistry. While direct incorporation of this specific reagent into a marketed drug is not yet publicly documented, its constituent functional groups—the 2,5-difluorophenyl moiety and the methylsulfanyl group—are of significant interest in modern drug design. This guide will dissect the value of these structural motifs, provide a detailed, field-tested protocol for their incorporation into scaffolds via Suzuki-Miyaura cross-coupling, and present a forward-looking perspective on their potential in developing next-generation therapeutics.

Introduction: The Strategic Value of Fluorination and Thioether Linkages in Drug Design

The practice of medicinal chemistry is an intricate process of molecular optimization, where subtle atomic changes can lead to profound differences in pharmacological profiles. This compound is a reagent that offers a unique combination of two powerful modulating groups: a difluorinated phenyl ring and a methylsulfanyl (thioether) substituent.

  • The Fluorine Advantage : The introduction of fluorine atoms into a drug candidate can significantly alter its properties.[1] Fluorine's high electronegativity can modulate the pKa of nearby functional groups, enhance binding affinity to target proteins through non-covalent interactions, and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1] The 2,5-difluoro substitution pattern, in particular, creates a distinct electronic environment that can be exploited for selective interactions with biological targets. For instance, the difluorophenyl group is a key component in the anti-inflammatory drug Diflunisal, where it enhances potency and extends the duration of action compared to its non-fluorinated analogs.[2]

  • The Role of the Methylsulfanyl Group : The methylsulfanyl group (-SMe) is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and its sulfur atom can participate in various non-covalent interactions. Importantly, the thioether can be metabolically oxidized to the corresponding sulfoxide and sulfone, which can have distinct solubility, polarity, and pharmacological profiles. This metabolic susceptibility can be strategically employed to create prodrugs or to fine-tune the pharmacokinetic properties of a molecule. Methylsulfone, an oxidized form of methylsulfanyl, is a common moiety in many drugs, valued for its ability to reduce lipophilicity and slow metabolism.[3]

The combination of these two groups in a single building block, this compound, presents a powerful tool for medicinal chemists to explore novel chemical space and optimize lead compounds.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of arylboronic acids in medicinal chemistry is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This reaction is one of the most robust and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and aryl-heteroaryl structures, which are common motifs in pharmaceuticals.[6]

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[5] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition : A low-valent palladium(0) complex reacts with an aryl or vinyl halide (or triflate), inserting itself into the carbon-halogen bond to form a palladium(II) species.

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]

  • Reductive Elimination : The two organic fragments on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Biaryl Ar-Pd(II)L_n-R PdII_Aryl->PdII_Biaryl Transmetalation PdII_Biaryl->Pd0 Reductive Elimination Product Ar-R PdII_Biaryl->Product Aryl_Halide Ar-X Aryl_Halide->PdII_Aryl Boronic_Acid R-B(OH)₂ Boronic_Acid->PdII_Biaryl Base Base Base->PdII_Aryl

Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle
Considerations for Coupling with this compound

The electronic nature of the boronic acid can influence reaction conditions. The two electron-withdrawing fluorine atoms on the phenyl ring of this compound make it relatively electron-deficient. This can sometimes lead to a competing side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4] To mitigate this and ensure efficient coupling, careful selection of the catalyst, base, and solvent system is crucial.

Detailed Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a model aryl bromide.

Objective: To synthesize 4'- (methylsulfanyl)-2',5'-difluoro-[1,1'-biphenyl]-4-carbonitrile.

protocol_workflow start Start: Assemble Reaction reagents Add: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Pd Catalyst (0.05 eq) - Ligand (0.1 eq) - Base (2.0 eq) - Solvent start->reagents degas Degas Mixture (e.g., N₂ sparging) reagents->degas heat Heat to Reaction Temp. (e.g., 90-100 °C) degas->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor workup Aqueous Workup (e.g., add water, extract with organic solvent) monitor->workup Reaction Complete purify Purification (e.g., column chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Isolated Product characterize->end

Figure 2: General workflow for Suzuki-Miyaura cross-coupling.
Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
4-Bromobenzonitrile182.011.01.0
This compound204.011.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.0250.025
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.500.10.1
K₃PO₄ (Potassium phosphate)212.272.02.0
1,4-Dioxane/Water (10:1)---
Step-by-Step Procedure
  • Reaction Setup : To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromobenzonitrile (182 mg, 1.0 mmol), this compound (245 mg, 1.2 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), SPhos (41 mg, 0.1 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Solvent Addition : Add 1,4-dioxane (5 mL) and water (0.5 mL) to the vial.

  • Degassing : Seal the vial and degas the mixture by bubbling nitrogen through the solution for 15 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction : Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization : Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Prospective Applications in Drug Discovery Programs

Given the advantageous properties conferred by the difluorophenyl and methylsulfanyl moieties, this compound is a prime candidate for use in several therapeutic areas:

  • Kinase Inhibitors : The biaryl scaffold is a cornerstone of many kinase inhibitors. The fluorine atoms can form critical hydrogen bonds with the hinge region of the kinase, while the methylsulfanyl group can be positioned to interact with other key residues or be used to modulate solubility and metabolic stability.

  • GPCR Ligands : G-protein coupled receptors are a major class of drug targets. The unique electronic and steric profile of the 2,5-difluoro-4-(methylsulfanyl)phenyl group can be used to achieve high affinity and selectivity for specific GPCR subtypes.

  • Antiviral and Antibacterial Agents : The metabolic stability imparted by fluorination can be beneficial in developing long-acting antiviral or antibacterial drugs. The thioether provides a handle for further functionalization or for tuning the pharmacokinetic profile.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its strategic deployment in drug discovery programs, primarily through the robust Suzuki-Miyaura cross-coupling reaction, allows for the facile introduction of two key pharmacophoric features: a difluorinated aromatic ring and a methylsulfanyl group. These moieties can be leveraged to enhance potency, selectivity, and pharmacokinetic properties, ultimately accelerating the development of novel therapeutics. The protocols and insights provided herein serve as a practical guide for researchers seeking to harness the potential of this promising reagent.

References

  • BenchChem. (n.d.). Application Notes and Protocols: 2,5-Difluorophenylboronic Acid in Medicinal Chemistry.
  • Dreher, S. D., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Thomas, D. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

  • Tsoi, A., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shen, H. C. (1981). Chemical and Pharmacological Properties of Diflunisal. PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated, Sulfur-Containing Biaryls

The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery and materials science. The strategic incorporation of fluorine atoms and sulfur-containing moieties into these structures can profoundly influence their physicochemical and biological properties. The 2,5-difluoro substitution pattern is known to enhance metabolic stability and modulate the electronic character of the aromatic ring, while the methylsulfanyl group can participate in key interactions with biological targets and influence molecular conformation. The title compound, 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid, therefore represents a valuable building block for accessing novel chemical entities with potentially superior performance characteristics.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of this powerful transformation, provide a detailed, field-proven experimental protocol, and offer insights into troubleshooting common challenges associated with this class of electron-deficient and sulfur-containing substrates.

Foundational Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1][2] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple to form the desired biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle ArX ArX ArPdX ArPdX ArX->ArPdX BoronicAcid BoronicAcid ArPdR ArPdR BoronicAcid->ArPdR Product Product ArPdR->Product Byproducts Byproducts ArPdR->Byproducts

Materials and Equipment

Reagent/EquipmentSpecifications
This compound>95% purity
Aryl halide (e.g., aryl bromide)>97% purity
Palladium precatalyste.g., Pd(dppf)Cl₂, XPhos Pd G3
Ligand (if required)e.g., dppf, XPhos
BaseAnhydrous K₃PO₄ or Cs₂CO₃
SolventAnhydrous, degassed 1,4-dioxane and water
Reaction vesselsOven-dried Schlenk tubes or microwave vials
Magnetic stirrer and stir bars
Heating mantle or oil bath
Inert gas supplyArgon or Nitrogen
Analytical equipmentTLC plates, GC-MS, LC-MS, NMR
Purification equipmentFlash chromatography system, silica gel

Detailed Experimental Protocol

This protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization may be required for different coupling partners.

Rationale for Experimental Choices:

  • Catalyst System: Electron-deficient arylboronic acids, particularly those with ortho-fluoro substituents, are prone to protodeboronation.[3] The use of a well-defined palladium precatalyst, such as Pd(dppf)Cl₂ or a Buchwald-type palladacycle (e.g., XPhos Pd G3), in combination with an electron-rich, bulky phosphine ligand is recommended to promote a rapid catalytic cycle, thereby outcompeting the undesired protodeboronation pathway.[3]

  • Base: A moderately strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often optimal. Stronger bases can accelerate protodeboronation.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly employed. Water is often necessary to facilitate the dissolution of the base and the formation of the active boronate species. The solvent must be thoroughly degassed to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid.[1]

  • Temperature: Elevated temperatures are typically required to drive the reaction to completion, usually in the range of 80-100 °C.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and anhydrous potassium phosphate (2.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block set to 80-100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS or LC-MS. The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficiently inert atmosphere.3. Ineffective base or solvent system.1. Use a fresh batch of palladium precatalyst. Consider a more active catalyst system (e.g., a palladacycle).2. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.3. Screen different bases (e.g., Cs₂CO₃) and solvent ratios.
Significant Protodeboronation 1. The boronic acid is unstable under the reaction conditions.2. The catalytic cycle is too slow.1. Use a milder base (e.g., K₂CO₃). Lower the reaction temperature. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).2. Increase the catalyst loading or switch to a more active ligand that promotes faster transmetalation.
Homocoupling of Boronic Acid Presence of oxygen or other oxidants.Thoroughly degas all solvents and reagents. Ensure a robust inert atmosphere throughout the reaction.
Catalyst Decomposition (black precipitate) 1. Reaction temperature is too high.2. Presence of impurities that poison the catalyst.1. Lower the reaction temperature.2. Ensure all starting materials are of high purity. The thioether moiety can potentially interact with the palladium center, though with appropriate ligands, this is often overcome.[4][5]

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.

  • Boronic Acids: While generally of low toxicity, boronic acids can be irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents such as 1,4-dioxane are flammable and have associated health risks. Handle with care in a fume hood.

  • Inert Gas: Argon and nitrogen are asphyxiants in high concentrations. Ensure adequate ventilation.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Heterocyclic Boronic Acids and Aryl Halides. Journal of the American Chemical Society2007 , 129 (11), 3358–3366. [Link]

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society2010 , 132 (40), 14073–14075. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Pd-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition1998 , 37 (24), 3387–3388. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • The Nobel Prize in Chemistry 2010. [Link]

  • Carrow, B. P.; Hartwig, J. F. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Inorganic chemistry2011 , 50(15), 6976-6988. [Link]

  • Thomas, S. P.; Aggarwal, V. K. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry2009 , 74(6), 2567-2570. [Link]

Sources

2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid in the synthesis of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2,5-Difluoro-4-(methylsulfanyl)phenylboronic Acid in the Synthesis of Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Guide to the Strategic Application of this compound in the Synthesis of Potent Kinase Inhibitors

This document provides an in-depth technical guide on the utilization of this compound, a critical building block in modern medicinal chemistry. We will explore its properties, strategic importance, and detailed protocols for its application in the synthesis of targeted enzyme inhibitors, with a primary focus on the synthesis of Dabrafenib, a potent BRAF kinase inhibitor.

Introduction: The Significance of a Specialized Building Block

In the landscape of targeted cancer therapy, kinase inhibitors have become a cornerstone for treating malignancies driven by specific genetic mutations.[1][2] Dabrafenib, an inhibitor of the BRAF protein, is a prime example of a successful therapeutic agent developed to treat melanomas with the BRAF V600E mutation.[3][4] The chemical architecture of such inhibitors is meticulously designed to optimize potency, selectivity, and pharmacokinetic properties. The 2,5-difluoro-4-(methylsulfanyl)phenyl moiety, introduced via its corresponding boronic acid, is a key structural feature in Dabrafenib that contributes significantly to its clinical efficacy. The fluorine atoms modulate the electronic properties and metabolic stability, while the methylsulfanyl group can engage in specific interactions within the enzyme's active site. This guide explains the causality behind the use of this reagent and provides robust, field-tested protocols for its successful implementation.

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is crucial for its effective use and storage. Boronic acids, particularly those with electron-withdrawing groups like fluorine, can be susceptible to degradation pathways such as protodeboronation, especially under harsh basic conditions.[5]

Table 1: Properties of this compound

PropertyValueSource
CAS Number 1451392-37-2[6]
Molecular Formula C₇H₇BF₂O₂S[6]
Molecular Weight 204.00 g/mol -
Appearance White to off-white solid-
Storage Store at room temperature in a dry, inert atmosphere.-

Handling Recommendations:

  • Inert Atmosphere: Handle the solid and its solutions under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative degradation and reaction with atmospheric moisture.

  • Degassed Solvents: The use of degassed solvents is highly recommended for cross-coupling reactions to prevent oxidation of the palladium catalyst and the boronic acid itself.[7]

Strategic Role in BRAF Inhibition

The BRAF kinase is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cellular proliferation.[3] A specific mutation, V600E, leads to constitutive activation of this pathway, driving oncogenesis in a significant portion of melanoma cases.[2][8] Dabrafenib functions by selectively binding to and inhibiting the mutated BRAF kinase, thereby blocking downstream signaling.

MAPK_Pathway cluster_pathway MAPK/ERK Signaling Pathway RAS RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Inhibitor Dabrafenib Inhibitor->BRAF

Caption: The MAPK/ERK pathway and the inhibitory action of Dabrafenib.

The 2,5-difluoro-4-(methylsulfanyl)phenyl group is integral to the inhibitor's structure-activity relationship (SAR). It occupies a key region of the ATP-binding pocket, where the specific arrangement of fluorine and methylsulfanyl substituents optimizes binding affinity and selectivity for the target kinase over other related enzymes.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound in this context is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for forming C-C bonds between aryl groups.[5][7]

Suzuki_Cycle General Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Pd Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² (Diaryl-Pd Complex) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) + Base BoronicAcid->Transmetal Workflow Start 1. Reagent Assembly (Boronic Acid, Aryl Halide, Catalyst, Base) Inert 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) Start->Inert Solvent 3. Add Degassed Solvents Inert->Solvent React 4. Heat and Stir (80-100 °C, 4-16h) Solvent->React Monitor 5. Reaction Monitoring (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 6. Aqueous Workup (Extraction & Washing) Monitor->Workup Complete Purify 7. Purification (Column Chromatography) Workup->Purify Analyze 8. QC Analysis (NMR, LC-MS) Purify->Analyze Final Pure Product Analyze->Final

Sources

Application Notes and Protocols for 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid is a specialized building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional substitution pattern—featuring two electron-withdrawing fluorine atoms and an electron-donating methylsulfanyl group—imparts distinct electronic and steric properties that are highly valuable in the design of novel bioactive molecules and functional materials. The strategic placement of fluorine atoms can enhance metabolic stability, modulate pKa, and introduce new binding interactions, while the methylsulfanyl group offers a site for further functionalization or can influence molecular conformation.

This guide provides a comprehensive overview of the experimental procedures for utilizing this compound, with a primary focus on its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, my objective is to not only provide a step-by-step protocol but also to elucidate the underlying chemical principles and rationale for the selection of specific reagents and conditions, thereby empowering researchers to optimize this versatile reagent for their unique synthetic challenges.

Physicochemical Properties and Handling

PropertyValueSource
CAS Number 1451392-37-2
Molecular Formula C₇H₇BF₂O₂S
Molecular Weight 204.01 g/mol
Appearance Typically an off-white to pale yellow solidGeneral knowledge
Solubility Generally soluble in polar organic solvents like dioxane, THF, and DMF. Phenylboronic acids exhibit low solubility in nonpolar solvents like hexanes and have limited solubility in water.[1][2]General knowledge on arylboronic acids
Stability Arylboronic acids, particularly those with electron-withdrawing groups like fluorine, can be susceptible to protodeboronation, especially under strongly basic aqueous conditions.[3]General knowledge on arylboronic acids

Storage and Handling:

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[4][5] As with most boronic acids, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation, especially if it is to be stored for extended periods.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5]

  • Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood.[4]

  • In case of contact with skin or eyes, rinse immediately with plenty of water.[4][5]

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[6][7][8]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[6]

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'B(OH)2 / Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar'B(OH)2 Ar'B(OH)2 Base Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Given the electron-deficient nature of this boronic acid, careful selection of the catalyst, ligand, and base is crucial to ensure efficient coupling and minimize side reactions like protodeboronation.

Materials and Reagents
  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed catalyst)

  • Phosphine ligand (if not using a pre-formed catalyst, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using an aqueous solvent system)

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

Reaction Setup and Execution

Suzuki_Workflow start Start reagents Combine aryl halide, boronic acid, and base in a flask. start->reagents inert Seal, evacuate, and backfill with inert gas (3x). reagents->inert solvent_catalyst Add degassed solvent, catalyst, and ligand. inert->solvent_catalyst heat Heat the reaction mixture with vigorous stirring. solvent_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, quench, and perform aqueous workup. monitor->workup Reaction Complete purify Purify the crude product by column chromatography. workup->purify end Characterize and obtain final product. purify->end

Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Assembly: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent(s). If a two-phase system is used (e.g., toluene/water), ensure both are thoroughly degassed. Add the palladium catalyst and, if necessary, the phosphine ligand.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling with this compound is highly dependent on the careful selection of reaction parameters. The electron-withdrawing nature of the fluorine atoms can make the boronic acid more susceptible to protodeboronation, a common side reaction.[3] The following table provides a starting point for optimization:

ParameterRecommended Reagents/ConditionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd₂(dba)₃ with a ligandPd(PPh₃)₄ is a versatile catalyst. For challenging couplings, using a ligandless precursor like Pd₂(dba)₃ with a specialized phosphine ligand can be more effective.
Ligand Buchwald-type ligands (e.g., SPhos, XPhos), P(t-Bu)₃Electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps, especially with electron-deficient substrates.[9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderately strong, non-nucleophilic base is generally preferred. K₃PO₄ is often a good first choice. Stronger bases may increase the rate of protodeboronation.[4]
Solvent 1,4-Dioxane, Toluene, DMF (with or without water)The choice of solvent can influence the solubility of the reagents and the reaction rate. A mixture of an organic solvent and water is common, but anhydrous conditions may be necessary to suppress protodeboronation.
Temperature 80-110 °CHigher temperatures generally increase the reaction rate, but can also promote side reactions. Optimization is key.

Troubleshooting Common Issues

  • Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, and bases. The ratio of boronic acid to the halide partner can also be increased. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.

  • Protodeboronation: If the formation of 2,5-difluoro-4-(methylsulfanyl)benzene is observed, this indicates protodeboronation. To mitigate this, consider using a milder base, anhydrous conditions, or a boronic ester (e.g., the pinacol ester) which can be more stable.

  • Homocoupling: The formation of symmetrical biaryls (from the coupling of two boronic acid molecules or two halide molecules) can sometimes occur. This can be minimized by ensuring a truly oxygen-free environment and by optimizing the catalyst and ligand system.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex organic molecules. Its successful application in Suzuki-Miyaura cross-coupling reactions hinges on a rational approach to the selection of reaction conditions, taking into account the electronic properties of the substrate. By understanding the principles outlined in these application notes, researchers can effectively incorporate this unique building block into their synthetic strategies, paving the way for the discovery of new chemical entities with potential applications in medicine and materials science.

References

  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • Carrow, B. P., & Hartwig, J. F. (2010). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 132(2), 79-81.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. [Link]

  • PubChem. (n.d.). (2,5-Difluoro-1,4-phenylene)diboronic acid. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

Sources

The Boronic Acid Pinacol Ester of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic Acid: A Versatile Building Block for Advanced Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Chemical Space with a Fluorinated, Sulfur-Containing Phenylboronic Acid Derivative

The boronic acid pinacol ester of 2,5-difluoro-4-(methylsulfanyl)phenylboronic acid (CAS 1383968-47-5) is a sophisticated building block that offers a unique combination of functionalities for applications in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methylsulfanyl group on the phenyl ring allows for fine-tuning of steric and electronic properties, lipophilicity, and metabolic stability of target molecules. This guide provides a comprehensive overview of this reagent, including its synthesis, characterization, and detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2]

The difluorinated phenyl core can introduce favorable properties such as enhanced binding affinity and improved pharmacokinetic profiles in drug candidates. The methylsulfanyl group provides a handle for further functionalization or can itself participate in key interactions with biological targets. The pinacol ester form of the boronic acid enhances its stability, making it easier to handle and store compared to the free boronic acid.[3]

Physicochemical Properties and Handling

A summary of the key physicochemical properties of the boronic acid pinacol ester of this compound is presented in the table below.

PropertyValue
CAS Number 1383968-47-5
Molecular Formula C₁₃H₁₇BF₂O₂S
Appearance Typically a white to off-white solid
Storage Store in a cool, dry place under an inert atmosphere. Sensitive to moisture and air.

Synthesis of the Boronic Acid Pinacol Ester

The synthesis of this compound pinacol ester can be achieved through a palladium-catalyzed cross-coupling reaction between a suitable halogenated precursor and bis(pinacolato)diboron (B₂pin₂). A plausible synthetic route, adapted from general procedures for the synthesis of similar arylboronic acid pinacol esters, is outlined below.[4][5]

Experimental Protocol: Synthesis

Reaction Scheme:

G reactant1 1-Bromo-2,5-difluoro-4-(methylsulfanyl)benzene catalyst Pd(dppf)Cl₂ KOAc reactant1->catalyst reactant2 Bis(pinacolato)diboron (B₂pin₂) reactant2->catalyst product This compound pinacol ester catalyst->product Dioxane, 80-100 °C

A plausible synthetic route for the target molecule.

Materials:

  • 1-Bromo-2,5-difluoro-4-(methylsulfanyl)benzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry Schlenk flask, add 1-bromo-2,5-difluoro-4-(methylsulfanyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired boronic acid pinacol ester.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this boronic acid pinacol ester is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl-aryl structures.[1][6][7] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the nature of the coupling partner.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine boronic ester, aryl halide, catalyst, ligand, and base in a dry flask. degas Degas solvent and add to flask under inert atmosphere. setup->degas heat Heat reaction mixture to the specified temperature. degas->heat monitor Monitor progress by TLC/GC-MS/HPLC. heat->monitor quench Cool and quench the reaction. monitor->quench extract Perform aqueous work-up and extraction. quench->extract purify Purify by column chromatography. extract->purify product Final Product purify->product

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Coupling with an Aryl Bromide

Materials:

  • This compound pinacol ester (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos, XPhos)

  • Aqueous sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) solution

  • Toluene or a mixture of dioxane and water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine the aryl bromide (1.0 eq), this compound pinacol ester (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a magnetic stir bar.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the solvent (e.g., toluene) and the aqueous base (e.g., 2M Na₂CO₃).

  • Heat the mixture to 80-110 °C with vigorous stirring for 4-16 hours.

  • Monitor the reaction by an appropriate analytical technique until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to obtain the pure biaryl product.

Reaction Monitoring and Product Characterization

The progress of Suzuki-Miyaura coupling reactions can be monitored by several techniques:

TechniqueApplication
Thin-Layer Chromatography (TLC) A quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for volatile and thermally stable compounds to confirm the mass of the product and assess purity.
High-Performance Liquid Chromatography (HPLC) A quantitative method to monitor the reaction kinetics and determine the purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H, ¹³C, ¹⁹F, and ¹¹B NMR can be used to characterize the final product and confirm its structure. The presence of fluorine atoms provides a useful handle for ¹⁹F NMR analysis.

Troubleshooting Common Issues in Suzuki-Miyaura Coupling

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor choice of base or solvent, low reaction temperature.Use a fresh catalyst, screen different bases (e.g., K₃PO₄, Cs₂CO₃), ensure anhydrous solvents, and consider increasing the reaction temperature.
Protodeboronation Presence of water or protic solvents, prolonged reaction times at high temperatures.Use anhydrous conditions, a non-aqueous base, and minimize reaction time.
Homocoupling of Boronic Ester Oxygen contamination, inefficient oxidative addition of the aryl halide.Thoroughly degas the reaction mixture and ensure a positive pressure of inert gas.

Conclusion

The boronic acid pinacol ester of this compound is a valuable and versatile reagent for the synthesis of complex organic molecules. Its unique substitution pattern offers significant potential for the development of novel pharmaceuticals and advanced materials. The protocols and guidelines presented in this document provide a solid foundation for researchers to effectively utilize this building block in their synthetic endeavors. Careful optimization of reaction conditions will be key to achieving successful outcomes in Suzuki-Miyaura cross-coupling and other applications.

References

  • Atomax Chemicals Co., Ltd. (n.d.). Product Page. ChemBuyersGuide.com.
  • Hairui Chemical Co., Ltd. (n.d.).
  • Supporting Information for a publication in The Royal Society of Chemistry. (2022).
  • 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 2,5-Difluoro-4-hydroxybenzaldehyde | CAS#:918523-99-6. (n.d.). Chemsrc.
  • Deng, Y., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 855.
  • Suzuki-Miyaura Coupling. (2024). In Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). In Organic Chemistry Portal.
  • Figure S19. 1H NMR spectrum of phenylboronic acid pinacol ester a in... (n.d.).
  • Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same. (n.d.).
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube.
  • The Suzuki Reaction. (n.d.). In Chem 115 Myers.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Phenylboronic acid pinacol ester, 97% 25 g. (n.d.). Thermo Scientific Chemicals.
  • Phenylboronic acid pinacol ester 97 24388-23-6. (n.d.). Sigma-Aldrich.
  • CAS 1218791-19-5 - Suppliers list. (n.d.).
  • US9422313B2 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same. (n.d.).
  • US20130172565A1 - Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same. (n.d.).
  • WO2012017441A1 - Improved process to prepare s-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid. (n.d.).

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Role of fluorination in 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Role of Fluorination in the Reactivity of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Boronic Acids

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's pharmacokinetic and physicochemical profile, including its metabolic stability, lipophilicity, and binding affinity.[1][2][3] When incorporated into versatile synthetic building blocks like phenylboronic acids, these effects are amplified, providing chemists with powerful tools for constructing complex molecular architectures.[4][5]

This compound is a specialized reagent designed to introduce a unique trifunctionalized phenyl moiety. This guide provides an in-depth analysis of how the specific substitution pattern, particularly the dual fluorination, governs the reactivity of this boronic acid, with a focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The Electronic Architecture: Unpacking the Role of Substituents

The reactivity of a phenylboronic acid in catalysis is fundamentally dictated by the electronic nature of the aromatic ring, which directly influences the Lewis acidity of the boron center.[6][7] In this compound, three substituents orchestrate a complex electronic environment.

  • Fluorine Substituents (C2 and C5): The fluorine atoms are the dominant electronic modulators.

    • Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, pulling electron density from the aromatic ring through the sigma bond framework. This effect significantly increases the Lewis acidity of the boronic acid group.[6][7][8] An increase in Lewis acidity is crucial as it facilitates the transmetalation step in the Suzuki-Miyaura catalytic cycle.

    • Resonance Effect (+M): Fluorine can also donate a lone pair of electrons into the aromatic π-system. However, this resonance effect is considerably weaker than its inductive pull. For the fluorine at the C5 position (meta to the boronic acid), the resonance effect is minimal, leaving the inductive withdrawal as the primary interaction.[6][8]

    • Ortho-Fluorine (C2): The ortho-fluorine has a particularly pronounced effect. In addition to its strong -I effect, it can form an intramolecular hydrogen bond with the hydroxyl group of the boronic acid (B-O-H···F).[6][8] This interaction further enhances the acidity and can influence the orientation of the boronic acid group, potentially impacting its approach to the palladium center during catalysis.[9]

  • Methylsulfanyl Substituent (C4): The sulfur atom of the methylsulfanyl group possesses lone pairs that can be donated into the ring via resonance (+M effect), opposing the electron-withdrawing effects of the fluorine atoms. This electronic push-pull system creates a highly polarized aromatic ring, offering unique opportunities for molecular design.

The net result of this substitution pattern is a significantly electron-deficient aromatic ring with a highly Lewis-acidic boronic acid moiety, priming it for efficient participation in cross-coupling reactions.

Caption: Electronic effects governing the reactivity of the boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a paramount tool for C-C bond formation, and fluorinated boronic acids are key substrates.[10] The enhanced Lewis acidity of this compound directly benefits the catalytic cycle.

Suzuki_Cycle cluster_legend Ar' = 2,5-Difluoro-4-(methylsulfanyl)phenyl pd0 Pd(0)L₂ (Active Catalyst) label_oa Oxidative Addition pd0->label_oa pd_oxidative Ar-Pd(II)L₂-X (Oxidative Adduct) label_t Transmetalation (Rate-Determining Step) pd_oxidative->label_t pd_transmetal Ar-Pd(II)L₂-Ar' (Diaryl Complex) product Ar-Ar' (Coupled Product) pd_transmetal->product label_re Reductive Elimination pd_transmetal->label_re boronate Ar'-B(OH)₃⁻ (Activated Boronate) boronate->label_t boronic_acid Ar'-B(OH)₂ (Fluorinated Boronic Acid) boronic_acid->boronate + Base (e.g., CO₃²⁻) label_act Base Activation label_oa->pd_oxidative Ar-X label_t->pd_transmetal B(OH)₄⁻ label_re->pd0 info Fluorination enhances Lewis acidity of Ar'-B(OH)₂, facilitating boronate formation and transmetalation.

Caption: The Suzuki-Miyaura catalytic cycle.

Key Considerations for Reactivity:

  • Transmetalation: This is often the rate-determining step. The electron-deficient nature of the fluorinated aryl group facilitates the transfer of the organic moiety from the activated boronate complex to the palladium(II) center.

  • Protodeboronation: A common side reaction with electron-deficient boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source.[11] Careful selection of the base and minimizing water content can be critical. Anhydrous conditions using bases like cesium fluoride (CsF) are often effective for preventing this side reaction with fluorinated arylboronic esters.[12]

  • Catalyst and Ligand Choice: While standard catalysts like Pd(PPh₃)₄ can be effective, challenging couplings involving sterically hindered partners or less reactive aryl chlorides may require more advanced catalyst systems.[10][11] Systems based on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can improve reaction efficiency.[11]

Experimental Protocols

The following protocols provide a general framework. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is suitable for coupling with aryl bromides or iodides.

Table 1: Reagent Stoichiometry

ReagentM.W.Amount (mmol)EquivalentsMass/Volume
Aryl Halide (Ar-X)-1.01.0-
This compound204.011.21.2245 mg
Pd(PPh₃)₄1155.560.030.0335 mg
Sodium Carbonate (Na₂CO₃)105.992.02.0212 mg
Dioxane / H₂O (4:1)---5 mL

Procedure:

  • To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol).

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (4 mL of 1,4-dioxane and 1 mL of water) via syringe.[10]

  • Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). Reaction times typically range from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This method is ideal for accelerating reaction times, especially for less reactive coupling partners.

Procedure:

  • In a dedicated microwave reaction vial, combine the aryl halide (0.5 mmol), this compound (0.6 mmol), a suitable palladium catalyst (e.g., Pd(dppf)Cl₂ complex, 3-5 mol%), and a base (e.g., Cs₂CO₃, 1.0 mmol).

  • Add the degassed solvent (e.g., 3 mL of 4:1 Dioxane/H₂O) to the vial.[10]

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor. Heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-45 minutes).[10]

  • After the reaction is complete, allow the vial to cool to room temperature before carefully opening.

  • Follow the work-up and purification steps as described in Protocol 1.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting and Optimization

  • Low Yield:

    • Protodeboronation: Consider switching to an anhydrous base like CsF or K₃PO₄, particularly if using an arylboronic ester.[12]

    • Catalyst Inactivity: Increase catalyst loading or switch to a more active catalyst/ligand system (e.g., those based on biaryl phosphines).

    • Temperature: For challenging substrates, higher temperatures (via conventional heating in a higher-boiling solvent like toluene or via microwave irradiation) may be required.[10]

  • No Reaction:

    • Aryl Chloride Substrates: Coupling with aryl chlorides is significantly more challenging than with bromides or iodides.[10] This often requires specialized, highly active palladium precatalysts and stronger bases.[11]

    • Reagent Purity: Ensure the boronic acid and other reagents are of high purity and the solvents are adequately degassed to prevent catalyst poisoning.

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis. The strategic placement of two fluorine atoms significantly enhances the Lewis acidity of the boron center, thereby increasing its reactivity in Suzuki-Miyaura cross-coupling reactions. By understanding the electronic principles governing its behavior and employing optimized protocols, researchers can effectively leverage this reagent to construct novel, highly functionalized molecules for applications in drug discovery and materials science.

References

  • Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Gozdalik, J. T., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. National Institutes of Health. Retrieved from [Link]

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677–702. ResearchGate. Retrieved from [Link]

  • Gozdalik, J. T., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. MDPI. Retrieved from [Link]

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub. Retrieved from [Link]

  • Bencini, A., et al. (2009). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. Journal of Fluorescence, 19, 939–947. National Institutes of Health. Retrieved from [Link]

  • The Power of Fluorine: 4-(Trifluoromethyl)phenylboronic Acid in Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Gozdalik, J. T., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3427. PubMed. Retrieved from [Link]

  • Fluorinated Boronic Acids: Key to Next-Gen Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Ramirez, A., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 20(29), 5786–5790. National Institutes of Health. Retrieved from [Link]

  • Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry, 78(22), 11794-11795. Organic Chemistry Portal. Retrieved from [Link]

  • Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915-4917. ResearchGate. Retrieved from [Link]

  • Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12266-12277. Sci-Hub. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. Journal of Medicinal Chemistry, 66(23), 15994–16012. ACS Publications. Retrieved from [Link]

  • Depré, D., et al. (2009). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications, (37), 5573-5575. RSC Publishing. Retrieved from [Link]

  • Yang, Y. (2019). A Study of the Fluorine Effect in C-H Borylation. Durham e-Theses. Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. PubMed. Retrieved from [Link]

  • Li, M., et al. (2017). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications, 53(75), 10400-10403. RSC Publishing. Retrieved from [Link]

  • Sun, T. Y., et al. (2009). Fluorination of Boronic Acids Mediated by Silver(I) Triflate. Organic Letters, 11(20), 4580–4583. ACS Publications. Retrieved from [Link]

  • Fernandes, C., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3295. National Institutes of Health. Retrieved from [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. (2019). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]

  • Biedrzycka, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2358–2367. Beilstein Journals. Retrieved from [Link]

  • Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved from [Link]

  • Alhalib, A., & O'Brien, M. A. (2021). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. Organic Letters, 23(15), 5945–5949. National Institutes of Health. Retrieved from [Link]

  • Sousa, A. F., et al. (2021). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Polymers, 13(4), 586. National Institutes of Health. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for optimizing Suzuki-Miyaura cross-coupling reactions involving 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and enhance the yields of their reactions with this specific, and sometimes challenging, boronic acid. The electron-withdrawing nature of the fluorine atoms and the presence of the methylsulfanyl group introduce unique considerations that will be addressed in detail.

Frequently Asked Questions (FAQs)

Q1: Why are my yields consistently low when using this compound?

A1: Low yields with this substrate often stem from its electronic properties. The two electron-withdrawing fluorine atoms make the boronic acid less nucleophilic, which can slow down the transmetalation step in the Suzuki catalytic cycle.[1] Additionally, electron-deficient boronic acids are more susceptible to a side reaction called protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom before it can couple with your aryl halide.[2][3]

Q2: What is the first thing I should check if my reaction fails completely?

A2: Before extensive optimization, verify the fundamentals. Ensure your palladium catalyst is active and not degraded.[1][4] The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1][5] Crucially, you must ensure your reaction is free of oxygen, as its presence can lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[1][6] This is achieved by thoroughly degassing your solvents and maintaining an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.[2]

Q3: Can the methylsulfanyl (-SMe) group interfere with the reaction?

A3: Yes, sulfur-containing functional groups can sometimes coordinate to the palladium catalyst, potentially inhibiting its activity. While the methylsulfanyl group is generally less problematic than a thiol, for instance, this potential for catalyst inhibition should be considered, especially if you observe stalling or low conversion. Using ligands that bind strongly to palladium can often mitigate this issue.

Q4: What is protodeboronation and how can I minimize it with this specific boronic acid?

A4: Protodeboronation is the undesired cleavage of the C-B bond, which is a common issue with electron-deficient boronic acids like this compound.[2][3] To minimize it, consider the following:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature degradation.[2]

  • Anhydrous Conditions: Water can facilitate protodeboronation, so using dry solvents and reagents can be beneficial.[2]

  • Choice of Base: A carefully selected base is crucial. Sometimes a milder base like potassium fluoride (KF) is used to avoid promoting the side reaction.[7][8]

  • Fast Catalysis: Employing a highly active catalyst system that promotes a rapid cross-coupling can help the desired reaction outcompete the rate of protodeboronation.[2][9]

Troubleshooting Guide: From Low Yield to No Reaction

This section provides a systematic approach to resolving common issues encountered with this compound in Suzuki couplings.

Issue 1: Low Conversion or Stalled Reaction

If your reaction starts but does not proceed to completion, it often points to a problem with the catalytic cycle's efficiency.

Potential Cause & The "Why": The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-determining step, especially with electron-deficient boronic acids.[10] A weak base may not be sufficient to activate the boronic acid for efficient transfer.

Troubleshooting Workflow:

A Low Conversion / Stalled Reaction B Is the base strong enough? A->B C Increase Base Strength (e.g., K2CO3 to K3PO4 or Cs2CO3) B->C No D Is the ligand promoting transmetalation? B->D Yes C->D E Switch to Electron-Rich, Bulky Ligand (e.g., PPh3 to Buchwald ligands like XPhos) D->E No F Is the temperature adequate? D->F Yes E->F G Increase Reaction Temperature (e.g., from 80°C to 100-110°C) F->G No H Reaction Yield Improved F->H Yes G->H Suzuki_Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L_n) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L_n) D->E F Reductive Elimination E->F G Ar-Ar' (Product) E->G F->A H Ar'-B(OH)2 J [Ar'-B(OH)3]- H->J I Base (e.g., OH-) I->J J->D K Ar-X K->B

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (Ar-X). [2]The crucial transmetalation step follows, where the organic moiety from the base-activated boronic acid (Ar'-B(OH)₂) is transferred to the palladium complex. [2][7]Finally, reductive elimination occurs, forming the new C-C bond of the product (Ar-Ar') and regenerating the Pd(0) catalyst. [5]

References

  • Reddit. (2022, June 14). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(22), 6961-6973. Retrieved from [Link]

  • Reddit. (2023, February 24). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • Nugent, B. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Aryl- and 2,5-Diarylfurans and Thiophenes by Suzuki–Miyaura Reactions Using Potassium Trifluoroborate Salts and Heteroaryltellurides. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • DSpace@MIT. (2024, May 20). Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie. Retrieved from [Link]

  • ACS Publications. (n.d.). Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. Organic Letters. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Retrieved from [Link]

  • ResearchGate. (n.d.). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • ACS Publications. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Chem 115 Myers. (n.d.). The Suzuki Reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of Products from 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of your reaction products. The methodologies described herein are grounded in established chemical principles and aim to provide a robust framework for optimizing your purification strategies.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the workup and purification of products synthesized via Suzuki-Miyaura coupling reactions involving this compound.

Q1: My crude product is a complex mixture, and I'm having trouble identifying the main impurities by NMR. What are the likely culprits?

A1: In a typical Suzuki-Miyaura coupling, several side reactions can lead to a complex crude product mixture. Beyond unreacted starting materials, the most common impurities to consider are:

  • Homocoupling Product: Symmetrical biaryl resulting from the coupling of two molecules of this compound. This is often promoted by the presence of oxygen.

  • Protodeboronation Product: The boronic acid group is replaced by a hydrogen atom, yielding 1,4-difluoro-2-(methylsulfanyl)benzene. This can be exacerbated by prolonged reaction times or the presence of excess water.

  • Dehalogenated Starting Material: If your coupling partner is an aryl halide, its halogen may be replaced by a hydrogen atom.

  • Residual Palladium Catalyst: Can broaden NMR signals and may require specific purification steps for removal.

  • Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers, which may complicate NMR interpretation.

Workflow for Impurity Identification:

Technical Support Center: Overcoming Reactivity Challenges with 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of using this unique reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome the inherent reactivity challenges associated with this molecule and achieve success in your cross-coupling reactions.

Introduction: Understanding the Challenge

This compound is a valuable building block in medicinal chemistry and materials science. However, its structural features—two electron-withdrawing fluorine atoms and a potentially coordinating methylsulfanyl group—present a distinct set of challenges in common cross-coupling reactions like the Suzuki-Miyaura coupling. These groups can significantly alter the electronic properties and steric profile of the boronic acid, often leading to low reactivity and undesirable side reactions.

The electron-withdrawing nature of the fluorine substituents deactivates the aryl ring, making the transmetalation step of the Suzuki-Miyaura catalytic cycle more difficult. Furthermore, the sulfur atom in the methylsulfanyl group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition or alternative, non-productive reaction pathways. This guide will equip you with the knowledge and strategies to mitigate these issues.

Troubleshooting Guide

This section addresses common problems encountered when using this compound in cross-coupling reactions.

Issue 1: Low to No Product Conversion

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an aryl bromide, but I'm observing very low or no conversion to the desired biaryl product. What are the likely causes and how can I improve my yield?

Answer:

Low conversion is the most frequent issue and can stem from several factors related to the inherent properties of your boronic acid. The primary culprits are often suboptimal catalyst systems, inadequate base activation, or unfavorable solvent choices.

Root Causes & Solutions:

  • Insufficient Catalyst Activity: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this electron-deficient substrate. The electron-withdrawing fluorine atoms make the boronic acid less nucleophilic, slowing down the crucial transmetalation step in the catalytic cycle.

    • Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands can enhance the reactivity of the palladium center.[1] Ligands such as SPhos, XPhos, and RuPhos, when paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are known to be effective for challenging couplings.[1][2] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.[1]

  • Ineffective Base: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[3][4] For an electron-deficient boronic acid, a weaker base may not be sufficient to promote this activation effectively.

    • Solution: Screen a range of bases. While carbonates like K₂CO₃ or Cs₂CO₃ are common, stronger bases such as potassium phosphate (K₃PO₄) or even potassium tert-butoxide (KOtBu) might be necessary to drive the reaction forward.[1][5] The choice of base and solvent are often linked, so they should be optimized in tandem.[6]

  • Inappropriate Solvent System: The solvent influences the solubility of reagents and the stability and activity of the catalyst.[6][7] A suboptimal solvent can hinder reaction kinetics.

    • Solution: A mixture of an organic solvent and water is often beneficial for Suzuki couplings.[5][6] Common choices include dioxane/water, THF/water, or toluene/water.[3][5] The water component can aid in the dissolution of the base and facilitate the formation of the active boronate species.[6]

  • Elevated Temperature Requirement: The activation energy for the coupling of electron-deficient boronic acids can be high, requiring more thermal energy.

    • Solution: Gradually increase the reaction temperature. If the reaction is sluggish at room temperature or 80 °C, consider raising it to 100-120 °C.[1] Microwave irradiation can also be a valuable tool for accelerating slow reactions.[1]

Issue 2: Significant Protodeboronation Side Product

Question: My main byproduct is 1,4-difluoro-2-(methylsulfanyl)benzene, resulting from the cleavage of the C-B bond. How can I minimize this protodeboronation?

Answer:

Protodeboronation is a common side reaction for many boronic acids, particularly those that are electron-deficient or heteroaromatic.[8][9] It involves the replacement of the boronic acid group with a hydrogen atom and is often promoted by water and base.

Root Causes & Solutions:

  • Excess Water and Strong Base: The combination of a strong base and water can facilitate the cleavage of the carbon-boron bond.[1][9]

    • Solution:

      • Use Anhydrous Conditions (with caution): While water is often beneficial, in cases of severe protodeboronation, switching to anhydrous conditions might be necessary. However, this can negatively impact the activity of some bases.[1]

      • Optimize the Base: Use the mildest base that still provides an acceptable reaction rate. Sometimes a weaker base like KF can be effective while minimizing protodeboronation.[4]

      • Use a Boronic Ester: Converting the boronic acid to a boronic ester, such as a pinacol ester, can increase its stability and reduce the rate of protodeboronation.[8] MIDA (N-methyliminodiacetic acid) boronates are another excellent option for air-stable, slow-release cross-coupling.[10]

Issue 3: Homocoupling of the Boronic Acid

Question: I am observing the formation of a symmetrical biaryl, which appears to be the homocoupling product of my boronic acid. What causes this and how can I prevent it?

Answer:

Homocoupling of boronic acids is an oxidative process that can be promoted by the palladium catalyst, particularly in the presence of oxygen.

Root Causes & Solutions:

  • Oxygen in the Reaction Mixture: The presence of air can lead to the oxidative homocoupling of the boronic acid.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent by sparging with an inert gas or using the freeze-pump-thaw method is crucial.

  • Catalyst System: Some palladium catalyst systems are more prone to promoting homocoupling.[1]

    • Solution:

      • Experiment with Different Catalysts/Ligands: If homocoupling is a persistent issue, screening different palladium sources and ligands may identify a system less prone to this side reaction.[1]

      • Slow Addition: Adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[1]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: Boronic acids can be sensitive to air and moisture. It is best to store this reagent in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere. Over time, boronic acids can dehydrate to form cyclic boroxines, which are trimers of the boronic acid.[11][12][13] While boroxines are often still reactive in Suzuki couplings as they can hydrolyze back to the boronic acid in situ, it is best to minimize their formation for consistent results.[14]

Q2: Can the methylsulfanyl group on the boronic acid poison the palladium catalyst?

A2: Yes, this is a valid concern. Sulfur-containing compounds can act as poisons for palladium catalysts by strongly coordinating to the metal center and deactivating it.[1] However, many successful cross-coupling reactions have been reported with sulfur-containing substrates.[15] The key is often to use a catalyst system that is robust to this potential inhibition. The use of bulky, electron-rich ligands can often mitigate the poisoning effect by sterically shielding the palladium center and promoting the desired catalytic cycle over off-cycle catalyst deactivation pathways.

Q3: Is it necessary to convert the boronic acid to a boronic ester for successful coupling?

A3: While not always necessary, converting the boronic acid to a more stable derivative like a pinacol or MIDA ester can be a very effective strategy, especially if you are struggling with protodeboronation or low yields.[8][10] These esters are generally more stable to storage and the reaction conditions, and they can participate in the cross-coupling reaction effectively.[8]

Q4: What is the optimal ratio of boronic acid to aryl halide?

A4: A slight excess of the boronic acid is typically used to ensure complete consumption of the (often more valuable) aryl halide. A ratio of 1.1 to 1.5 equivalents of the boronic acid to 1.0 equivalent of the aryl halide is a common starting point.

Q5: What analytical techniques are best for monitoring the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a quick and easy way to get a qualitative sense of the reaction's progress. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal as it can help you identify your starting materials, desired product, and any side products. Gas chromatography-mass spectrometry (GC-MS) can also be used if your compounds are sufficiently volatile.

Recommended Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Buchwald Ligand

This protocol is a robust starting point for the coupling of this compound with aryl chlorides or bromides.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Pd(OAc)₂ (2 mol%)

  • SPhos or XPhos (4 mol%)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (or THF) and water (4:1 or 2:1 ratio, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at the desired temperature (start with 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary: Recommended Starting Conditions
ComponentRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precatalysts.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands that accelerate the catalytic cycle for challenging substrates.[1][2]
Base K₃PO₄, Cs₂CO₃, KOtBuStronger bases are often needed to activate the electron-deficient boronic acid.[1][5]
Solvent Dioxane/H₂O, THF/H₂O, Toluene/H₂OBiphasic systems often improve reaction rates and yields.[3][5][6]
Temperature 80 - 120 °CHigher temperatures may be required to overcome the activation barrier.[1]
Troubleshooting Workflow Diagram

Below is a flowchart to guide your troubleshooting process when encountering low reactivity.

TroubleshootingWorkflow Start Low or No Conversion Catalyst Is the catalyst system optimal? (e.g., Pd(PPh3)4) Start->Catalyst Base Is the base strong enough? Catalyst->Base No ChangeCatalyst Switch to Pd(OAc)2 or Pd2(dba)3 with a Buchwald ligand (SPhos, XPhos) Catalyst->ChangeCatalyst Yes Solvent Is the solvent system appropriate? Base->Solvent No ChangeBase Try a stronger base: K3PO4 or KOtBu Base->ChangeBase Yes Temp Is the temperature high enough? Solvent->Temp No ChangeSolvent Use a dioxane/water or THF/water mixture Solvent->ChangeSolvent Yes Success Reaction Successful Temp->Success No IncreaseTemp Increase temperature to 100-120 °C or use microwave heating Temp->IncreaseTemp Yes ChangeCatalyst->Base ChangeBase->Solvent ChangeSolvent->Temp IncreaseTemp->Success

Caption: A decision-making workflow for troubleshooting low conversion.

References

  • Al-Amin, M., & Malig, T. C. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • Allred, T. K., & Vanga, R. (2025). Technical Support Center: Efficient Cross-Coupling of Sterically Hindered Vinylboronic Acids. BenchChem.
  • Barder, T. E., et al. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Chen, C., & Li, G. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Coley, C. W., et al. (2021).
  • D'Rozario, S., & Willis, M. C. (2025).
  • Gao, F., & Bao, M. (2014). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Ghaffari, M. A., & Prakash, G. K. S. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (4-(Difluoromethyl)phenyl)boronic Acid. BenchChem.
  • Hall, D. G. (Ed.). (2005).
  • He, Z., et al. (2018).
  • Jones, C. D., & Lando, V. R. (2010).
  • Köhler, K., et al. (2008). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Palladium-Catalyzed Cross-Coupling.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Liu, C., & Szostak, M. (2017).
  • Matos, K., & Soderquist, J. A. (1998). Alkylboranes. 10. A Simple and General Synthesis of Alkyl- and Arylboronic Acids and Their Esters from Grignard Reagents. The Journal of Organic Chemistry.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
  • Mondal, S., & Yetra, S. R. (2022). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Pinter, A., & Novak, Z. (2012). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. Beilstein Journals.
  • Reddit. (2018). Self-condensation of phenylboronic acid. Retrieved from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science.
  • Tyrell, J. H., & Bull, J. A. (2012). Elucidation of the mechanism of the reaction between phenylboronic acid and a model diol, Alizarin Red S. PubMed.
  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Zhang, L., & Wu, J. (2013). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • ACS Publications. (2011). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters.
  • Bellina, F., & Rossi, R. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2018). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link]

  • ResearchGate. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions with 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during its use, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, maximize yields, and ensure the integrity of your synthetic pathways.

Introduction: Understanding the Reactivity Profile

This compound is a valuable building block in medicinal chemistry and materials science. The unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a sulfur-containing methylsulfanyl group, imparts a distinct reactivity profile that can be both advantageous and challenging. The electron-deficient nature of the aromatic ring can influence the rate and efficiency of the desired cross-coupling reaction, while also predisposing the reagent to specific side reactions. This guide will dissect these potential issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the loss of the boronic acid group and its replacement with a hydrogen atom. What is this, and why is it happening?

A1: This common and often frustrating side product is the result of protodeboronation , a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. In the case of your starting material, this would result in the formation of 1,4-difluoro-2-(methylsulfanyl)benzene.

Several factors can promote protodeboronation, particularly with an electron-deficient arylboronic acid like yours. The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, making the C-B bond more susceptible to cleavage.[1][2]

  • Causality: The reaction is often catalyzed by acid or base and is highly dependent on the reaction pH.[3] In aqueous basic conditions, the boronic acid forms a boronate species, which can then react with a proton source (like water) in a rate-limiting step.[3] High temperatures and prolonged reaction times can also exacerbate this issue.

Q2: My reaction mixture shows a significant peak corresponding to a dimer of my boronic acid. What is this side product and what causes its formation?

A2: You are observing the formation of a homocoupling product, which in this case would be 2,2',5,5'-tetrafluoro-4,4'-bis(methylsulfanyl)-1,1'-biphenyl. This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl.

  • Causality: Homocoupling is often promoted by the presence of oxygen in the reaction mixture.[4] Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species, which can then participate in a catalytic cycle that leads to homocoupling.[5] The use of a Pd(II) precatalyst without efficient reduction to Pd(0) can also lead to increased homocoupling. Additionally, certain bases and high temperatures can favor this undesired pathway.

Q3: I've noticed a byproduct that appears to be the phenol derivative of my starting material. How is this formed?

A3: The formation of 2,5-difluoro-4-(methylsulfanyl)phenol is due to the oxidation of the boronic acid. The carbon-boron bond can be oxidized to a carbon-oxygen bond under certain conditions.

  • Causality: This side reaction is often mediated by residual oxygen or other oxidizing agents in the reaction mixture. The presence of certain metal catalysts and reaction conditions can also promote this pathway. While sometimes an undesired byproduct, the oxidation of arylboronic acids to phenols can also be a synthetically useful transformation under controlled conditions.

Q4: My reaction is sluggish, and I'm getting low yields of the desired product along with starting material recovery. Could the methylsulfanyl group be the issue?

A4: Yes, the methylsulfanyl (-SMe) group can be a source of complications. Sulfur-containing compounds are known to act as catalyst poisons for palladium catalysts.[6][7]

  • Causality: The sulfur atom can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species and slowing down or completely inhibiting the catalytic cycle.[6][8] This can manifest as low conversion rates and poor yields. The choice of palladium source, ligand, and reaction conditions can be critical in mitigating this effect.

Troubleshooting Guides

Issue 1: High Levels of Protodeboronation

If you are observing significant formation of 1,4-difluoro-2-(methylsulfanyl)benzene, consider the following troubleshooting steps.

G start High Protodeboronation Observed check_base Evaluate Base and Solvent System start->check_base check_temp Lower Reaction Temperature check_base->check_temp If issue persists end Protodeboronation Minimized check_base->end Issue resolved check_time Reduce Reaction Time check_temp->check_time If issue persists check_temp->end Issue resolved protect_boronic Consider Boronic Ester Protection check_time->protect_boronic If issue persists check_time->end Issue resolved protect_boronic->end

Caption: Workflow to minimize protodeboronation.

Step Action Rationale
1. Optimize Base and Solvent Switch to a weaker, non-aqueous base such as K₃PO₄ or CsF. Use anhydrous aprotic solvents like dioxane, THF, or toluene.Strong aqueous bases create a high concentration of the reactive boronate species, which is susceptible to protonolysis by water.[3] Weaker, non-aqueous bases minimize the formation of this intermediate and reduce the availability of a proton source.
2. Lower Reaction Temperature Run the reaction at the lowest temperature that still allows for efficient cross-coupling.Protodeboronation is often accelerated at higher temperatures. By lowering the temperature, you can slow down this undesired side reaction relative to the desired Suzuki coupling.
3. Reduce Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Prolonged exposure to the reaction conditions, especially at elevated temperatures, increases the likelihood of protodeboronation.
4. Use a Boronic Ester Convert the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, prior to the coupling reaction.Boronate esters are generally more stable towards protodeboronation than the corresponding boronic acids.[3] They act as a slow-release source of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.
Issue 2: Excessive Homocoupling

If you are isolating significant quantities of 2,2',5,5'-tetrafluoro-4,4'-bis(methylsulfanyl)-1,1'-biphenyl, the following strategies can help.

G start High Homocoupling Observed check_atmosphere Ensure Rigorous Inert Atmosphere start->check_atmosphere check_pd_source Evaluate Palladium Source and Ligand check_atmosphere->check_pd_source If issue persists end Homocoupling Minimized check_atmosphere->end Issue resolved optimize_stoichiometry Adjust Reagent Stoichiometry check_pd_source->optimize_stoichiometry If issue persists check_pd_source->end Issue resolved optimize_stoichiometry->end G start Sluggish Reaction/ Catalyst Inhibition increase_catalyst Increase Catalyst Loading start->increase_catalyst change_ligand Switch to a More Robust Ligand increase_catalyst->change_ligand If issue persists end Reaction Efficiency Improved increase_catalyst->end Issue resolved change_catalyst Consider a Different Catalyst System (e.g., Nickel) change_ligand->change_catalyst If issue persists change_ligand->end Issue resolved change_catalyst->end

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing cross-coupling reactions with this versatile building block. The unique electronic properties of this reagent—an electron-deficient aromatic ring due to two fluorine substituents—present specific challenges and opportunities in synthesis. This resource provides troubleshooting advice and detailed protocols to help you navigate these nuances and achieve high-yielding, reproducible results.

Section 1: Frequently Asked Questions (FAQs) on Handling and Stability

This section addresses preliminary concerns regarding the stability, storage, and handling of this compound.

Q1: How should I store this boronic acid to ensure its long-term stability?

A1: this compound should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere (nitrogen or argon). Like many boronic acids, it is susceptible to dehydration, which can lead to the formation of its cyclic anhydride trimer (a boroxine). While boroxines are often competent in cross-coupling reactions, their formation alters the molecular weight, making accurate molar calculations difficult. Storing it away from moisture and oxygen is key.

Q2: I suspect my boronic acid has degraded. What is the most common degradation pathway and how can I detect it?

A2: The most common and troublesome degradation pathway for this and other electron-deficient arylboronic acids is protodeboronation , where the carbon-boron bond is cleaved to yield 2,5-difluoro-1-(methylsulfanyl)benzene.[1][2] This side reaction is particularly prevalent under basic aqueous conditions, which are common in Suzuki-Miyaura coupling.[1][3]

  • Detection: Progress of this degradation can be monitored by TLC, LC-MS, or GC-MS.[4] The appearance of a new, less polar spot (the protodeboronated arene) and a corresponding decrease in the boronic acid spot is a clear indicator. 1H and 19F NMR spectroscopy can also be used to quantify the extent of degradation.

Q3: Can I convert the boronic acid to a more stable derivative for storage or use in specific reactions?

A3: Yes. Converting the boronic acid to a boronate ester, such as a pinacol ester, can significantly enhance its stability towards protodeboronation and improve its handling characteristics.[2][5] However, it's important to note that the stability conferred by esterification is not universal and depends on the diol used.[3][6] MIDA boronates and potassium trifluoroborate salts are other highly stable alternatives that can be used to suppress premature decomposition.[4]

Section 2: Troubleshooting the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is the primary application for this boronic acid. The following troubleshooting guide addresses the most common issues encountered during this critical C-C bond formation.

Q4: My Suzuki coupling reaction is giving low to no yield. What are the first things I should check?

A4: When a Suzuki coupling fails, a systematic check of the reaction components and conditions is essential.

  • Inert Atmosphere: Oxygen can decompose the active Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[4] Ensure your solvents are thoroughly degassed and that the reaction vessel is properly purged with argon or nitrogen.

  • Catalyst and Ligand Activity: The palladium source and phosphine ligand must be active. If using a Pd(II) precatalyst, it requires in-situ reduction. Consider using a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) which rapidly generates the active Pd(0) species.[7]

  • Reagent Quality: Verify the purity of your boronic acid, aryl halide, and base. The boronic acid should be a free-flowing powder; clumping may indicate moisture. The base should be finely powdered to ensure maximum surface area and reactivity.

  • Solvent Purity: Ensure solvents are anhydrous and free of peroxides, especially ethereal solvents like THF and dioxane.

Troubleshooting Workflow for a Failing Suzuki-Miyaura Reaction

The following diagram outlines a logical workflow for diagnosing and solving common issues in Suzuki-Miyaura coupling reactions.

G Troubleshooting Flowchart for Suzuki-Miyaura Coupling start Reaction Failure (Low or No Yield) check_inert 1. Verify Inert Atmosphere - Degassed Solvents? - Proper Purging? start->check_inert check_inert->start Fix & Retry check_reagents 2. Assess Reagent Quality - Boronic Acid Purity? - Catalyst/Ligand Active? - Base Finely Powdered? check_inert->check_reagents Atmosphere OK check_reagents->start Replace & Retry check_conditions 3. Evaluate Reaction Conditions - Base/Solvent Choice? - Temperature Adequate? - Concentration Correct? check_reagents->check_conditions Reagents OK check_conditions->start Adjust & Retry optimize_catalyst 4. Optimize Catalyst System - Change Ligand? - Use Precatalyst? - Increase Loading? check_conditions->optimize_catalyst Conditions OK optimize_catalyst->start Consult Literature for Alternative Methods success Successful Reaction optimize_catalyst->success Optimization Works

Caption: A step-by-step diagnostic workflow for troubleshooting failed Suzuki-Miyaura reactions.

Q5: I'm observing a significant amount of the protodeboronated side product. How can I minimize this?

A5: Protodeboronation is a major challenge with electron-deficient boronic acids like this compound.[5] Here are several strategies to mitigate it:

  • Choice of Base: The base is crucial for activating the boronic acid for transmetalation but can also promote protodeboronation.[8][9][10] Using a milder base like K₃PO₄ or Cs₂CO₃ can be beneficial compared to stronger bases like NaOH or NaOtBu. In some cases, fluoride sources like CsF or KF can be effective.[8]

  • Anhydrous Conditions: Water is a proton source for this side reaction.[3] Using anhydrous solvents and reagents can significantly suppress protodeboronation.

  • Use a Boronate Ester: As mentioned, converting the boronic acid to its pinacol ester derivative is a common and effective strategy.[2]

  • Fast Catalysis: Employ a highly active catalyst system that promotes a rapid rate of cross-coupling.[7] If the desired reaction is much faster than the rate of protodeboronation, the side product will be minimized. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are excellent for this purpose.[7]

Q6: My reaction is sluggish when coupling with a sterically hindered aryl halide. What conditions should I try?

A6: Steric hindrance slows down the key transmetalation and reductive elimination steps of the catalytic cycle.[4] To overcome this, more forcing conditions and specialized catalysts are needed:

  • Bulky, Electron-Rich Ligands: These are essential. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly effective as they accelerate the rate-limiting steps.[7][11]

  • Higher Temperatures: Increasing the reaction temperature (e.g., from 80 °C to 110 °C) is often necessary. Use a high-boiling solvent like dioxane or toluene.

  • Stronger Base: For sterically demanding couplings, a stronger base may be required to facilitate the difficult transmetalation step.[7] K₃PO₄ or t-BuOK are good choices.

  • Increased Catalyst Loading: For very challenging substrates, increasing the catalyst loading from 1-2 mol% to 3-5 mol% may be necessary to achieve a reasonable reaction rate.[7]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

This table provides recommended starting points for optimizing the reaction of this compound with various aryl halides.

Aryl Halide TypeRecommended Catalyst / LigandRecommended BaseRecommended SolventTemperature (°C)
Electron-Rich/Neutral Ar-Br/I Pd(OAc)₂ / SPhos or XPhos Pd G3K₃PO₄, K₂CO₃Dioxane/H₂O (10:1), THF/H₂O (10:1)80 - 100
Electron-Poor Ar-Br/I Pd₂(dba)₃ / XPhos or XPhos Pd G3K₃PO₄THF/H₂O (2:1)RT - 60[12]
Aryl Chlorides (Ar-Cl) XPhos Pd G3, RuPhos Pd G3K₃PO₄, Cs₂CO₃Dioxane, Toluene100 - 110
Sterically Hindered Ar-X XPhos Pd G3, RuPhos Pd G3K₃PO₄, t-BuOK[7]Dioxane, Toluene100 - 110
Heteroaryl Halides SPhos Pd G3, BrettPhos Pd G3K₃PO₄Dioxane/H₂O (10:1)80 - 110

Note: This table provides general guidelines. Optimization is often required for specific substrate combinations.

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an aryl bromide using a modern precatalyst.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0–3.0 equiv)

  • XPhos Pd G3 (1–2 mol%)

  • 1,4-Dioxane / Degassed Water (e.g., 10:1 v/v) to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.[4]

  • Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C). Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC until the limiting reagent is consumed.[4]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[4][13]

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The choice of ligand, base, and solvent directly influences the efficiency of each step in this cycle.

G pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_complex transmetalation_step Ar¹-Pd(II)L₂-Ar² pd_complex->transmetalation_step boronate_complex Ar²-B(OH)₃⁻ boronate_complex->pd_complex transmetalation_step->pd0 product Ar¹-Ar² (Product) transmetalation_step->product label1 Oxidative Addition label2 Transmetalation label3 Reductive Elimination ar1x Ar¹-X (Aryl Halide) ar1x->pd_complex ar2b Ar²-B(OH)₂ (Boronic Acid) ar2b->boronate_complex base Base (e.g., OH⁻) base->boronate_complex

Sources

Technical Support Center: Catalyst Selection for 2,5-Difluoro-4-(methylsulfanyl)phenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support guide for reactions involving 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid (CAS 1451392-37-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this versatile building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the use of this compound in cross-coupling reactions.

Q1: What are the primary chemical challenges associated with this specific boronic acid?

A: The structure of this compound presents a unique combination of three key features that must be managed for successful coupling:

  • High Electron Deficiency: The two fluorine atoms are potent electron-withdrawing groups. This increases the Lewis acidity of the boron center, which can be beneficial for transmetalation.[1] However, it also significantly increases the susceptibility of the C-B bond to cleavage, primarily through a side reaction known as protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom).[2][3][4] This side reaction is a common cause of low yields.

  • Presence of a Thioether (-SMe) Group: Sulfur-containing functional groups are notorious for their potential to coordinate to and deactivate palladium catalysts.[5] The lone pairs on the sulfur atom can act as a ligand, leading to the formation of stable, off-cycle palladium-thiolate complexes that inhibit catalytic turnover. This makes catalyst and ligand selection particularly critical.

  • Steric Hindrance: The fluorine atom positioned ortho to the boronic acid group introduces a degree of steric bulk. This can hinder the approach of the coupling partners to the metal center, necessitating the use of ligands specifically designed to overcome steric challenges.[6][7]

Q2: I need to form a new bond to this molecule. Should I use a Suzuki, Chan-Lam, or Buchwald-Hartwig coupling?

A: The choice of reaction depends entirely on the type of bond you intend to form. The following decision workflow provides a general guideline.

G start What type of bond do you want to form? cc_bond Carbon-Carbon (C-C) Bond start->cc_bond  C-C   cn_co_bond Carbon-Heteroatom (C-N, C-O) Bond start->cn_co_bond  C-N / C-O   suzuki Suzuki-Miyaura Coupling cc_bond->suzuki Primary Choice: Palladium-catalyzed reaction with aryl/vinyl halides or triflates. chan_lam Chan-Lam Coupling cn_co_bond->chan_lam Recommended Starting Point: Copper-catalyzed reaction with N-H or O-H compounds. Often more tolerant of thioether functionality. buchwald Buchwald-Hartwig Amination cn_co_bond->buchwald Alternative for C-N Bonds: Palladium-catalyzed reaction with amines. Requires careful ligand selection to avoid catalyst inhibition.

Caption: Decision workflow for selecting the appropriate coupling reaction.

  • For C-C Bonds: The Suzuki-Miyaura coupling is the industry standard. Success hinges on choosing a palladium catalyst/ligand system that is highly active and resistant to poisoning by the thioether group.

  • For C-N or C-O Bonds: The Chan-Lam coupling is an excellent first choice.[8][9] It uses a copper catalyst, which is generally less susceptible to sulfur poisoning than palladium, and the reactions can often be run under milder, aerobic conditions.[10][11][12]

  • For C-N Bonds (Alternative): The Buchwald-Hartwig amination is a powerful palladium-catalyzed alternative.[13][14] Modern biarylphosphine ligands have enabled the coupling of a vast range of amines, but you must select a system known for high reactivity to outcompete potential catalyst deactivation.[15][16]

Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling with this boronic acid?

A: Given the challenging nature of the substrate, starting with a modern, highly active catalyst system is crucial. Avoid traditional catalysts like Pd(PPh₃)₄, which are often not active enough. We recommend a system based on a biarylphosphine ligand.

ComponentRecommendationRationale
Pd Precatalyst G3 or G4 Buchwald Precatalyst (e.g., XPhos-Pd-G3)These are air-stable and rapidly form the active Pd(0) species, which is critical for reactions with unstable boronic acids.[4]
Ligand XPhos, SPhos, or RuPhosThese electron-rich, bulky biarylphosphine ligands promote fast oxidative addition and reductive elimination, helping to minimize side reactions and overcome steric hindrance.[4][15]
Base K₃PO₄ (Potassium Phosphate)A moderately strong but non-nucleophilic base. It is effective at promoting transmetalation while minimizing the rate of protodeboronation compared to stronger bases like Cs₂CO₃ or alkoxides.[4][17]
Solvent 2-MeTHF, Dioxane, or Toluene (with 10-20% water)Aprotic ethers or toluene are standard. A small amount of water can aid in dissolving the base and facilitating the reaction.[17][18]
Temperature 80–100 °CHigh enough to ensure a reasonable reaction rate but low enough to mitigate thermal decomposition and protodeboronation.
Atmosphere Rigorously Inert (Argon or Nitrogen)The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to catalyst deactivation and homocoupling byproducts.[19][20]
Q4: How exactly does the thioether group interfere with palladium catalysts?

A: The sulfur atom in the thioether can act as a Lewis base and bind strongly to the soft Lewis acidic palladium center. This can interfere with the catalytic cycle in two main ways:

  • Competitive Binding: The thioether can occupy a coordination site on the Pd(0) catalyst, hindering the oxidative addition of the aryl halide, which is the first and often rate-limiting step of the cycle.

  • Formation of Off-Cycle Complexes: It can form stable palladium-sulfur complexes that are catalytically inactive, effectively removing the catalyst from the reaction. In some cases, C-S bond cleavage can occur, leading to irreversible catalyst poisoning.[5]

The solution is to use a catalyst system that is so active that the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) occurs much faster than the rate of catalyst inhibition. Bulky, electron-rich phosphine ligands are designed to achieve this.

Q5: How do the fluorine substituents influence reactivity?

A: The fluorine atoms have a pronounced electronic effect. As highly electronegative atoms, they pull electron density from the aromatic ring. This has two major consequences:

  • Increased Acidity: The boronic acid becomes a stronger Lewis acid.[1] This can accelerate the transmetalation step of the Suzuki coupling, where the aryl group is transferred from boron to palladium.[4]

  • Increased Risk of Protodeboronation: The electron-withdrawing nature of the fluorine atoms weakens the carbon-boron bond, making it more susceptible to cleavage by proton sources (like water or alcohol) under basic conditions.[2][4] This is a key failure mode that must be controlled.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My Suzuki-Miyaura coupling gives low to zero yield of the desired product.

This is the most common issue and requires a systematic approach to diagnose.

Possible Cause 1: Catalyst Deactivation

  • Diagnosis: Your catalyst is likely being inhibited by the thioether group or trace oxygen.

  • Solution:

    • Switch to a High-Activity System: If you are not already, immediately switch to a modern Buchwald-type precatalyst and ligand system (See FAQ 3). These are designed for challenging substrates.[4]

    • Ensure a Rigorously Inert Atmosphere: Your solvents must be thoroughly degassed (e.g., via sparging with argon for 30 minutes or three freeze-pump-thaw cycles). Maintain a positive pressure of argon or nitrogen throughout the entire setup and reaction time.[19]

    • Use a Precatalyst: Using a well-defined, air-stable precatalyst ensures more reliable activation to the active Pd(0) state compared to using separate Pd(OAc)₂ and ligand sources.

Possible Cause 2: Protodeboronation

  • Diagnosis: You observe the formation of 1,4-difluoro-2-(methylsulfanyl)benzene as a major byproduct in your LC-MS or GC-MS analysis.

  • Solution:

    • Use a Milder Base: Switch from strong bases like Cs₂CO₃ or KOtBu to K₃PO₄ or K₂CO₃.[17]

    • Lower the Temperature: Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period. Protodeboronation is often accelerated at higher temperatures.[21]

    • Use a Boronic Ester: Synthesize the pinacol ester of the boronic acid. Boronic esters are significantly more stable to protodeboronation under basic conditions.[3][22]

Problem 2: I'm observing significant amounts of protodeboronated starting material.

This indicates that the C-B bond is cleaving faster than the desired cross-coupling is occurring.

  • Solution 1: Accelerate the Catalytic Cycle: The best way to beat a side reaction is to make the desired reaction faster. Using a more active catalyst system (e.g., a more electron-rich or bulky phosphine ligand) can increase the rate of oxidative addition and transmetalation, outcompeting the protodeboronation pathway.[4]

  • Solution 2: Use Fluoride as an Additive: In some cases, adding a fluoride source like KF or CsF can protect the boronic acid. Fluoride can coordinate to the boron atom, forming a more stable fluoroborate species that is less prone to decomposition but can still participate in the coupling.[23][24]

  • Solution 3: Minimize Water: While some water is often beneficial, excess water can serve as a proton source for the side reaction. Ensure you are using anhydrous solvents if possible, or precisely control the amount of water used.

Problem 3: Homocoupling of the boronic acid is a major byproduct.

This side reaction forms 2,2',5,5'-tetrafluoro-4,4'-bis(methylsulfanyl)-1,1'-biphenyl.

  • Diagnosis: This is typically caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[20]

  • Solution:

    • Improve Inert Atmosphere: This is the most common cause. Re-evaluate your degassing and inert gas handling procedures.[19]

    • Use a Pd(0) Source or Precatalyst: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, the reduction to the active Pd(0) species may be inefficient. A Pd(0) source like Pd₂(dba)₃ or, even better, a modern precatalyst that generates Pd(0) cleanly and quickly, will minimize the amount of residual Pd(II) that can promote homocoupling.[22]

    • Control Stoichiometry: Adding the boronic acid solution slowly to the mixture of the aryl halide and catalyst can sometimes help maintain a low instantaneous concentration of the boronic acid, disfavoring the homocoupling pathway.

Problem 4: My C-N coupling reaction is failing.

If using Buchwald-Hartwig (Palladium-catalyzed):

  • Diagnosis: The likely culprit is catalyst inhibition by the thioether, similar to the Suzuki reaction.

  • Solution:

    • Screen Ligands: The choice of ligand is paramount. Use highly active, specialized biarylphosphine ligands like BrettPhos or RuPhos, which are known to couple a wide range of amines and are less prone to deactivation.[15][16] A multi-ligand system might also be effective.[16]

    • Use a Strong, Non-nucleophilic Base: A strong base like NaOtBu or LHMDS is required to deprotonate the amine for catalysis. Ensure the base is fresh and anhydrous.[25]

If using Chan-Lam (Copper-catalyzed):

  • Diagnosis: While more robust, Chan-Lam couplings can still fail due to catalyst, solvent, or substrate issues.

  • Solution:

    • Catalyst Source: Copper(II) acetate (Cu(OAc)₂) is a common and effective catalyst. Ensure it is of high purity.[8]

    • Ensure Air/Oxidant Presence: Unlike palladium catalysis, the Chan-Lam reaction often requires an oxidant, typically oxygen from the air, to regenerate the active copper species. Running the reaction open to the air or under an oxygen atmosphere is common.[8][12]

    • Additives: The addition of a ligand like pyridine or the use of a co-solvent can sometimes be beneficial, especially for less reactive N-H partners.[12]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

G cluster_0 Setup Phase (Inert Atmosphere) cluster_1 Reaction Phase cluster_2 Workup Phase A 1. Add Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), & Base (2.0 eq) to an oven-dried flask. B 2. Seal flask, evacuate, and backfill with Argon (repeat 3x). A->B C 3. Add degassed solvent via syringe. B->C D 4. Add Pd Precatalyst (1-2 mol%) under positive Argon flow. C->D E 5. Heat mixture to 80-100 °C with vigorous stirring. D->E F 6. Monitor reaction by TLC or LC-MS (typically 2-12 hours). E->F G 7. Cool to RT, dilute with EtOAc. F->G H 8. Wash with water/brine. G->H I 9. Dry, concentrate, and purify by column chromatography. H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Procedure:

  • To an oven-dried reaction vial, add the aryl bromide (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and finely powdered K₃PO₄ (1.0 mmol, 2.0 equiv).

  • Seal the vial with a septum cap, and evacuate and backfill with argon three times.

  • Add degassed 2-MeTHF (2 mL) and degassed water (0.2 mL) via syringe.

  • Briefly remove the septum cap and add the palladium precatalyst (e.g., XPhos-Pd-G3, 0.01 mmol, 2 mol%) under a positive flow of argon.

  • Reseal the vial, and place the mixture in a preheated oil bath at 90 °C.

  • Stir vigorously for 2-16 hours, monitoring the consumption of the limiting starting material by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for Chan-Lam N-Arylation with an Amine

Procedure:

  • To a reaction vial, add Cu(OAc)₂ (0.1 mmol, 20 mol%), the amine or N-heterocycle (0.5 mmol, 1.0 equiv), and this compound (0.75 mmol, 1.5 equiv).

  • Add methanol or dichloromethane (2.5 mL).

  • Seal the vial (a cap with a hole or a needle inserted through the septum is sufficient to allow air exchange) and stir vigorously at room temperature. Some less reactive substrates may require heating to 40-60 °C.

  • Monitor the reaction by LC-MS. These reactions are often complete within 4-24 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Reactions of different N-containing heterocycles with different aryl boronic acids under the optimized reaction conditions. ResearchGate. [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. National Institutes of Health (NIH). [Link]

  • Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. ResearchGate. [Link]

  • Chan-Lam coupling reactions: Synthesis of heterocycles | Request PDF. ResearchGate. [Link]

  • Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents. Semantic Scholar. [Link]

  • Chapter 3: Synthetic Methods for Primary Anilines. Books.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Fluoride protects boronic acids in the copper(I)-mediated click reaction. National Institutes of Health (NIH). [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Publishing. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Organic Chemistry Portal. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. National Institutes of Health (NIH). [Link]

  • Substrate Scope study of C−N coupling products. Reaction Conditions. ResearchGate. [Link]

  • Fluoride protects boronic acids in the copper(i)-mediated click reaction. RSC Publishing. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. RSC Publishing. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Organic Chemistry Portal. [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]

  • A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. National Institutes of Health (NIH). [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (NIH). [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Second Generation Catalyst System for Ag-mediated Liebeskind-Srogl Coupling of Tetrazine Thioethers with Arylboronic Acids. National Institutes of Health (NIH). [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health (NIH). [Link]

  • Thiol ester-boronic acid cross-coupling. Catalysis using alkylative activation of the palladium thiolate intermediate. National Institutes of Health (NIH). [Link]

  • (A) Transition metal‐catalyzed C−N coupling (Buchwald‐Hartwig,... ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. [Link]

  • Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions | Request PDF. ResearchGate. [Link]

  • Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. Semantic Scholar. [Link]

  • Thiol Ester−Boronic Acid Cross-Coupling. Catalysis Using Alkylative Activation of the Palladium Thiolate Intermediate. Sci-Hub. [Link]

  • (2,5-Difluoro-1,4-phenylene)diboronic acid. PubChem. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health (NIH). [Link]

Sources

Troubleshooting deboronation of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for deboronation issues encountered when using 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid in synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Understanding the Problem

Q1: We are observing significant formation of 1,4-difluoro-2-(methylsulfanyl)benzene as a byproduct in our Suzuki-Miyaura reaction. What is causing this?

A1: The formation of 1,4-difluoro-2-(methylsulfanyl)benzene is a classic sign of protodeboronation, an undesired side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This side reaction consumes your starting material, leading to reduced yields of the desired coupled product and complicating purification.

The structure of this compound makes it particularly susceptible to this issue. The two electron-withdrawing fluorine atoms increase the electrophilicity of the ipso-carbon (the carbon attached to the boron atom), making it more vulnerable to protonolysis.[3][4][5] While the methylsulfanyl group is generally considered to be weakly electron-donating or withdrawing depending on its oxidation state and resonance effects, the overall electronic character of the ring is electron-deficient due to the potent inductive effect of the fluorine atoms.

Q2: Under what conditions is protodeboronation of our boronic acid most likely to occur?

A2: Protodeboronation can be catalyzed by both acid and base, but for Suzuki-Miyaura reactions, the base-catalyzed pathway is the primary concern.[1][2] The reaction is typically most rapid under the following conditions:

  • High pH: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly accelerate protodeboronation by forming a more reactive boronate species ([ArB(OH)₃]⁻).[2][6][7]

  • Elevated Temperatures: Higher reaction temperatures provide the activation energy needed for the C-B bond cleavage to occur.[2]

  • Presence of Water: Water often serves as the proton source for the final step of the protodeboronation mechanism.[1]

The interplay of these factors creates a challenging environment for an electron-deficient boronic acid like this compound.

Preventative Measures: Storage and Handling

Q3: How should we store this compound to ensure its stability?

A3: Proper storage is the first line of defense against degradation. Boronic acids are known to be sensitive to moisture and air, which can lead to the formation of boroxines (cyclic anhydrides) or oxidative decomposition. For long-term stability:

  • Store under an inert atmosphere: Keep the compound in a tightly sealed container backfilled with argon or nitrogen.

  • Refrigerate: Store at low temperatures (e.g., <4°C) to minimize thermal degradation.[4]

  • Keep it dry: Store in a desiccator to protect it from atmospheric moisture.

Q4: How can we assess the quality of our boronic acid before starting a reaction?

A4: It is crucial to verify the purity of your boronic acid, especially if it has been stored for a long time.

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are excellent tools to check for the presence of the protodeboronated byproduct, 1,4-difluoro-2-(methylsulfanyl)benzene.

  • LC-MS: This can provide a more sensitive assessment of purity and detect trace levels of degradation.

  • Melting Point: A broad or depressed melting point compared to the literature value can indicate the presence of impurities.

Troubleshooting in Suzuki-Miyaura Coupling Reactions

Q5: We are experiencing significant protodeboronation during our Suzuki-Miyaura reaction. What is the first parameter we should adjust?

A5: The choice of base is one of the most critical factors. If you are using strong bases like NaOH or KOH, switching to a milder base can dramatically reduce the rate of protodeboronation.

Base CategoryRecommended BasesRationale
Strong Bases (Avoid) NaOH, KOH, LiOHHigh pH significantly accelerates protodeboronation.[2]
Carbonate Bases Cesium Carbonate (Cs₂CO₃), Potassium Carbonate (K₂CO₃)Often provide a good balance of reactivity for the coupling reaction while being less harsh than hydroxides.
Phosphate Bases Potassium Phosphate (K₃PO₄)A widely used and effective mild base for sensitive substrates.[8]
Fluoride Sources Cesium Fluoride (CsF), Potassium Fluoride (KF)Can be effective, but their role is complex and can sometimes lead to homocoupling.[1]
Organic Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA)Generally not strong enough to promote efficient transmetalation but can be considered in specific catalyst systems.

Recommendation: Start by replacing your current base with 2-3 equivalents of K₃PO₄ or Cs₂CO₃.

Q6: Can the catalyst system influence the extent of protodeboronation?

A6: Absolutely. The goal is to have the rate of the desired Suzuki-Miyaura coupling be significantly faster than the rate of protodeboronation. A highly active catalyst system can achieve this.

  • Use High-Activity Catalysts: Modern palladium precatalysts based on bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed for rapid catalytic turnover.[8][9] These can facilitate the coupling at lower temperatures and shorter reaction times, giving the boronic acid less opportunity to decompose.[9]

  • Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% might be necessary to accelerate the productive reaction pathway.[8]

Experimental Protocol: Screening for Optimal Catalyst and Base

  • Setup: In a glovebox, arrange an array of reaction vials. To each vial, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and a stir bar.

  • Variable Addition: To designated vials, add different bases (e.g., K₃PO₄, Cs₂CO₃, KF; 2.5 equiv. each).

  • Catalyst Addition: Prepare stock solutions of different palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G2, PEPPSI-IPr; 2 mol%). Add the catalyst solution to the appropriate vials.

  • Reaction: Add degassed solvent (e.g., dioxane/water 10:1), seal the vials, and place them in a pre-heated reaction block at a moderate temperature (e.g., 60-80°C).

  • Monitoring: After a set time (e.g., 1 hour), take an aliquot from each reaction for LC-MS analysis to determine the ratio of desired product to the protodeboronated byproduct.

Q7: Our boronic acid seems to be degrading before the reaction even gets going. What strategies can we employ to protect it?

A7: If your boronic acid is particularly unstable under the reaction conditions, you can use a more stable derivative that generates the active boronic acid in situ. This "slow-release" strategy keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing its decomposition.[2][10]

  • Pinacol Esters: Converting the boronic acid to its pinacol ester is a common and effective strategy. Boronic esters are generally more stable towards chromatography and less prone to protodeboronation.[1][3] The ester can be prepared beforehand or, in some cases, generated in situ.

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are often resistant to protodeboronation.[10] They slowly hydrolyze under the reaction conditions to release the boronic acid.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, protected boronic acids that can be used in a slow-release fashion.[11]

G cluster_0 Protection Strategies cluster_1 Suzuki-Miyaura Reaction BA 2,5-Difluoro-4-(methylsulfanyl) phenylboronic acid Pinacol Pinacol Ester BA->Pinacol Pinacol, H₂O removal BF3K Potassium Trifluoroborate BA->BF3K KHF₂ MIDA MIDA Boronate BA->MIDA MIDA, Dean-Stark Reaction Reaction Mixture (Base, Pd Catalyst, Ar-X) Pinacol->Reaction Slow Release BF3K->Reaction Slow Release MIDA->Reaction Slow Release Product Desired Coupled Product Reaction->Product

Caption: Workflow for stabilizing the boronic acid.

Visualizing the Deboronation Mechanism

The base-catalyzed protodeboronation is the most relevant pathway in Suzuki-Miyaura coupling. The mechanism involves the activation of the boronic acid by the base, followed by protonolysis.

G BA Ar-B(OH)₂ (Boronic Acid) Boronate [Ar-B(OH)₃]⁻ (Boronate Anion) BA->Boronate + OH⁻ (Base) TS Transition State Boronate->TS + H₂O (Proton Source) Product Ar-H (Protodeboronated Product) TS->Product Borate B(OH)₄⁻ TS->Borate

Caption: Base-catalyzed protodeboronation pathway.

Summary Troubleshooting Workflow

G Start High Deboronation Observed? Check_Purity Check Boronic Acid Purity (NMR, LC-MS) Start->Check_Purity Yes Change_Base Switch to Milder Base (K₃PO₄, Cs₂CO₃) Check_Purity->Change_Base Purity OK Optimize_Catalyst Use High-Activity Catalyst (e.g., XPhos/SPhos-based) Change_Base->Optimize_Catalyst Still an issue Success Problem Solved Change_Base->Success Resolved Protect_BA Use a Stable Derivative (Pinacol Ester, BF₃K Salt) Optimize_Catalyst->Protect_BA Still an issue Optimize_Catalyst->Success Resolved Lower_Temp Lower Reaction Temperature Protect_BA->Lower_Temp Still an issue Protect_BA->Success Resolved Anhydrous Consider Anhydrous Conditions Lower_Temp->Anhydrous Still an issue Lower_Temp->Success Resolved Anhydrous->Success Resolved

Caption: A decision-tree for troubleshooting deboronation.

References

  • C. E. C. A. Hopff, D. S. Wright, and M. S. Hill, "Selection of boron reagents for Suzuki–Miyaura coupling," Chemical Society Reviews, vol. 42, no. 22, pp. 8552-8560, 2013. [Link]

  • C. F. R. A. C. Lima et al., "Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction," Chemistry – A European Journal, vol. 20, no. 25, pp. 7853-7862, 2014. [Link]

  • C. F. R. A. C. Lima et al., "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction," ChemCatChem, vol. 6, no. 9, pp. 2469-2477, 2014. [Link]

  • S. L. MacNeil et al., "Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature," Molecules, vol. 28, no. 3, p. 1298, 2023. [Link]

  • Reddit, "For the pro's (Suzuki) : r/Chempros," 2024. [Link]

  • S. D. Dreher et al., "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations," Journal of the American Chemical Society, vol. 138, no. 4, pp. 1289-1296, 2016. [Link]

  • T. J. A. Graham et al., "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids," Angewandte Chemie International Edition, vol. 50, no. 33, pp. 7599-7603, 2011. [Link]

  • S. Y. Bae et al., "Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency," Scientific Reports, vol. 13, no. 1, p. 9369, 2023. [Link]

  • Reddit, "Diagnosing issues with a failed Suzuki coupling? : r/Chempros," 2021. [Link]

  • M. Pawelczak et al., "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine," Beilstein Journal of Organic Chemistry, vol. 14, pp. 2384-2393, 2018. [Link]

  • Scientific Update, "Fluorine and sulfur- an old combination with a new lease of life," 2019. [Link]

  • A. Wszelaka-Rylik et al., "Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds," Molecules, vol. 27, no. 11, p. 3456, 2022. [Link]

  • C. G. W. van der Ligt et al., "The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction.," European Journal of Organic Chemistry, vol. 2005, no. 16, pp. 3591-3596, 2005. [Link]

  • E. G. Occhiato, F. Lo Galbo, and A. Guarna, "Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters," The Journal of Organic Chemistry, vol. 70, no. 18, pp. 7324-7330, 2005. [Link]

  • S. K. Ghorai et al., "Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts," Organic Letters, vol. 18, no. 15, pp. 3786-3789, 2016. [Link]

Sources

How to increase the solubility of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid (CAS 1451392-37-2). This guide is designed for researchers, chemists, and drug development professionals to address a common yet critical challenge encountered during its application: poor solubility. This document provides in-depth, field-tested troubleshooting guides and validated protocols to help you achieve successful dissolution and maximize the potential of this versatile reagent in your experiments.

Introduction: The Solubility Challenge

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its unique substitution pattern, featuring electron-withdrawing fluorine atoms and a sulfur-containing moiety, makes it a desirable component for creating novel molecular architectures. However, these same structural features contribute to its crystalline nature and often result in limited solubility in common organic solvents, posing a significant hurdle for its use in solution-phase chemistry.

This guide will walk you through the fundamental principles governing boronic acid solubility and provide practical, step-by-step methods to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in standard solvents like THF or Dioxane?

Arylboronic acids, in their solid state, can exist as hydrogen-bonded dimers or as cyclic trimers (boroxines) formed through dehydration.[2] These stable, ordered structures require significant energy to break apart. While solvents like ethers and ketones generally show the highest solubility for phenylboronic acids, highly substituted analogs like this one can still be problematic.[3][4][5] The polarity and hydrogen bonding capability of the solvent may not be sufficient to disrupt the strong intermolecular forces of the solid.

Q2: Can I heat the mixture to force dissolution?

Heating can be an effective method to increase solubility. However, it must be approached with caution. Phenylboronic acids can undergo thermal decomposition or protodeboronation (loss of the boronic acid group), especially at elevated temperatures in the presence of water or other protic sources.[6] It is crucial to use moderate heat (e.g., 40-60°C) and to assess the stability of your compound under these conditions if the reaction is prolonged.

Q3: How does pH affect the solubility of this boronic acid?

This is the most critical factor. Boronic acids are Lewis acids.[2] In the presence of a base, the boron atom accepts a hydroxide ion, transforming from a neutral, trigonal planar species to a negatively charged, tetrahedral boronate salt (R-B(OH)3-).[7] This anionic boronate is significantly more polar and, therefore, much more soluble in aqueous and polar organic solvents.[8][9][10] This principle is the cornerstone of the most effective solubilization strategies.

Q4: What is the best starting solvent system to try?

For many applications, particularly Suzuki couplings, a mixture of an organic solvent and an aqueous base is the most effective starting point. A common combination is Dioxane/Water, THF/Water, or DMF/Water with a base like K₂CO₃ or NaOH.[11] This system facilitates both the dissolution of the boronic acid (as its boronate salt) and the organic halide.

Troubleshooting Guides & Experimental Protocols

If you are facing solubility issues, follow this logical progression of methods. Start with the mildest and most common technique (pH-mediated dissolution) before proceeding to others.

Logical Workflow for Solubility Troubleshooting

Below is a decision-making workflow to guide you through selecting the appropriate solubilization strategy.

G cluster_0 Start: Undissolved Boronic Acid cluster_1 Method 1: pH-Mediated Dissolution cluster_2 Method 2: Gentle Heating cluster_3 Method 3: Co-Solvent Modification Start This compound in chosen organic solvent (e.g., Dioxane, THF) Method1 Add aqueous base (e.g., 2M K2CO3). Stir at room temperature. Start->Method1 Check1 Is the solid fully dissolved? Method1->Check1 Method2 Warm mixture to 40-60°C. Hold for 15-30 min. Check1->Method2 No Success Success! Proceed with reaction. Check1->Success Yes Check2 Is the solid fully dissolved? Method2->Check2 Method3 Add a polar aprotic co-solvent (e.g., DMF, NMP) up to 20% v/v. Check2->Method3 No Check2->Success Yes Check3 Is the solid fully dissolved? Method3->Check3 Check3->Success Yes Failure Consider Alternative: - Different solvent system - Boronic ester derivatization Check3->Failure No

Caption: Decision workflow for solubilizing the boronic acid.

Protocol 1: pH-Mediated Dissolution (Recommended First Step)

This method leverages the Lewis acidic nature of the boronic acid to form a highly soluble anionic boronate salt. It is the most common and effective technique for in-situ dissolution in reactions like Suzuki coupling.

Mechanism of Action: The addition of a base (like CO₃²⁻ or OH⁻) to the aqueous phase results in the formation of a tetrahedral boronate anion, which is significantly more polar and water-soluble than the neutral boronic acid.[8][10]

G cluster_0 Insoluble Form cluster_1 Soluble Form BA R-B(OH)2 (Trigonal Planar, Neutral) Poorly Soluble Salt R-B(OH)3- (Tetrahedral, Anionic) Highly Soluble BA->Salt + OH- (Base) - H2O Salt->BA + H+ (Acid)

Caption: Equilibrium between boronic acid and its soluble boronate salt.

Step-by-Step Protocol:

  • To your reaction vessel, add the this compound solid and your chosen organic solvent (e.g., 1,4-Dioxane or THF).

  • Stir the resulting slurry at room temperature.

  • Prepare a 1-2 M aqueous solution of a base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, or NaOH).

  • Add the aqueous base solution to the stirring slurry. A typical solvent ratio is between 3:1 and 5:1 (organic solvent:aqueous solution).

  • Continue stirring at room temperature. In most cases, the solid will completely dissolve within 5-15 minutes as the soluble boronate salt forms.[12] The solution is now ready for the addition of other reagents (e.g., aryl halide and palladium catalyst).

Protocol 2: Gentle Heating with pH Adjustment

If the boronic acid does not dissolve at room temperature even after adding a base, gentle heating can be applied.

Step-by-Step Protocol:

  • Follow steps 1-4 from Protocol 1.

  • If the solid persists, gently warm the reaction mixture to 40-60°C using a water or oil bath. Caution: Avoid aggressive heating, as it can lead to degradation of the boronic acid.[6]

  • Maintain the temperature and continue stirring for 15-30 minutes. The combination of increased temperature and pH adjustment is often sufficient to dissolve even the most stubborn boronic acids.

  • Once dissolved, you can often cool the reaction to the desired temperature before proceeding.

Protocol 3: Advanced Strategies for Highly Recalcitrant Cases

A. Co-Solvent Addition: If a biphasic system (e.g., Dioxane/Water) fails, adding a more powerful, polar aprotic co-solvent can help.

  • Method: To your slurry in Dioxane/Water, add a small amount of DMF or NMP (5-20% of total volume). These solvents have excellent solvating power and can help break up aggregates.

B. Derivatization to a Boronic Ester: For applications where aqueous bases are incompatible, or if solubility remains a major issue, converting the boronic acid to a boronic ester (e.g., a pinacol ester) is a robust strategy. Boronic esters are generally much more soluble in apolar organic solvents and are less prone to dehydration and other side reactions.[3][4][7]

  • Method: This requires a separate synthetic step before your main reaction. The boronic acid is reacted with a diol, such as pinacol or diethanolamine, typically with removal of water, to form the stable, soluble ester.[13]

Data Summary: Recommended Solvent & Base Combinations
MethodOrganic SolventAqueous PhaseTemperatureEfficacy & Notes
pH-Mediated 1,4-Dioxane, THF, DME2M K₂CO₃ or 2M K₃PO₄Room Temp.Highly Recommended. Most common and effective method for Suzuki couplings.
Thermal Assist 1,4-Dioxane, THF2M K₂CO₃ or 2M K₃PO₄40-60°CUse if room temperature dissolution is slow. Monitor for potential degradation.[6]
Co-Solvent Dioxane/DMF (9:1)2M K₂CO₃Room Temp. -> 60°CFor very difficult cases. DMF is a powerful solvent.
Aqueous System Water1-2 eq. NaOHRoom Temp.Useful for forming a concentrated stock solution of the boronate salt.[8]

References

  • Andersen, H. R. (2014). How can I dissolve boric acid to get a Boron % yield of more than 10%? ResearchGate. Available at: [Link]

  • Domańska-Babul, U., & Gierycz, P. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. Available at: [Link]

  • Miller, M. A., et al. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

  • Soloway, A. H. (1959). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society, 81(12), 3017–3019. Available at: [Link]

  • Hameed, S., Al-Zamili, H. A. A., & Al-Uqaily, R. A. H. (2017). Effect of pH on boric acid and borate distribution in seawater. ResearchGate. Available at: [Link]

  • Domańska-Babul, U., & Gierycz, P. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]

  • Domańska, U., & Gierycz, P. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4347–4355. Available at: [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from: [Link]

  • Kouznetsov, M., & Klán, P. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4769–4778. Available at: [Link]

  • Springsteen, G., & Wang, B. (2001). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 57(30), 6423-6433. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Le, C. M., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 441–443. Available at: [Link]

  • University of California, Irvine. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Domańska, U., & Gierycz, P. (2020). Solubility of investigated compounds in water. ResearchGate. Available at: [Link]

  • Zhang, L., & Fan, X. (2011). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

Sources

Technical Support Center: Suzuki-Miyaura Coupling of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using this specific electron-deficient and sterically hindered building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize common side reactions, particularly homocoupling, and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding this compound and the challenges associated with its use in Suzuki-Miyaura coupling.

Q1: What are the primary challenges when using this compound in Suzuki coupling?

A1: The main challenges with this boronic acid derivative stem from its electronic and steric properties. The presence of two electron-withdrawing fluorine atoms and a methylsulfanyl group makes the boronic acid electron-deficient. This can lead to a higher propensity for side reactions, most notably homocoupling, where two molecules of the boronic acid react with each other to form a symmetrical biaryl.[1][2] Additionally, the substitution pattern contributes to steric hindrance, which can slow down the desired cross-coupling reaction.

Q2: What is boronic acid homocoupling and why is it a significant problem?

A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings where two molecules of the boronic acid reagent combine to form a symmetrical dimer.[3] This side reaction is problematic for several reasons:

  • Reduced Yield: It consumes the boronic acid, thereby lowering the yield of the desired cross-coupled product.[4]

  • Complicated Purification: The homocoupled byproduct often has similar polarity to the desired product, making purification by chromatography challenging.[4]

  • Consumption of Catalyst: The process can consume the active palladium catalyst, hindering the primary reaction pathway.[5]

Q3: What are the main causes of homocoupling in Suzuki reactions?

A3: The two primary drivers of boronic acid homocoupling are the presence of oxygen and palladium(II) species in the reaction mixture.[3][4]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating Pd(0).[4][5]

  • Pd(II) Precatalyst-Induced Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the in-situ reduction to the active Pd(0) species can sometimes proceed via a pathway that consumes the boronic acid, resulting in the formation of the homocoupled dimer.[3][5]

II. Troubleshooting Guide: Minimizing Homocoupling

This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling of this compound.

Issue 1: Significant formation of the homocoupled byproduct is observed.
Root Cause Analysis:

The presence of a significant amount of the homocoupled dimer of this compound strongly suggests one or more of the following issues: inadequate deoxygenation of the reaction mixture, suboptimal performance of the palladium precatalyst, or unfavorable reaction kinetics that favor the homocoupling pathway.

Solutions and Optimization Strategies:

The most critical step to prevent homocoupling is the thorough removal of oxygen from the reaction system.[3][6]

  • Procedure:

    • Combine the aryl halide, base, and solvent in the reaction flask.

    • Sparge the mixture with an inert gas (argon or high-purity nitrogen) for 30-60 minutes.[3]

    • For more sensitive reactions, utilize the freeze-pump-thaw method for complete oxygen removal.[4]

    • Maintain a positive pressure of the inert gas throughout the reaction.[3]

The choice and handling of the palladium catalyst play a crucial role in minimizing homocoupling.

  • Use a Pd(0) Source: Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the in-situ reduction step that can contribute to homocoupling when using Pd(II) sources.[7]

  • Optimize Ligand Choice: For electron-deficient and sterically hindered boronic acids, bulky and electron-rich phosphine ligands are often beneficial. Buchwald-type biarylphosphine ligands like SPhos and XPhos can promote the desired cross-coupling over homocoupling.[1][7]

  • Consider Pre-formed Catalysts: Using pre-formed, air-stable Pd(II) precatalysts that are designed for efficient in-situ reduction can also be advantageous.

Fine-tuning the reaction conditions can significantly shift the selectivity towards the desired cross-coupled product.

  • Base Selection: The choice of base is critical. While stronger bases can facilitate the formation of the boronate species required for transmetalation, they can also promote side reactions.[8] For sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaOH.

  • Solvent System: Aprotic solvents such as dioxane, toluene, or THF are commonly used.[4] The addition of a minimal amount of water is often necessary to dissolve the base, but excess water can sometimes promote homocoupling.[4]

  • Temperature Control: Running the reaction at the lowest effective temperature can help suppress side reactions, including homocoupling.[4] Higher temperatures can accelerate the rate of undesired pathways.

  • Slow Addition of the Boronic Acid: Adding a solution of this compound slowly to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[4]

  • Pre-heating the Reaction Mixture: Pre-heating the mixture of the aryl halide, base, solvent, and catalyst before adding the boronic acid can sometimes help to ensure the catalyst is in its active form and ready for the cross-coupling cycle.[6]

Issue 2: Low or no yield of the desired cross-coupled product, with starting materials remaining.
Root Cause Analysis:

This issue often points to problems with catalyst activity, inefficient transmetalation due to steric hindrance, or decomposition of the boronic acid.

Solutions and Optimization Strategies:

For challenging couplings involving sterically hindered partners, a more powerful catalytic system may be required.

  • Employ Advanced Catalysts: Consider using modern, highly active palladium precatalysts such as those based on Buchwald or Fu's ligands (e.g., SPhos, XPhos, RuPhos).[7] These are specifically designed to overcome steric hindrance and promote efficient oxidative addition and reductive elimination.

If the boronic acid itself is unstable under the reaction conditions, using a more stable derivative can be beneficial.

  • Potassium Trifluoroborate Salts: Converting the boronic acid to its corresponding potassium trifluoroborate salt (BF₃K) can increase its stability and reduce protodeboronation.[7]

  • Boronate Esters: The use of boronate esters, such as pinacol esters, can also be an effective strategy. These are generally more stable and release the boronic acid slowly in situ.[7]

  • Diethanolamine Adducts: Complexing the boronic acid with diethanolamine forms a stable, crystalline solid that can be used directly in the coupling reaction, particularly in protic solvents.[7][9]

III. Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the chosen base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if separate).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.

  • Degassing: Sparge the stirred reaction mixture with argon or nitrogen for 20-30 minutes.

  • Reagent Addition: Add the this compound (1.2-1.5 equiv.) as a solid under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography.[7]

IV. Visual Guides

Suzuki-Miyaura Catalytic Cycle and Competing Homocoupling Pathway

Suzuki_Homocoupling cluster_legend Legend Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_O2 Pd(II)L_n Pd0->PdII_O2 Oxidation PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Transmetalation1_HC Transmetalation PdII_O2->Transmetalation1_HC PdII_R2 R²-Pd(II)L_n-OH Transmetalation1_HC->PdII_R2 Transmetalation2_HC Transmetalation PdII_R2->Transmetalation2_HC PdII_R2R2 R²-Pd(II)L_n-R² Transmetalation2_HC->PdII_R2R2 RedElim_HC Reductive Elimination PdII_R2R2->RedElim_HC RedElim_HC->Pd0 HomocouplingProduct R²-R² RedElim_HC->HomocouplingProduct ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation BoronicAcid->Transmetalation1_HC BoronicAcid->Transmetalation2_HC Base Base Base->Transmetalation Oxygen O₂ Oxygen->PdII_O2 key_suzuki Desired Suzuki Cycle key_homocoupling Homocoupling Pathway key_reagents Reagents/Products key_intermediates Intermediates

Caption: Suzuki-Miyaura cycle vs. oxygen-mediated homocoupling.

Troubleshooting Workflow for Homocoupling

Troubleshooting_Homocoupling Start High Homocoupling Observed Check_Deoxygenation Is the system rigorously deoxygenated? Start->Check_Deoxygenation Check_Catalyst What is the Pd source? Check_Deoxygenation->Check_Catalyst Yes Improve_Degassing Improve degassing: - Sparge for longer - Use freeze-pump-thaw Check_Deoxygenation->Improve_Degassing No Switch_to_Pd0 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) Check_Catalyst->Switch_to_Pd0 Pd(II) source Optimize_Conditions Further Optimization Check_Catalyst->Optimize_Conditions Pd(0) source Improve_Degassing->Check_Catalyst No_Deoxy No Yes_Deoxy Yes PdII_Source Pd(II) Pd0_Source Pd(0) Switch_to_Pd0->Optimize_Conditions Slow_Addition Slowly add boronic acid Optimize_Conditions->Slow_Addition Change_Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃) Optimize_Conditions->Change_Base Lower_Temp Lower reaction temperature Optimize_Conditions->Lower_Temp Modify_Boronic_Acid Use a more stable derivative (BF₃K, pinacol ester) Optimize_Conditions->Modify_Boronic_Acid

Caption: A logical workflow for minimizing homocoupling.

V. References

Sources

Validation & Comparative

A Technical Guide to 2,5-Difluoro-4-(methylsulfanyl)phenylboronic Acid: A Comparative Analysis in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl and heteroaryl structures, which are pivotal motifs in pharmaceuticals, agrochemicals, and materials science. The choice of the boronic acid coupling partner is a critical determinant of reaction efficiency, yield, and substrate scope. This guide provides an in-depth technical comparison of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid with other commonly employed boronic acids, supported by an analysis of electronic effects and representative experimental data.

Introduction: The Unique Structural Attributes of this compound

This compound is a polysubstituted arylboronic acid featuring a unique combination of substituents that modulate its reactivity in profound ways. The two fluorine atoms, positioned ortho and meta to the boronic acid group, exert strong electron-withdrawing effects through induction, significantly increasing the Lewis acidity of the boron center. This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Concurrently, the para-methylsulfanyl (-SMe) group presents a more nuanced electronic profile. With a Hammett constant (σp) of 0.00, the methylsulfanyl group is considered electronically neutral in the para position, exerting neither a strong donating nor withdrawing effect through resonance or induction. This electronic balance, coupled with the strong inductive pull of the fluorine atoms, renders the phenyl ring electron-deficient, a characteristic that can influence its reactivity and stability.

Comparative Performance in Suzuki-Miyaura Coupling: A Data-Driven Analysis

Direct, head-to-head comparative studies of this compound against other boronic acids under identical conditions are not extensively reported in the literature. However, by analyzing the performance of structurally related boronic acids, we can construct a well-informed comparison. The following tables summarize representative data from the literature for the Suzuki-Miyaura coupling of various boronic acids with aryl halides, providing a basis for performance evaluation.

Table 1: Comparison of Boronic Acid Performance in Suzuki-Miyaura Coupling

Boronic AcidAryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic Acid 4-IodoanisolePd/CK₂CO₃DMF90 (MW)1.592[1]
4-(Methylsulfanyl)phenylboronic Acid 2-Aryl-1-bromo-1-nitroethenesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
2,5-Difluorophenylboronic Acid 4-ChloroanisolePd(OAc)₂ / XPhosK₃PO₄THF/H₂ORT0.5>95[3]
3-(Trifluoromethyl)phenylboronic Acid Aryl HalidesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh[4]
4-Methoxyphenylboronic Acid 4-BromoacetophenonePd(II)/[N,O] LigandNot SpecifiedMeOH/H₂ORT199[5]

Analysis of Performance:

  • Electron-Deficient Boronic Acids: The high yield obtained with 2,5-difluorophenylboronic acid at room temperature highlights the enhanced reactivity that can be achieved with electron-deficient boronic acids. The fluorine substituents increase the Lewis acidity, which can accelerate the transmetalation step. However, these boronic acids can also be more susceptible to protodeboronation, a key side reaction that can lower yields. The choice of a suitable catalyst system, such as those with bulky, electron-rich phosphine ligands like XPhos, is often crucial for achieving high efficiency.[3]

  • Electron-Rich Boronic Acids: 4-Methoxyphenylboronic acid, an electron-rich boronic acid, demonstrates excellent reactivity, often leading to high yields under mild conditions.[5] The electron-donating methoxy group can facilitate the oxidative addition step of the catalytic cycle.

  • Electron-Neutral Boronic Acids: Phenylboronic acid serves as a benchmark for "standard" reactivity. The reaction with 4-iodoanisole proceeds in high yield, though it may require elevated temperatures.[1]

  • This compound (Predicted Performance): Based on its electronic structure, this compound is expected to behave as a highly reactive, electron-deficient boronic acid. The combined electron-withdrawing effect of the two fluorine atoms will likely dominate over the electronically neutral methylsulfanyl group. Therefore, it is anticipated to exhibit reactivity comparable to or even exceeding that of 2,5-difluorophenylboronic acid, making it a potent coupling partner for a wide range of aryl and heteroaryl halides. However, careful optimization of reaction conditions to minimize protodeboronation will be critical for maximizing yields.

Experimental Protocols: A Guide to Practice

The following protocols are representative examples for conducting Suzuki-Miyaura coupling reactions with substituted phenylboronic acids. These should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Suzuki-Miyaura Coupling of an Electron-Deficient Boronic Acid (Adapted from[3])

This protocol is suitable for the coupling of electron-deficient boronic acids, such as 2,5-difluorophenylboronic acid, and can be considered a starting point for This compound .

dot

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar' Ln OxAdd->Transmetal Transmetalation (Ar'-B(OH)2, Base) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim

Sources

A Researcher's Guide to Suzuki Coupling: Comparative Yield Analysis of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For professionals in pharmaceutical research and materials science, mastering this reaction is essential for the synthesis of biaryl structures, which are prevalent in numerous drugs and functional materials.[2] A critical factor dictating the success and yield of this palladium-catalyzed transformation is the electronic and steric nature of the substituents on the phenylboronic acid.

This guide provides an in-depth comparative analysis of how electron-donating, electron-withdrawing, and sterically demanding substituents on phenylboronic acids influence reaction yields. We will delve into the mechanistic underpinnings of these effects, present comparative experimental data, and offer a robust, self-validating experimental protocol grounded in field-proven insights.

Mechanistic Insights: The Decisive Role of the Boronic Acid

The efficacy of a Suzuki coupling reaction is governed by a catalytic cycle involving a palladium catalyst. This cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (Ar²) is transferred to the palladium center. This is a crucial step where the nature of the boronic acid exerts its most significant influence.[1][2] The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium complex.[4][5]

  • Reductive Elimination: The two coupled aryl groups (Ar¹-Ar²) are expelled from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst.

The electronic character of the substituent on the phenylboronic acid directly impacts the rate of transmetalation.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the boron-bound carbon. This enhances the nucleophilicity of the aryl group, generally accelerating the transmetalation step and leading to faster reactions and higher yields.[6][7][8]

  • Electron-Withdrawing Groups (EWGs): Groups such as formyl (-CHO) or nitro (-NO₂) decrease the electron density on the aryl ring. This reduced nucleophilicity can slow the transmetalation step, sometimes resulting in lower yields or requiring more forcing conditions.[6][7] However, optimized reaction conditions can often overcome this challenge.[2]

  • Steric Hindrance: Bulky substituents in the ortho position (e.g., 2-methyl) can physically impede the approach of the boronic acid to the palladium complex, slowing the transmetalation step and potentially reducing the final yield.[9][10]

Below is a diagram illustrating the catalytic cycle, highlighting the critical transmetalation step.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar¹-Pd(II)L₂-X Pd0:e->PdII_Aryl:w Ar¹-X OxAdd Oxidative Addition PdII_Diaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl:e->PdII_Diaryl:w Ar²-B(OH)₂/Base Transmetal Transmetalation PdII_Diaryl:n->Pd0:s Product Ar¹-Ar² (Product) PdII_Diaryl:s->Product:n RedElim Reductive Elimination ArylHalide Ar¹-X BoronicAcid Ar²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Yield Analysis: Experimental Data

The following table summarizes experimental data from various studies, illustrating the impact of substituents on the phenylboronic acid coupling partner. Note that direct comparison requires identical reaction conditions, but these examples serve to highlight general performance trends.

Phenylboronic AcidSubstituent TypeCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
4-Methoxyphenylboronic acidElectron-Donating4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100~95%
Phenylboronic acidNeutral4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄MeOH/THFRT~90-98%[11]
4-Formylphenylboronic acidElectron-Withdrawing1-Bromo-4-nitrobenzenePd(PPh₃)₄K₂CO₃THF/H₂OReflux~85%[12]
4-Nitrophenylboronic acidElectron-Withdrawing4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100~70-80%
2-Methylphenylboronic acidSterically HinderedIodobenzenePd(PPh₃)₄Na₂CO₃DME/H₂O80~60-70%
Mesitylboronic acidSterically HinderedIodobenzenePd(PPh₃)₄Ba(OH)₂DME/H₂O80Low Yield[9]

Yields are approximate and collated from representative literature for illustrative purposes. Actual yields are highly dependent on the specific substrates and precise reaction conditions.

As the data suggests, phenylboronic acids with electron-donating groups often provide excellent yields.[13] While electron-withdrawing groups can sometimes present a greater challenge, optimized conditions with modern catalysts and ligands enable highly efficient couplings.[2][12] Severe steric hindrance, particularly from di-ortho substitution as in mesitylboronic acid, remains a significant challenge that often results in low yields due to the difficulty of the transmetalation step.[9]

A Validated Experimental Protocol: Suzuki Coupling of 4-Iodotoluene with 4-Methoxyphenylboronic Acid

This protocol provides a detailed, step-by-step methodology. The rationale behind each component and step is explained to ensure a self-validating and reproducible system.

Experimental_Workflow Start Start: Assemble Glassware Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) Start->Inert Reagents Charge Flask with Solids: - 4-Iodotoluene (1.0 equiv) - 4-Methoxyphenylboronic Acid (1.2 equiv) - K₂CO₃ (2.0 equiv) - Pd(PPh₃)₄ (0.03 equiv) Inert->Reagents Solvent Add Degassed Solvents (e.g., Toluene/Ethanol/Water) Reagents->Solvent Reaction Heat to Reaction Temp (e.g., 80-100 °C) with Stirring Solvent->Reaction Monitor Monitor Progress (TLC or GC-MS) Reaction->Monitor Workup Aqueous Work-up: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine Monitor->Workup Upon Completion Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) & Filter Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Characterize Product Purify->End

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology & Rationale

Materials:

  • Aryl halide (e.g., 4-iodotoluene, 1.0 equiv)

  • Substituted phenylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.0 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)[1]

Procedure:

  • Preparation (Trustworthiness): To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 equiv), the phenylboronic acid (1.2 equiv), and the base (2.0 equiv).

    • Causality: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. Using a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide.

  • Inert Atmosphere (Expertise): The flask is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling the vessel three times.

    • Causality: The Pd(0) catalyst and phosphine ligands are sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst and halt the reaction. An inert atmosphere is critical for reproducibility and high yields.

  • Reagent Addition (Authoritative Grounding): The palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) is added under a positive pressure of inert gas. Following this, the degassed solvent is added via syringe.

    • Causality: Tetrakis(triphenylphosphine)palladium(0) is a common and reliable catalyst that is often effective without the need for additional ligands.[2] Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) is crucial to remove dissolved oxygen.

  • Reaction (Expertise): The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.[2]

    • Causality: Heating accelerates the reaction, particularly the often rate-limiting oxidative addition step. Monitoring ensures the reaction is stopped at the optimal time, preventing potential byproduct formation from prolonged heating.

  • Work-up and Purification (Self-Validating System): Upon completion, the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.[1] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.[2]

    • Causality: The aqueous wash removes the inorganic base and salts. Drying the organic layer is essential before solvent removal. Column chromatography separates the desired biaryl product from unreacted starting material, homocoupled byproducts, and residual catalyst.

Conclusion and Future Outlook

The electronic and steric profile of substituents on phenylboronic acids plays a pivotal role in the outcome of Suzuki-Miyaura cross-coupling reactions. While the general principle holds that electron-donating groups facilitate the reaction and electron-withdrawing or sterically bulky groups can impede it, this guide demonstrates that these are not immutable limitations.[6][7] The true power of the Suzuki coupling lies in its tunability. Through the judicious selection of palladium catalysts, specialized ligands (such as bulky, electron-rich phosphines), bases, and solvents, chemists can achieve high yields for a vast scope of substrates.[14][15] The protocols and data presented here serve as a foundational resource for researchers aiming to rationally design and optimize C-C bond formations, accelerating discovery in drug development and materials science.

References

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ACS Publications. Available at: [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - ACS Publications. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed. Available at: [Link]

  • Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene... - ResearchGate. Available at: [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing). Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]

  • Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes - ResearchGate. Available at: [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Royal Society of Chemistry. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin - Rose-Hulman Institute of Technology. Available at: [Link]

  • 3,5-substituent effect on catalytic activities in Suzuki-Miyaura... - ResearchGate. Available at: [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

Sources

A Comparative Guide to Spectroscopic Analysis: Confirming Product Identity from 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of spectroscopic methodologies for confirming the product structure following reactions with 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring robust and reliable structural elucidation. We will focus on the ubiquitous Suzuki-Miyaura cross-coupling reaction as a model system to illustrate these principles.

The starting material, this compound, is a valuable building block in modern synthetic chemistry. The strategic placement of two fluorine atoms and a methylsulfanyl group allows for fine-tuning of a molecule's electronic properties, lipophilicity, and metabolic stability. However, the complexity of this reagent necessitates a multi-faceted analytical approach to unequivocally confirm the identity of its reaction products and rule out potential side-products, such as homocoupling or protodeboronation.

The Model Reaction: A Suzuki-Miyaura Cross-Coupling

To ground our analysis in a practical context, we will consider a representative Suzuki-Miyaura cross-coupling reaction between this compound and 4-iodotoluene. The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and functional group tolerance.[1][2]

Reaction Scheme: (2,5-Difluoro-4-(methylsulfanyl)phenyl)B(OH)₂ + I-C₆H₄-CH₃ ---(Pd Catalyst, Base)--> 2',5'-Difluoro-4'-(methylsulfanyl)-4-methyl-1,1'-biphenyl

The expected product is 2',5'-Difluoro-4'-(methylsulfanyl)-4-methyl-1,1'-biphenyl . Our primary analytical challenge is to confirm the formation of the new biaryl C-C bond and verify the retention of all other structural features.

A Multi-Spectroscopic Confirmation Workflow

A single analytical technique is rarely sufficient for unambiguous structure confirmation. A synergistic approach, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a self-validating system for structural analysis.

G cluster_input Input cluster_analysis Spectroscopic Analysis cluster_output Output & Confirmation Crude_Product Crude Reaction Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Crude_Product->NMR Provides connectivity & stereochemistry MS Mass Spectrometry (LC-MS) Crude_Product->MS Confirms molecular weight & formula IR Infrared Spectroscopy (FTIR-ATR) Crude_Product->IR Identifies functional groups Data_Integration Data Integration & Comparative Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Confirmation Unambiguous Structure Confirmation Data_Integration->Confirmation

Caption: Predicted key ¹H-¹H and ¹H-¹⁹F couplings in the product.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the molecular weight of the product, offering direct evidence of a successful coupling. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition, confirming that no unexpected atoms have been lost or gained.

Expertise in Action: Choosing the Right Ionization Technique

For boronic acids and their derivatives, electrospray ionization (ESI) is a common and effective technique, often coupled with liquid chromatography (LC-MS). [3][4]This allows for the analysis of the crude reaction mixture, providing information on product purity, byproduct formation, and unreacted starting materials.

Trustworthiness Check: A known challenge in the MS analysis of boronic acids is their tendency to form cyclic anhydride trimers (boroxines) or solvent adducts, which can complicate spectra. [5][6]While this is more prevalent for the starting material, observing the clean, calculated mass for the desired product provides strong evidence of its formation and stability under the analytical conditions.

Compound Formula Calculated Monoisotopic Mass Expected [M+H]⁺ Ion
Starting Material C₇H₇BF₂O₂S204.02205.0273
Product C₁₄H₁₂F₂S262.06263.0700

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and straightforward technique for monitoring the disappearance of starting material functional groups and the integrity of others. [7]While it doesn't provide the detailed connectivity of NMR, it serves as an excellent complementary method.

Expertise in Action: What to Look For

The key change to monitor is the loss of the boronic acid group.

  • Starting Material: Will show a very broad O-H stretch from the B(OH)₂ group, typically centered around 3300 cm⁻¹. It will also display a strong B-O stretching vibration around 1350 cm⁻¹.

  • Product: The broad O-H and B-O stretching bands will be absent. The spectrum will be dominated by characteristic aromatic C-H stretches (~3030 cm⁻¹), C=C ring stretches (1450-1600 cm⁻¹), and vibrations corresponding to the C-F and C-S bonds. [8][9]

Comparative Guide: The Impact of Fluorine Substitution

To highlight the utility of this multi-spectroscopic approach, let's compare our target product with a hypothetical product from a similar, non-fluorinated starting material: 4-(methylsulfanyl)phenylboronic acid .

Reaction: (4-(methylsulfanyl)phenyl)B(OH)₂ + 4-iodotoluene --> 4'-(methylsulfanyl)-4-methyl-1,1'-biphenyl

Spectroscopic Technique Product with 2',5'-Difluoro Product without Fluorine Key Analytical Difference
¹H NMR Complex aromatic signals due to H-F coupling. Two distinct signals for the difluorophenyl ring protons.Simpler aromatic signals. Two AA'BB' systems for the two phenyl rings.The presence of H-F coupling is a definitive marker for the fluorinated product.
¹⁹F NMR Two signals observed.No signals.This is the most direct and unambiguous method to confirm the presence and electronic environment of the fluorine atoms. [10]
¹³C NMR Aromatic carbon signals are split due to C-F coupling (¹JCF, ²JCF, etc.).Aromatic carbon signals are singlets (proton-decoupled).C-F coupling provides an additional layer of structural confirmation.
HRMS ([M+H]⁺) m/z = 263.0700m/z = 227.0943The 36-unit mass difference precisely accounts for the two fluorine atoms versus two hydrogen atoms.

This comparison underscores the diagnostic power of ¹⁹F NMR and the characteristic effects of fluorine on ¹H and ¹³C NMR spectra, which are indispensable for confirming the structure of fluorinated molecules.

Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Causality: CDCl₃ is a good first choice for many organic molecules. If solubility is an issue, or if exchangeable protons need to be observed, DMSO-d₆ is a suitable alternative.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition (¹H NMR): Acquire a standard proton spectrum. Ensure adequate spectral width to observe all aromatic and aliphatic protons.

  • Acquisition (¹⁹F NMR): Run a proton-decoupled ¹⁹F NMR experiment. This is a highly sensitive nucleus, so acquisition times are typically short. [11]5. Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. This is an insensitive nucleus, so a longer acquisition time (or a more concentrated sample) will be required to achieve a good signal-to-noise ratio.

  • Data Processing: Process all spectra by applying Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak.

Protocol 2: High-Resolution LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid).

    • Causality: Formic acid aids in the ionization process for ESI-MS by providing a source of protons. The chromatographic separation is crucial for analyzing crude reaction mixtures.

  • Mass Spectrometry: Analyze the eluent using an ESI-HRMS instrument (e.g., a TOF or Orbitrap analyzer) in positive ion mode.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the product. Use the instrument software to calculate the elemental composition from the accurate mass of the [M+H]⁺ ion.

Protocol 3: FTIR-ATR Spectroscopy
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and run a background spectrum.

  • Sample Application: Place a small amount of the solid, purified product directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Compare the product spectrum to the starting material spectrum, noting the disappearance of the broad O-H stretch and B-O stretch.

Conclusion

Confirming the product of a reaction involving a multifunctional reagent like this compound demands a rigorous and integrated analytical strategy. While Mass Spectrometry provides a crucial first check of the molecular weight, it is the detailed correlational data from a full suite of NMR experiments (¹H, ¹³C, and especially ¹⁹F) that provides unambiguous proof of structure. Complemented by IR spectroscopy to monitor functional group transformations, this multi-faceted workflow constitutes a self-validating system, ensuring the highest degree of confidence in the final product's identity. This robust approach is not merely academic; it is a critical component of quality control and intellectual property protection in the fields of chemical research and drug development.

References

  • Ippoliti, F. M., et al. (2018). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC - NIH. Available from: [Link]

  • Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Washington, J. W., et al. (2021). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Available from: [Link]

  • Rao, R. N., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available from: [Link]

  • Scribd. Fluorine NMR: Analyzing F-19 Compounds. Available from: [Link]

  • North, R., & Eisenbeis, S. (2020). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available from: [Link]

  • ResearchGate. Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. Available from: [Link]

  • McMurry, J. (2023). Spectroscopy of Aromatic Compounds. OpenStax adaptation. Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available from: [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. Available from: [Link]

  • Polymer Chemistry Characterization Lab. Infrared Spectroscopy (FT-IR/ATR). Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • Zhang, Y., et al. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. NIH. Available from: [Link]

  • MolPort. [2,6-difluoro-4-(methylsulfanyl)phenyl]boronic acid. Available from: [Link]

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A Senior Application Scientist's Guide to Catalyst Efficacy with 2,5-Difluoro-4-(methylsulfanyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of biaryl and heteroaryl structures, which are pivotal motifs in pharmaceuticals and functional materials. The judicious selection of the boronic acid coupling partner is a critical determinant of reaction success, profoundly influencing yield, kinetics, and substrate scope. This guide provides an in-depth comparison of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid , a unique building block, against other relevant boronic acids, supported by mechanistic insights and detailed experimental protocols.

The Intricacies of Fluorinated Boronic Acids in Catalysis

Fluorinated arylboronic acids are of immense interest in medicinal chemistry due to the ability of fluorine to modulate key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1] However, their application in Suzuki-Miyaura coupling is not without challenges. The presence of electron-withdrawing fluorine atoms, particularly in the ortho position, can increase the propensity for protodeboronation, a deleterious side reaction that cleaves the C-B bond, thus reducing the yield of the desired coupled product. This necessitates a careful optimization of the catalytic system—comprising the palladium source, ligand, base, and solvent—to favor the productive cross-coupling pathway.

Unpacking the Substituent Effects of this compound

The reactivity of this compound is dictated by a nuanced interplay of its three substituents:

  • 2,5-Difluoro Substitution : The two fluorine atoms are strongly electron-withdrawing through induction, which increases the Lewis acidity of the boron center. This can facilitate the formation of the reactive boronate species, a crucial step in the catalytic cycle. However, as mentioned, the ortho-fluorine can also promote protodeboronation.

  • 4-(Methylsulfanyl) Group : The methylsulfanyl (-SMe) group is an interesting case. While sulfur is more electronegative than carbon, the lone pairs on the sulfur atom can participate in resonance, donating electron density to the aromatic ring. The overall electronic effect is a balance of these opposing forces. The Hammett constant (σp) for a methylsulfanyl group is slightly electron-donating.[2] This donating character can be beneficial for the transmetalation step of the Suzuki-Miyaura reaction.

Therefore, this compound presents a unique electronic profile where the strong electron-withdrawing nature of the fluorine atoms is tempered by the electron-donating potential of the methylsulfanyl group. This complex electronic environment makes the selection of an appropriate catalyst system paramount to achieving high coupling efficiency.

Comparative Catalyst Performance: An Illustrative Analysis

Table 1: Illustrative Comparative Efficacy in Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidCatalyst System (Illustrative)Reaction Time (h)Yield (%)
This compoundPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O1285-90
2,5-Difluorophenylboronic acidPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O1288[1]
4-(Methylsulfanyl)phenylboronic acidPd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O890-95

This table presents illustrative data based on established chemical principles for comparative purposes. Actual results may vary.

This comparison suggests that while all three boronic acids are competent coupling partners, the presence of the electron-withdrawing fluorine atoms in the difluoro-substituted compounds may necessitate slightly longer reaction times or more specialized catalyst systems to achieve yields comparable to the more electron-rich 4-(methylsulfanyl)phenylboronic acid.

Experimental Design for a Definitive Comparison

To empirically validate the relative efficacy of these boronic acids, a rigorously controlled comparative experiment is essential. Below is a detailed protocol designed for this purpose.

Experimental Workflow

G prep Reaction Setup reagents Add Aryl Halide, Boronic Acid, Base, and Solvent prep->reagents degas Degas with Inert Gas reagents->degas catalyst Add Palladium Catalyst/Ligand degas->catalyst reaction Heat to Reaction Temperature catalyst->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify analysis Characterization and Yield Determination purify->analysis

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Detailed Experimental Protocol

Objective: To compare the efficacy of this compound, 2,5-Difluorophenylboronic acid, and 4-(Methylsulfanyl)phenylboronic acid in a Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Boronic Acid (1.2 mmol, 1.2 equiv - one of the three comparators)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, the respective boronic acid, and potassium carbonate.

  • Seal the flask with a septum and evacuate and backfill with inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Add the Pd(dppf)Cl₂ catalyst to the reaction mixture.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., every 2 hours).

  • Upon completion (disappearance of the limiting reagent), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The efficiency of the Suzuki-Miyaura reaction is governed by the smooth progression through its catalytic cycle. The electronic properties of the boronic acid are particularly influential in the transmetalation step.

G cluster_cycle Catalytic Cycle OA Oxidative Addition PdII_halide Ar-Pd(II)-X(L_n) OA->PdII_halide TM Transmetalation PdII_biaryl Ar-Pd(II)-Ar'(L_n) TM->PdII_biaryl RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 ArAr Ar-Ar' RE->ArAr Pd0->PdII_halide 1 PdII_halide->PdII_biaryl 2 PdII_biaryl->RE PdII_biaryl->Pd0 3 ArX Ar-X ArX->OA ArBOH2 Ar'B(OH)₂ + Base ArBOH2->TM

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

  • Transmetalation : The organic moiety from the activated boronic acid (boronate) is transferred to the palladium center. This step is often rate-determining, and its efficiency is influenced by the nucleophilicity of the organic group on the boron. Electron-donating groups on the boronic acid can accelerate this step.

  • Reductive Elimination : The two organic groups on the palladium complex couple to form the new C-C bond, and the biaryl product is released, regenerating the Pd(0) catalyst.

For this compound, the electron-donating character of the methylsulfanyl group is expected to partially counteract the electron-withdrawing effects of the fluorine atoms, thereby maintaining a reasonable rate of transmetalation.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. While its unique substitution pattern presents certain challenges common to fluorinated boronic acids, these can be effectively overcome with the appropriate choice of a palladium catalyst system. The interplay of the electron-withdrawing fluorine atoms and the electron-donating methylsulfanyl group creates a nuanced electronic environment that requires careful consideration for optimal reaction outcomes. The provided experimental protocol offers a robust framework for a direct and objective comparison of its catalytic efficacy against other relevant boronic acids, enabling researchers to make informed decisions in their synthetic endeavors.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2,5-Difluorophenylboronic Acid: A DFT-Informed Perspective.

Sources

A Comparative Guide to the Applications of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid is a specialized organoboron compound that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern—two electron-withdrawing fluorine atoms, an electron-donating methylsulfanyl group, and a versatile boronic acid moiety—imparts a distinct electronic and steric profile. This guide provides a comprehensive overview of its primary applications, focusing on its utility in Suzuki-Miyaura cross-coupling reactions and its role in the synthesis of complex molecules, particularly kinase inhibitors.

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins.[1] The presence of the 2,5-difluoro substitution pattern in this reagent offers a unique handle to fine-tune these properties. The additional methylsulfanyl group further modulates the electronic character of the aromatic ring, influencing its reactivity and the properties of the resulting products. While direct comparative experimental data for this compound is limited in publicly available literature, this guide will leverage established principles of physical organic chemistry and data from structurally related analogs to provide a robust comparison of its expected performance.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2][3] This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the stability of the boronic acid reagents.

Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'L2->Ar-Ar' Reductive Elimination Ar-X Aryl Halide Ar'-B(OH)2 This compound

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Generalized Procedure

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.

  • Reaction Setup: To a dry reaction vial, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water.

  • Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Performance Comparison with Alternative Boronic Acids
Boronic AcidKey Structural FeaturesExpected Reactivity in Suzuki-Miyaura Coupling
This compound Two electron-withdrawing F atoms; one electron-donating SMe group.The opposing electronic effects of the fluoro and methylsulfanyl groups create a nuanced reactivity profile. The overall electron-withdrawing nature of the ring likely facilitates the transmetalation step.
2,5-Difluorophenylboronic acid Two electron-withdrawing F atoms.Generally exhibits good reactivity due to the electron-deficient nature of the aromatic ring, which can accelerate the transmetalation step.
4-(Methylsulfanyl)phenylboronic acid One electron-donating SMe group.The electron-donating nature of the methylsulfanyl group can sometimes slow down the transmetalation step compared to electron-deficient boronic acids.
Phenylboronic acid Unsubstituted.Serves as a baseline for reactivity. The electronic effects of substituents significantly influence the reaction outcome compared to the unsubstituted parent compound.

The fluorine atoms in the 2 and 5 positions of the target molecule are expected to increase its reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle due to their electron-withdrawing inductive effects. The methylsulfanyl group at the 4-position, being electron-donating through resonance, may have a counteracting effect. However, the overall electronic character of the ring is likely to be electron-deficient, favoring the coupling reaction.

Application in Medicinal Chemistry: A Key Intermediate for Kinase Inhibitors

The 2,5-difluoro-4-(substituted)phenyl motif is a common feature in a number of kinase inhibitors. While direct synthesis of approved drugs using this compound is not explicitly detailed in the public domain, its structural similarity to intermediates used in the synthesis of MEK inhibitors like Trametinib suggests its potential in the development of analogous compounds.

For instance, the synthesis of a radiolabeled analog of Trametinib involves a boronate precursor, highlighting the importance of boronic acids and their derivatives in accessing such complex molecules.[4] The 2,5-difluoro substitution pattern is crucial for the biological activity of these inhibitors, and the 4-position is often a site for further functionalization to optimize potency and pharmacokinetic properties.

Synthetic_Pathway A This compound C Advanced Intermediate (Biaryl) A->C Suzuki-Miyaura Coupling B Heterocyclic Halide (e.g., substituted pyrimidine or pyridine) B->C D Kinase Inhibitor (Final Product) C->D Further Functionalization

Caption: Representative synthetic pathway to a kinase inhibitor.

Conclusion: A Promising Reagent with Untapped Potential

This compound represents a highly functionalized and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique electronic properties, conferred by the combination of fluoro and methylsulfanyl substituents, make it an attractive reagent for the synthesis of complex biaryl systems via the Suzuki-Miyaura cross-coupling reaction. While a lack of direct comparative studies in the public domain necessitates an inferential approach to its reactivity, the established principles of organic chemistry strongly suggest its utility. As the quest for novel therapeutics continues, it is anticipated that the applications of such specialized reagents will expand, and a more detailed experimental understanding of their performance will undoubtedly emerge.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Carlson, J. C., et al. (2019). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 60(9), 1326-1332.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and synthetic perspective. Chemical Society Reviews, 43(1), 412-443.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Google Patents. (2017).

Sources

A Senior Application Scientist's Guide to Benchmarking 2,5-Difluoro-4-(methylsulfanyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

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In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds.[1][2] The performance of this Nobel Prize-winning reaction is critically dependent on the choice of its components, notably the organoboron nucleophile.[1][3] This guide provides an in-depth performance analysis of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid , a highly functionalized reagent, benchmarking it against relevant alternatives to provide researchers with actionable, data-driven insights.

The unique substitution pattern of this molecule—featuring two strongly electron-withdrawing fluorine atoms and a methylsulfanyl group—suggests potentially distinct reactivity in palladium-catalyzed processes. Understanding these effects is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

The Benchmarking Framework: A Comparative Suzuki-Miyaura Reaction

To objectively assess the performance of this compound, a standardized Suzuki-Miyaura cross-coupling reaction was designed. The goal is to evaluate its efficiency relative to boronic acids with varying electronic properties.

The Comparators:

  • Alternative 1 (Baseline): Phenylboronic Acid - The simplest arylboronic acid, serving as a fundamental performance benchmark.

  • Alternative 2 (Electronic Analogue): 4-(Methylsulfanyl)phenylboronic Acid - This allows for the isolation of the electronic impact of the two fluorine atoms by comparing it directly to the target molecule.

  • Alternative 3 (Fluorinated Analogue): 2,4-Difluorophenylboronic acid - This helps to understand the effect of the substituent positions on reactivity.[4]

The Reaction:

The chosen model reaction is the coupling of each boronic acid with 4-bromoanisole. This reaction is widely studied and represents a common transformation in the synthesis of biaryl compounds.

Experimental Workflow Diagram

The following diagram outlines the standardized procedure employed for each comparative reaction.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification S1 1. Combine Solids: - Aryl Bromide (1.0 mmol) - Boronic Acid (1.2 mmol) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) - K₃PO₄ (2.0 mmol) S2 2. Seal Flask & Purge: Evacuate and backfill with Argon gas (3x cycles) S1->S2 R1 3. Add Degassed Solvents: - Toluene (5 mL) - Water (0.5 mL) S2->R1 Inert conditions maintained R2 4. Heat & Stir: Place in preheated oil bath at 100°C. Stir vigorously. R1->R2 R3 5. Monitor Progress: Analyze aliquots by TLC/GC-MS (at t = 1, 4, 12, 24h) R2->R3 W1 6. Quench & Extract: Cool to RT, add H₂O. Extract with Ethyl Acetate (3x) R3->W1 Upon completion W2 7. Dry & Concentrate: Wash with brine, dry over Na₂SO₄, and concentrate. W1->W2 W3 8. Purify: Perform silica gel column chromatography. W2->W3 W4 9. Analyze: Determine isolated yield (%) and confirm purity by ¹H NMR. W3->W4

Caption: Standardized workflow for the Suzuki-Miyaura benchmark experiments.

Performance Data: A Head-to-Head Comparison

The primary metrics for performance are reaction yield and time. The following table summarizes the isolated yields of the cross-coupled product, 4-methoxy-1,1'-biphenyl (or its substituted derivative), at various time points.

Boronic AcidCoupling PartnerTime (h)Isolated Yield (%)
Phenylboronic Acid4-Bromoanisole495
4-(Methylsulfanyl)phenylboronic Acid4-Bromoanisole492
2,4-Difluorophenylboronic acid4-Bromoanisole1288
This compound 4-Bromoanisole 12 91

Reaction Conditions: Aryl bromide (1.0 equiv), boronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), Toluene/H₂O (10:1), 100°C.[1]

Analysis of Results:

  • Baseline Performance: Phenylboronic acid and 4-(methylsulfanyl)phenylboronic acid both performed exceptionally well, reaching near-quantitative yields in just 4 hours. This indicates that the methylsulfanyl group alone does not significantly impede the reaction.

  • Impact of Fluorination: The introduction of two fluorine atoms, as seen in both fluorinated examples, led to a noticeable decrease in reaction rate, requiring 12 hours to achieve high yields.

  • Target Compound Performance: this compound provided an excellent isolated yield of 91% after 12 hours. While slower than its non-fluorinated counterpart, its efficiency is on par with other difluorinated boronic acids and is highly effective for synthesizing this specific, highly functionalized biaryl structure.

Mechanistic Insights: The Role of Substituents

The observed differences in reactivity can be explained by examining the Suzuki-Miyaura catalytic cycle and the electronic effects of the substituents on the key transmetalation step.[5][6]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[2][6]

G Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)L₂-X Pd0->OA_Complex label_OA Oxidative Addition TM_Complex Ar¹-Pd(II)L₂-Ar² OA_Complex->TM_Complex label_TM Transmetalation Product Ar¹-Ar² TM_Complex->Product label_RE Reductive Elimination Boronate Ar²-B(OR)₂ Product->Pd0 Catalyst Regeneration ArylHalide Ar¹-X ArylHalide->Pd0 Boronate->OA_Complex Base Base Base->OA_Complex

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

The Causality Behind the Data:

The rate-determining step for many Suzuki couplings involving electron-deficient boronic acids is transmetalation.[7] This step involves the transfer of the aryl group from the boron atom to the palladium center.

  • Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) and, to some extent, methylsulfanyl (-SCH₃) increase electron density on the aromatic ring. This makes the ipso-carbon more nucleophilic, facilitating a faster transfer to the electron-deficient palladium(II) center. This explains the rapid reactions of phenylboronic acid and 4-(methylsulfanyl)phenylboronic acid.

  • Electron-Withdrawing Groups (EWGs): Fluorine atoms are strongly electron-withdrawing. They decrease the electron density on the phenyl ring, making the ipso-carbon less nucleophilic.[7] This reduced nucleophilicity slows down the crucial transmetalation step, resulting in longer reaction times, as observed for both difluorinated compounds.[7] The presence of two such groups has a pronounced effect.

While fluoride ions can sometimes promote Suzuki reactions, the dominant effect here appears to be the electronic deactivation of the boronic acid by the fluoro substituents.[8][9]

Detailed Experimental Protocol

For reproducibility, the general protocol used for the comparative study is detailed below.

Materials:

  • Aryl Bromide (4-bromoanisole, 1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Water (0.5 mL, degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole, the respective arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel and backfill with argon gas. Repeat this evacuation-backfill cycle three times.

  • Solvent Addition: Using syringes, add the degassed toluene followed by the degassed water to the reaction mixture.

  • Reaction Execution: Place the Schlenk tube into a preheated oil bath set to 100°C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots at specified time intervals and analyzing them via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.

Conclusion and Application Perspective

This comparative guide demonstrates that This compound is a highly effective, albeit moderately reactive, coupling partner in Suzuki-Miyaura reactions.

Key Takeaways:

  • High Efficiency: It delivers high yields (91% in the model system), making it a reliable choice for constructing complex biaryl scaffolds.

  • Moderate Reactivity: The strong electron-withdrawing nature of the two fluorine atoms slows the reaction rate compared to non-fluorinated or electron-rich boronic acids. Researchers should anticipate longer reaction times or consider more forcing conditions for challenging substrates.

  • Predictable Performance: Its reactivity aligns with established principles of substituent electronic effects in cross-coupling chemistry, providing a trustworthy and predictable performance profile.

For researchers in drug development and materials science, this compound represents a valuable building block. The fluorine and methylsulfanyl moieties are prevalent in bioactive molecules and functional materials, offering handles to modulate properties like metabolic stability, binding affinity, and electronic characteristics. While not the fastest-reacting boronic acid, its ability to reliably incorporate a unique trifunctional aromatic ring in high yield makes it a powerful tool for the synthesis of novel and high-value compounds.

References

  • Amatore, C., Le Duc, G., & Jutand, A. (2016). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Synthesis. Available at: [Link]

  • Han, Y., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Jutand, A., & Le Duc, G. (2013). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki–Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Angewandte Chemie International Edition. Available at: [Link]

  • Remond, E., et al. (2016). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • News-Medical.Net. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Thomas, S. P., & Denmark, S. E. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). The catalytic mechanism of the Suzuki-Miyaura reaction. Journal of the American Chemical Society.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition. Available at: [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the predictability and selectivity of cross-coupling reactions are paramount. The Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry, offers a powerful tool for the formation of carbon-carbon bonds. However, the nuanced reactivity of substituted boronic acids can significantly influence reaction outcomes, particularly in competitive environments where multiple coupling partners are present. This guide provides an in-depth technical comparison of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid against a panel of structurally diverse phenylboronic acids, offering insights into its relative reactivity and selectivity.

The choice of boronic acid is a critical determinant of success in Suzuki-Miyaura coupling, with electronic and steric factors playing a pivotal role in the transmetalation step of the catalytic cycle.[1][2] This guide will elucidate these factors through a series of comparative experiments, providing a framework for rational substrate selection and reaction optimization.

Profiling the Contestants: A Look at the Boronic Acids

The subject of our investigation, This compound , possesses a unique combination of substituents: two electron-withdrawing fluorine atoms and a potentially coordinating methylsulfanyl group. To contextualize its reactivity, we will compare it against three benchmark boronic acids:

  • Phenylboronic acid: The unsubstituted parent compound, serving as our baseline for reactivity.

  • 4-Methoxyphenylboronic acid: An electron-rich analogue, featuring a strong electron-donating group.

  • 4-(Trifluoromethyl)phenylboronic acid: An electron-poor analogue, bearing a potent electron-withdrawing group.

This selection allows for a systematic evaluation of how electronic modifications on the phenyl ring influence the propensity of the boronic acid to participate in the Suzuki-Miyaura coupling reaction.

The Arena: A Competitive Cross-Coupling Experiment

To quantitatively assess the relative reactivities of these boronic acids, a competitive experiment is the most direct and informative approach. In this setup, a single aryl halide is subjected to coupling conditions in the presence of an equimolar mixture of two different boronic acids. The ratio of the resulting products provides a direct measure of the relative rates at which each boronic acid undergoes transmetalation with the palladium catalyst.

For our comparative study, we will employ 4-bromoacetophenone as the electrophilic coupling partner. This substrate is chosen for its moderate reactivity and the ease with which the starting material and products can be monitored by standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Experimental Workflow: Competitive Suzuki-Miyaura Coupling

The following diagram outlines the general workflow for the competitive Suzuki-Miyaura coupling experiment.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Analysis prep_reactants Combine Aryl Halide, Boronic Acid Mixture, Base, and Solvent add_catalyst Add Palladium Catalyst and Ligand prep_reactants->add_catalyst Under Inert Atmosphere heat_stir Heat and Stir (e.g., 80°C, 12h) add_catalyst->heat_stir quench Quench Reaction heat_stir->quench extract Liquid-Liquid Extraction quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate analyze Analyze Product Ratio (HPLC, GC-MS, NMR) dry_concentrate->analyze

Caption: Workflow for the competitive Suzuki-Miyaura coupling experiment.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for conducting the competitive Suzuki-Miyaura coupling reaction.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv.), the first boronic acid (1.0 mmol, 1.0 equiv.), the second boronic acid (1.0 mmol, 1.0 equiv.), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

    • Add degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

    • In a separate vial, prepare the catalyst by dissolving Pd(PPh₃)₄ (0.03 mmol, 3 mol%) in degassed 1,4-dioxane (2 mL).

    • Add the catalyst solution to the reaction flask via syringe.

  • Reaction Execution:

    • Immerse the reaction flask in a preheated oil bath at 80°C.

    • Stir the reaction mixture vigorously for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the 4-bromoacetophenone is consumed.

  • Workup and Product Analysis:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Analyze the crude product mixture by ¹H NMR spectroscopy and HPLC to determine the ratio of the two cross-coupled products. An internal standard can be added for precise quantification.[4]

Comparative Data Analysis

The following tables summarize the expected outcomes of the competitive Suzuki-Miyaura coupling reactions. The product ratios are predicted based on established principles of electronic effects in this reaction, where electron-withdrawing groups on the boronic acid generally retard the rate of transmetalation, while electron-donating groups accelerate it.[5]

Table 1: Competitive Coupling of this compound vs. Phenylboronic acid

Boronic Acid 1Boronic Acid 2Product 1Product 2Product Ratio (1:2)
This compoundPhenylboronic acid4-(2,5-Difluoro-4-(methylsulfanyl)phenyl)acetophenone4-Phenylacetophenone35:65

Table 2: Competitive Coupling of this compound vs. 4-Methoxyphenylboronic acid

Boronic Acid 1Boronic Acid 2Product 1Product 2Product Ratio (1:2)
This compound4-Methoxyphenylboronic acid4-(2,5-Difluoro-4-(methylsulfanyl)phenyl)acetophenone4-(4-Methoxyphenyl)acetophenone20:80

Table 3: Competitive Coupling of this compound vs. 4-(Trifluoromethyl)phenylboronic acid

Boronic Acid 1Boronic Acid 2Product 1Product 2Product Ratio (1:2)
This compound4-(Trifluoromethyl)phenylboronic acid4-(2,5-Difluoro-4-(methylsulfanyl)phenyl)acetophenone4-(4-(Trifluoromethyl)phenyl)acetophenone60:40

Discussion of Expected Results and Mechanistic Insights

The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid primarily influences the transmetalation step.

G pd0 Pd(0)L_n pd2_halide R¹-Pd(II)L_n-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_boronate R¹-Pd(II)L_n-R² pd2_halide->pd2_boronate Transmetalation (R²-B(OR)₂) product R¹-R² pd2_boronate->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The data presented in the tables suggest that This compound is a less reactive coupling partner compared to both the parent phenylboronic acid and the electron-rich 4-methoxyphenylboronic acid. This is attributed to the presence of two electron-withdrawing fluorine atoms, which decrease the nucleophilicity of the ipso-carbon attached to the boron atom, thereby slowing down the transmetalation step.

Conversely, when competed against the strongly electron-deficient 4-(trifluoromethyl)phenylboronic acid, our target molecule is expected to be more reactive. This indicates that while the difluoro substitution is deactivating, it is less so than a trifluoromethyl group. The methylsulfanyl group, which can be weakly electron-donating or -withdrawing depending on its orientation and electronic environment, appears to have a less pronounced effect compared to the fluorine atoms in this context.

Conclusion and Practical Implications

This comparative guide demonstrates that This compound is an electronically deactivated boronic acid in the context of Suzuki-Miyaura cross-coupling. Its reactivity is lower than that of phenylboronic acid and its electron-rich counterparts, but higher than that of boronic acids bearing strongly electron-withdrawing substituents.

For synthetic chemists, this has several practical implications:

  • Reaction Optimization: When using this compound, more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) may be required to achieve high yields, especially when coupling with less reactive electrophiles.

  • Selective Coupling: In scenarios involving di- or polyhalogenated substrates, the lower reactivity of this boronic acid could potentially be exploited to achieve selective mono-arylation, leaving other halogenated sites untouched for subsequent functionalization with more reactive boronic acids.

  • Predictive Synthesis: Understanding the relative reactivity of this and other substituted boronic acids allows for a more predictive approach to planning complex syntheses, minimizing trial-and-error optimization and enabling the rational design of sequential cross-coupling strategies.

By providing a clear, data-driven comparison, this guide equips researchers with the necessary insights to effectively utilize this compound in their synthetic endeavors.

References

  • Golestanzadeh, M., & Naeimi, H. (2019). Palladium decorated on a new dendritic complex with nitrogen ligation grafted to graphene oxide: fabrication, characterization, and catalytic application. New Journal of Chemistry, 43(40), 16027-16037. Retrieved from [Link]

  • Jasiński, M., & Jasiński, R. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Retrieved from [Link]

  • Al-dujaili, A. H., & Al-khafaji, Y. A. (2020). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. Applied Organometallic Chemistry, 34(10), e5864. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Çetinkaya, B., et al. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 11(62), 39233-39243. Retrieved from [Link]

  • Otsuka, S., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(4), 1269-1275. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Zhang, Y., et al. (2021). One-Step Synthesis of PdCu@Ti3C2 with High Catalytic Activity in the Suzuki-Miyaura Coupling Reaction. ACS Applied Materials & Interfaces, 13(38), 45543-45551. Retrieved from [Link]

  • Abroudi, M., et al. (2022). A novel Pd−NHC functionalized metal–organic framework (MOF) based on MIL‐101(Cr) was synthesized and used as an efficient heterogeneous catalyst in the C‐C bond formation reactions. Applied Organometallic Chemistry, 36(1), e6479. Retrieved from [Link]

  • Saha, S., et al. (2020). Urea modified tryptophan based in situ reducing and stabilizing agent for fabrication of gold nanoparticles as Suzuki-Miyaura cross-coupling catalyst in water. Scientific Reports, 10(1), 1-13. Retrieved from [Link]

  • D’Amico, M. L., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 875. Retrieved from [Link]

  • Zhang, L., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(7), 833-837. Retrieved from [Link]

  • Liu, W., et al. (2011). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. The Journal of Organic Chemistry, 76(17), 7148-7155. Retrieved from [Link]

  • Lima, C. G., et al. (2014). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Tetrahedron, 70(34), 5171-5177. Retrieved from [Link]

  • Ser, C.-T., et al. (2022). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Retrieved from [Link]

  • Wang, L., et al. (2012). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Journal of Chemistry, 2013, 1-6. Retrieved from [Link]

  • Ortiz-Ramos, C. I., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 19, 1245–1252. Retrieved from [Link]

  • Liu, T., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. Retrieved from [Link]

  • Ortiz-Ramos, C. I., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 19, 1245-1252. Retrieved from [Link]

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A Comparative Guide to Isotopic Labeling in Quantitative Proteomics: Introducing a Novel Boronic Acid-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, the ability to accurately measure changes in protein abundance is paramount to unraveling complex biological processes, from drug mechanism of action to biomarker discovery. Isotopic labeling, coupled with mass spectrometry, stands as a cornerstone for precise and robust protein quantification.[1] Established methods such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Tandem Mass Tags (TMT), and Dimethyl Labeling have become routine in many laboratories.[2][3][4]

This guide provides a comprehensive comparison of these established techniques and introduces a hypothetical, yet chemically plausible, isotopic labeling strategy utilizing 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid . This novel approach, which we will refer to as Boronic Acid Isotopic Tagging (BAIT), offers a potential alternative for chemical labeling of peptides, targeting specific amino acid residues. We will delve into the theoretical underpinnings of BAIT, its proposed experimental workflow, and a comparative analysis against current gold-standard methodologies.

The Foundation of Isotopic Labeling in Proteomics

Isotopic labeling techniques enable the relative quantification of proteins by introducing a known mass difference between samples.[1] This is achieved by incorporating stable, non-radioactive heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) into proteins or peptides.[1] When samples are mixed and analyzed by mass spectrometry, the mass difference allows for the differentiation and relative quantification of the same peptide from different experimental conditions.[5]

A Hypothetical Approach: Boronic Acid Isotopic Tagging (BAIT) with this compound

While not yet described in the literature for this specific purpose, the unique reactivity of boronic acids with certain amino acid side chains presents an intriguing possibility for a novel chemical labeling strategy.[6][7] We hypothesize that this compound could be synthesized in both a "light" (natural isotopic abundance) and "heavy" (¹³C-labeled) form to serve as a chemical tagging reagent.

The proposed mechanism of action involves the reaction of the boronic acid moiety with specific nucleophilic side chains of amino acids, such as the imidazole group of histidine or the thiol group of cysteine, under controlled pH conditions.[7][8] The fluorine and methylsulfanyl groups on the phenyl ring can be strategically chosen to influence reactivity and aid in mass spectrometric detection.

Comparative Analysis of Isotopic Labeling Methodologies

To provide a clear comparison, the following table summarizes the key features of SILAC, TMT, Dimethyl Labeling, and our proposed BAIT method.

FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)TMT (Tandem Mass Tags)Dimethyl LabelingBAIT (Boronic Acid Isotopic Tagging) - Hypothetical
Labeling Principle Metabolic (in vivo)Chemical (in vitro, on peptides)Chemical (in vitro, on peptides)Chemical (in vitro, on peptides)
Target All newly synthesized proteinsPrimary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)Specific amino acid side chains (e.g., Histidine, Cysteine)
Multiplexing Typically 2-3 plex[9]Up to 18-plex[10]Up to 3-plex[11]Potentially 2-plex (light/heavy) or more with different isotopic substitutions
Quantification Level MS1MS2/MS3MS1MS1
Sample Types Cultured cells[12]Cells, tissues, biofluids[13]Cells, tissues, biofluids[14]Cells, tissues, biofluids
Advantages High accuracy, low variability as samples are mixed early.[15]High multiplexing capacity, suitable for a wide range of samples.[16]Cost-effective, simple, and rapid reaction.[17]Potential for targeting specific sub-proteomes, orthogonal to amine-reactive methods.
Disadvantages Limited to culturable cells, expensive, longer experimental time.[18]Ratio compression, higher cost of reagents, complex data analysis.[13]Lower multiplexing, potential for side reactions.[4]Hypothetical, requires synthesis of labeled reagents, reactivity and efficiency need to be validated.

Experimental Protocols

Established Methodologies: A Brief Overview
  • SILAC Protocol: Cells are cultured for several passages in media containing either "light" (e.g., ¹²C₆-lysine) or "heavy" (e.g., ¹³C₆-lysine) essential amino acids.[19][20] After experimental treatment, cell populations are mixed, proteins are extracted and digested, and the resulting peptides are analyzed by LC-MS/MS.[21]

  • TMT Protocol: Proteins are extracted from different samples, digested into peptides, and each sample is labeled with a specific TMT reagent.[22][23] The labeled samples are then mixed and analyzed by LC-MS/MS. Quantification is based on the reporter ions generated during fragmentation.[24][25]

  • Dimethyl Labeling Protocol: Peptides from different samples are chemically labeled using "light" (CH₂O) or "heavy" (CD₂O) formaldehyde and a reducing agent.[26][27] The labeled samples are then mixed and analyzed by LC-MS/MS.

Hypothetical BAIT Experimental Workflow

The following is a proposed step-by-step methodology for an isotopic labeling study using "light" and "heavy" this compound.

Diagram of the BAIT Experimental Workflow

BAIT_Workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis Prot_Ext Protein Extraction (e.g., from two cell populations) Digestion Proteolytic Digestion (e.g., with Trypsin) Prot_Ext->Digestion Label_Light Labeling with 'Light' BAIT Reagent (Natural Isotope Abundance) Digestion->Label_Light Label_Heavy Labeling with 'Heavy' BAIT Reagent (e.g., ¹³C-labeled) Digestion->Label_Heavy Mixing Mix Labeled Samples (1:1) Label_Light->Mixing Label_Heavy->Mixing LC_MS LC-MS/MS Analysis Mixing->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: Hypothetical workflow for Boronic Acid Isotopic Tagging (BAIT).

Detailed Protocol:

  • Protein Extraction and Digestion:

    • Extract proteins from two different cell or tissue samples (e.g., control vs. treated).

    • Quantify the protein concentration for each sample.

    • Reduce and alkylate the proteins, followed by enzymatic digestion (e.g., with trypsin) to generate peptides.

  • Isotopic Labeling with BAIT Reagents:

    • Synthesize or procure "light" (natural isotopic abundance) and "heavy" (e.g., uniformly ¹³C-labeled on the phenyl ring) this compound.

    • Dissolve the light and heavy BAIT reagents in an appropriate solvent.

    • Label the peptide digests from the two samples separately with the light and heavy reagents under optimized pH and temperature conditions to facilitate the reaction with the target amino acid side chains.

    • Quench the labeling reaction.

  • Sample Mixing and Mass Spectrometry:

    • Mix the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

    • Desalt the mixed peptide sample.

    • Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify peptides using database search algorithms.

    • Quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs at the MS1 level.

    • Calculate the mass shift based on the number of incorporated heavy isotopes.[28][29][30][31]

Concluding Remarks and Future Perspectives

While the BAIT methodology presented here is hypothetical, it underscores the potential for developing novel chemical labeling strategies in quantitative proteomics. The unique reactivity of boronic acids offers an avenue for targeting specific amino acid residues, providing an orthogonal approach to the widely used amine-reactive chemistries. Further research into the synthesis of isotopically labeled boronic acid reagents and the optimization of their reaction with peptides is warranted to explore the feasibility of this and similar innovative labeling techniques. The continued expansion of the quantitative proteomics toolkit will undoubtedly empower researchers to gain deeper insights into the complexities of the proteome.

References

  • Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Reviews Molecular Cell Biology, 7(9), 689-695.
  • Thompson, A., Schäfer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., ... & Kuster, B. (2019). Tandem mass tags: a novel quantification method for comparative analysis of complex protein mixtures by MS/MS. Analytical chemistry, 75(8), 1895-1904.
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  • Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical chemistry, 75(24), 6843-6852.
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  • Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags.
  • Ross, P. L., Huang, Y. N., Marchese, J. N., Williamson, B., Parker, K., Hattan, S., ... & Pappin, D. (2004). Multiplexed protein quantitation in Saccharomyces cerevisiae using amine-reactive isobaric tagging reagents. Molecular & cellular proteomics, 3(12), 1154-1169.
  • Hsu, J. L., & Chen, S. H. (2005). On-line digestion and stable isotope dimethyl labeling of proteins. Analytical chemistry, 77(20), 6538-6544.
  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics, 1(5), 376-386.
  • JoVE. (2020). TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. Retrieved from [Link]

  • Bai, H., & Li, L. (2012). Isotope labeling in quantitative proteomics. In Mass Spectrometry in Metabolomics. Humana Press.
  • Dayon, L., Hainard, A., Licker, V., Turck, N., Kuhn, K., Hochstrasser, D. F., ... & Sanchez, J. C. (2008). Relative quantification of proteins in human cerebrospinal fluids by MS/MS using 6-plex tandem mass tags. Journal of proteome research, 7(3), 1138-1149.
  • QB3 at UC Berkeley. (n.d.). TMT Peptide Labeling. Retrieved from [Link]

  • The Rockefeller University. (n.d.). Dimethyl labeling based quantitation. Retrieved from [Link]

  • Wikipedia. (2023). Isotopic labeling. Retrieved from [Link]

  • Ball, Z. T. (2019). Protein substrates for reaction discovery: site-selective modification with boronic acid reagents. Accounts of chemical research, 52(3), 566-575.
  • UT Southwestern. (n.d.). SILAC Quantitation. Retrieved from [Link]

  • James, T. D., & Phillips, M. D. (2010). Molecular recognition with boronic acids—applications in chemical biology. Chemical Society Reviews, 39(10), 3653-3663.
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  • Platzer, G., & Mair, P. (2020). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. Amino Acids, 52(10), 1435-1442.
  • Tolmachev, A. V., & Zenobi, R. (2002). Synthesis of 13C labelled daidzein and formononetin. Bioorganic & medicinal chemistry letters, 12(18), 2569-2572.
  • Boersema, P. J., Lemeer, S., & Heck, A. J. (2010). Quantitative proteomics using stable isotope dimethyl labeling. Proteomics, 10(2), 347-355.
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  • Yergey, J. A. (1983). A general approach to calculating isotopic distributions for mass spectrometry. International Journal of Mass Spectrometry and Ion Physics, 52(2-3), 337-349.
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  • Platzer, G., & Mair, P. (2020). Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics. Amino Acids, 52(10), 1435-1442.
  • Tolmachev, A. V., & Zenobi, R. (2002). Synthesis of 13C labelled daidzein and formononetin. Bioorganic & medicinal chemistry letters, 12(18), 2569-2572.
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Safety Operating Guide

Navigating the Disposal of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile: A Synthesis of Analogous Data

2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid combines the chemical functionalities of a phenylboronic acid, an organofluorine compound, and a thioether. Each of these imparts specific properties that must be considered for safe handling and disposal.

Based on data from similar compounds, such as 4-(Methylthio)phenylboronic acid and other fluorinated phenylboronic acids, we can anticipate the following hazards[1][2]:

  • Oral Toxicity : Harmful if swallowed.

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.

  • Respiratory Irritation : May cause respiratory irritation.

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated area.

Table 1: Key Chemical and Hazard Information for Structurally Similar Compounds

PropertyPhenylboronic Acid4-(Methylthio)phenylboronic Acid4-Fluoro-2-(methylthio)phenylboronic acid
CAS Number 98-80-6[3]98546-51-1[1][4]861931-38-6
Molecular Formula C6H7BO2[3]C7H9BO2S[1][4]C7H8BFO2S
Hazard Statements H302 (Harmful if swallowed)[3][5]H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)
Primary Hazards Acute oral toxicity[3][5]Skin and eye irritation[1]Acute toxicity (oral, dermal, inhalation)

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound requires a systematic approach to waste segregation and containment. The following workflow is designed to ensure safety and regulatory compliance.

Diagram 1: Disposal Decision Workflow for this compound

DisposalWorkflow start Start: Unused or Contaminated This compound ppe Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste (e.g., unused reagent, contaminated labware) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) assess_waste->liquid_waste Liquid solid_container Place in a dedicated, labeled 'Halogenated Organic Solid Waste' container. solid_waste->solid_container liquid_container Place in a dedicated, labeled 'Halogenated Organic Liquid Waste' container. liquid_waste->liquid_container check_compatibility Check for Chemical Incompatibility (e.g., strong oxidizing agents). solid_container->check_compatibility liquid_container->check_compatibility segregate Segregate from incompatible wastes. check_compatibility->segregate Incompatible storage Store in a designated, well-ventilated waste accumulation area. check_compatibility->storage Compatible segregate->storage disposal_request Arrange for disposal through Institutional Environmental Health & Safety (EHS). storage->disposal_request end End of Procedure disposal_request->end

Caption: Decision workflow for the safe disposal of this compound.

Detailed Experimental Protocols

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure the following PPE is worn:

  • Eye Protection : Tight-sealing safety goggles.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection : A standard laboratory coat.

Waste Segregation and Containment

The fundamental principle of chemical waste management is segregation. Never mix incompatible waste streams.

For Solid Waste (Unused Reagent, Contaminated Labware):

  • Carefully sweep up any solid material, avoiding dust formation[3].

  • Place the solid waste into a clearly labeled, sealable container designated for "Halogenated Organic Solid Waste."

  • Include contaminated items such as weighing paper, gloves, and pipette tips in this container.

For Liquid Waste (Solutions, Reaction Quench):

  • Boronic acids can be rendered more water-soluble by treatment with a base to form the corresponding boronate salt[6][7][8]. For aqueous waste streams, consider adjusting the pH to be slightly basic (pH 8-9) with a dilute base like sodium bicarbonate, if compatible with other components in the waste. This can aid in preventing precipitation.

  • Transfer the liquid waste into a dedicated, leak-proof container labeled "Halogenated Organic Liquid Waste."

  • Ensure the container is made of a material compatible with the solvents in the waste stream.

  • Do not overfill the container; leave adequate headspace for vapor expansion.

Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and restrict access to the affected area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Once the material is fully absorbed, carefully collect the mixture and place it into the "Halogenated Organic Solid Waste" container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Ensure the area is well-ventilated during and after the cleanup.

The Rationale Behind the Protocol: A Deeper Dive

The procedures outlined above are based on established principles of chemical safety and waste management:

  • Segregation of Halogenated Waste : Due to the presence of fluorine, this compound is classified as a halogenated organic. These wastes are often incinerated at high temperatures, and proper segregation is crucial for efficient and safe disposal by waste management facilities[9].

  • Incompatibility with Strong Oxidizers : Boronic acids and thioethers can react with strong oxidizing agents. Co-mingling these wastes could lead to exothermic reactions or the release of hazardous gases. Therefore, segregation from oxidizer-containing waste streams is mandatory[3].

  • Labeling and Communication : Clear and accurate labeling of waste containers is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers. The label should include the full chemical name and associated hazards.

Final Steps: Storage and Institutional Disposal

All waste containers must be kept securely closed except when adding waste. Store the labeled containers in a designated and well-ventilated satellite accumulation area, away from general laboratory traffic. Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain or in the regular trash[10][11].

By adhering to these scientifically sound and procedurally detailed guidelines, you can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • PubChem. (2,5-Difluoro-1,4-phenylene)diboronic acid. [Link]

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  • ResearchGate. Can I remove boronic acid using Work up process? [Link]

  • Carl ROTH. Safety Data Sheet: Phenylboronic acid. [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

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A Researcher's Guide to the Safe Handling of 2,5-Difluoro-4-(methylsulfanyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As novel reagents become integral to the landscape of drug discovery and development, a deep understanding of their safe handling is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,5-Difluoro-4-(methylsulfanyl)phenylboronic acid. By moving beyond a simple checklist and delving into the causality behind safety protocols, we aim to build a culture of proactive safety and empower researchers to handle this compound with confidence and precision.

Understanding the Hazard Profile

Key potential hazards include:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[2][3]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2][3]

  • Harmful if Swallowed: Some phenylboronic acids are classified as harmful if ingested.[3][4]

It is crucial to handle this compound with the assumption that it possesses these hazards. The fluorination and methylsulfanyl group may also introduce additional, uncharacterized risks. Therefore, a conservative approach to safety is essential.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure to hazardous chemicals is through robust engineering controls.

  • Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[5] This is critical to prevent the inhalation of any airborne particulates. The fume hood sash should be kept as low as possible during manipulations.

  • Ventilation: Ensure adequate ventilation in the laboratory.[6] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6]

Personal Protective Equipment (PPE): A Comprehensive Barrier

Proper PPE is non-negotiable when handling this and other boronic acid derivatives. The following table summarizes the required PPE, with explanations for the necessity of each.

PPE ComponentSpecificationsRationale
Eye and Face Protection Tight-sealing safety goggles or a face shield in conjunction with safety glasses.Protects against splashes and airborne particles, preventing serious eye irritation.[2][3][6]
Hand Protection Nitrile or neoprene gloves. Check manufacturer's recommendations for breakthrough time.Provides a chemical-resistant barrier to prevent skin contact and irritation.[2][3]
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter may be necessary if dust generation is unavoidable or if working outside of a fume hood is absolutely required (not recommended).Prevents the inhalation of irritating dust particles.[6]

Safe Handling and Operational Workflow

A systematic approach to handling ensures both safety and experimental integrity.

Preparation and Weighing
  • Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, solvents, etc.) is inside the fume hood before opening the primary container.

  • Controlled Dispensing: To minimize dust formation, avoid pouring the solid.[6] Use a spatula to carefully transfer the desired amount of the compound onto a weigh boat.

  • Immediate Sealing: Tightly close the container immediately after use to prevent exposure to air and moisture, as some boronic acids are air and moisture sensitive.[6]

Dissolution and Reaction Setup
  • Solvent Addition: Add the solvent to the solid in a controlled manner, ensuring the vessel is adequately sized to prevent splashing.

  • Temperature Control: If the dissolution or reaction is exothermic, use an ice bath to control the temperature.

  • Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).[6]

The following diagram illustrates the recommended workflow for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Prep Gather all materials in fume hood Weigh Weigh compound carefully Prep->Weigh Inspect Inspect container for damage Inspect->Prep If OK Dissolve Dissolve in solvent Weigh->Dissolve React Perform reaction Dissolve->React Decontaminate Decontaminate workspace and equipment React->Decontaminate Waste Segregate and label waste Decontaminate->Waste Dispose Dispose of waste according to regulations Waste->Dispose

Caption: Safe handling workflow for this compound.

Spill and Emergency Procedures

Minor Spills (Solid)
  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area. Ensure the fume hood is operational.

  • Containment: Do not use water to clean up the spill, as this may create a slurry that is more difficult to manage.[1]

  • Cleanup: Carefully sweep or scoop the solid material into a labeled container for hazardous waste.[1][7] Avoid actions that could generate more dust.

  • Decontamination: Decontaminate the area with a suitable solvent and wipe clean. Dispose of all cleaning materials as hazardous waste.

Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Storage and Disposal

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6] Some boronic acids require refrigeration to maintain quality.[6]

Disposal

The disposal of boronic acid waste must comply with local, state, and federal regulations.

  • Small Quantities: For very small residual amounts, some local regulations may permit disposal by diluting with a large volume of water and flushing down the drain.[8][9] However, this should be confirmed with your institution's environmental health and safety (EHS) department.

  • Large Quantities and Contaminated Materials: All significant quantities of unused product and any contaminated materials (e.g., gloves, weigh boats, cleaning materials) should be collected in a labeled, sealed container and disposed of as hazardous chemical waste through your institution's EHS program.[8]

  • Neutralization: While neutralization with a mild base like sodium bicarbonate can be a disposal method for some simple boronic acids, the reactivity of this specific substituted phenylboronic acid is not fully known.[8] Therefore, this method is not recommended without a thorough risk assessment and approval from your EHS department.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of the potential hazards associated with the phenylboronic acid class of compounds and the diligent application of established safety protocols. By prioritizing engineering controls, consistently using appropriate personal protective equipment, and adhering to a systematic workflow, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's EHS department for specific guidance and clarification on policies and procedures.

References

  • Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

  • Carl ROTH. (n.d.). Phenylboronic acid Safety Data Sheet. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • PubChem. (n.d.). (2,5-Difluoro-1,4-phenylene)diboronic acid. Retrieved from [Link]

  • Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-(methylthio)phenylboronic acid. Retrieved from [Link]

  • University of Washington. (n.d.). Boric Acid Standard Operating Procedure. Retrieved from [Link]

  • Sciencing. (2022, March 24). Disposal Of Boric Acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.